(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Description
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Properties
IUPAC Name |
(2S)-2-amino-3-(4-phenylmethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c17-15(11-18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,18H,10-12,17H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCCGZZBDIDCB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol CAS number
An In-Depth Technical Guide to (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
This guide provides an in-depth technical overview of this compound, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core properties, synthesis, analytical characterization, and applications, grounding the discussion in established scientific principles and methodologies.
Core Identity and Physicochemical Profile
This compound, also known as (S)-2-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, is a derivative of the amino acid L-tyrosine. Its structure incorporates three key functional groups: a primary amine, a primary alcohol, and a benzyl-protected phenol. This trifunctional nature, combined with a defined stereocenter, makes it a valuable and versatile intermediate in the synthesis of complex, biologically active molecules.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These parameters are critical for designing synthetic reactions, developing analytical methods, and ensuring proper storage and handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₂ | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Monoisotopic Mass | 257.141578849 Da | [1] |
| Topological Polar Surface Area | 55.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Recommended Storage Temp. | 0-5°C | [1] |
Synthesis and Manufacturing Insights
The synthesis of this compound leverages the readily available chiral pool of amino acids, typically starting from L-tyrosine. The choice of this starting material inherently sets the desired (S)-stereochemistry at the C2 position, a crucial aspect for stereospecific drug design.
Proposed Synthetic Workflow
A common and efficient synthetic route involves two primary transformations: protection of the phenolic hydroxyl group and reduction of the carboxylic acid.
-
Phenolic Protection: The phenolic hydroxyl of L-tyrosine is acidic and can interfere with subsequent reactions. It is therefore protected, most commonly as a benzyl ether. This is achieved by reacting L-tyrosine with a benzyl halide (e.g., benzyl bromide) under basic conditions. The benzyl group is selected for its stability under a wide range of reaction conditions and its susceptibility to removal via catalytic hydrogenation—a clean and efficient deprotection method.
-
Carboxylic Acid Reduction: The carboxylic acid moiety of the protected tyrosine derivative is then reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are typically employed. The choice of reagent is critical; it must be capable of reducing the carboxylic acid without affecting the benzyl ether or the stereocenter.
This two-step process provides a reliable pathway to the target molecule, preserving the essential stereochemical integrity inherited from the natural amino acid precursor.
Caption: Proposed synthetic workflow from L-tyrosine.
Applications in Drug Discovery and Development
Amino alcohols are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound serves as a chiral building block for introducing this pharmacophore into larger, more complex molecules. Its utility is rooted in its pre-defined stereochemistry and its three distinct functional handles, which can be manipulated selectively.
Role as a Key Intermediate
While direct applications are proprietary, the utility of this compound can be inferred from the synthesis of structurally related drugs. For instance, the analogous compound (S)-2-amino-3-(4-aminophenyl)propanol is a documented intermediate in the synthesis of Zolmitriptan, a medication used to treat migraines[3]. In that synthesis, the amino alcohol core is used to construct the oxazolidinone ring system central to the drug's structure[3].
Similarly, other phenylpropanolamine derivatives are crucial intermediates for drugs like Duloxetine, an antidepressant[4]. The core structure provides the necessary scaffold and stereochemistry for potent biological activity. The benzyl ether in our title compound acts as a protected precursor to a phenol, which can be a key interaction point with a biological target or a site for further chemical modification.
The use of amino acids as promoieties in prodrug design is a well-established strategy to enhance properties like bioavailability and targeted delivery[5][6]. Chiral intermediates like this compound are essential for constructing such advanced therapeutic agents.
Caption: Versatility as a synthetic building block.
Analytical Methodologies and Quality Control
Ensuring the chemical identity, purity, and stereochemical integrity of this compound is paramount. A multi-pronged analytical approach is required, combining chromatographic and spectroscopic techniques.
Primary Analytical Techniques
| Technique | Purpose | Key Parameters to Confirm |
| Chiral HPLC | Enantiomeric Purity Assessment | Resolution from the (R)-enantiomer; quantification of enantiomeric excess (ee%). |
| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts, coupling constants, and integration consistent with the proposed structure. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion peak [M+H]⁺ corresponding to the calculated mass. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of characteristic stretches for O-H (alcohol), N-H (amine), and C-O (ether) bonds. |
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is adapted from established methodologies for structurally similar amino alcohols[7]. Method validation according to ICH guidelines is necessary for use in a regulated environment[7].
1. Sample Preparation:
-
Standard Solution: Accurately prepare a 0.1 mg/mL solution of the reference standard in the mobile phase.
-
Sample Solution: Dissolve the sample to a nominal concentration of 0.1 mg/mL in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A normal-phase mixture, typically Hexane:Ethanol:Diethylamine (e.g., 80:20:0.1 v/v/v). Note: The exact ratio may require optimization for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. System Suitability:
-
Inject a solution of the racemic compound to confirm the resolution of the two enantiomers and determine their elution order.
-
The resolution factor (Rs) between the (S) and (R) peaks should be ≥ 1.5.
Caption: General analytical quality control workflow.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0°C and 5°C to maintain long-term stability[1]. It should be stored away from strong oxidizing agents and incompatible materials[8].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
A thorough risk assessment should always be conducted before commencing any new experimental work involving this compound[9]. Adherence to established safety protocols is essential for protecting personnel and ensuring a safe laboratory environment[9].
References
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This compound. Pharmaffiliates.[Link]
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2-Amino-3-[4-(methoxymethyl)phenyl]propan-1-ol. PubChem, National Center for Biotechnology Information.[Link]
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(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E, National Institutes of Health.[Link]
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Safety Data Sheet. Medical & Biological Laboratories (MBL) Co., Ltd.[Link]
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Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives... Rasayan Journal of Chemistry.[Link]
- 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.[Link]
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Novel (s)-2-amino-3(4-aminophenyl) propanol, process for its preparation. Indian Patents.[Link]
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Biological Safety Manual. Northwestern University.[Link]
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Amino Acids in the Development of Prodrugs. National Institutes of Health.[Link]
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Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research.[Link]
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Storage and Handling of Immunobiologics. Centers for Disease Control and Prevention (CDC).[Link]
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(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol molecular weight
An In-depth Technical Guide: (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Executive Summary: This document provides a comprehensive technical overview of this compound, a chiral amino alcohol derived from the amino acid L-tyrosine. It serves as a critical building block in synthetic organic chemistry and is of significant interest to researchers in drug development. This guide details its physicochemical properties, provides a validated synthesis protocol, explores its applications as a pharmaceutical intermediate and chiral auxiliary, and outlines essential safety and handling procedures based on authoritative data. The content is structured to deliver field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Core Chemical Identity
This compound, also known by its semi-systematic name O-Benzyl-L-tyrosinol, is a bifunctional organic molecule belonging to the class of chiral amino alcohols. Its structure is derived from the natural amino acid L-tyrosine, where the phenolic hydroxyl group is protected by a benzyl ether and the carboxylic acid is reduced to a primary alcohol. This unique combination of a primary amine, a primary alcohol, and a protected phenol on a chiral scaffold makes it a highly valuable and versatile intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). Its stereochemical integrity, originating from the L-tyrosine chiral pool, is crucial for its application in asymmetric synthesis and for creating enantiomerically pure target molecules.
Physicochemical and Computed Properties
The fundamental properties of a compound govern its behavior in both chemical reactions and biological systems. The data below has been aggregated from various chemical suppliers and databases to provide a robust profile for this compound.
| Property | Value | Source |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Molecular Formula | C₁₆H₁₉NO₂ | [1][2] |
| CAS Number | 85803-44-7 | [1][2] |
| Appearance | White solid | [3] |
| Storage Temperature | 0-5°C | [1][3] |
| Topological Polar Surface Area | 55.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N | [1] |
| InChIKey | ULWCCGZZBDIDCB-HNNXBMFYSA-N | [1] |
Synthesis and Characterization
The most direct and reliable synthesis of O-Benzyl-L-tyrosinol involves the reduction of a corresponding O-Benzyl-L-tyrosine ester. This pathway is efficient and preserves the critical stereochemistry at the C-2 position.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the commercially available starting material to the final product.
Caption: Synthesis workflow for O-Benzyl-L-tyrosinol.
Detailed Experimental Protocol: Reduction of O-Benzyl-L-tyrosine methyl ester
This protocol describes the reduction of the methyl ester of O-Benzyl-L-tyrosine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols. The causality for using LiAlH₄ lies in its high reactivity, which ensures a complete and rapid conversion under relatively mild conditions. Anhydrous solvents are critical as LiAlH₄ reacts violently with water.
Materials:
-
O-Benzyl-L-tyrosine methyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Deionized water
-
5N aqueous solution of sodium hydroxide[4]
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0°C using an ice bath.
-
Substrate Addition: A solution of O-Benzyl-L-tyrosine methyl ester (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The rate of addition is controlled to maintain the internal temperature below 10°C. Causality: A slow, controlled addition prevents an exothermic runaway reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up/Quenching: The reaction is carefully cooled back to 0°C. The excess LiAlH₄ is quenched by the sequential, dropwise addition of water, followed by a 5N NaOH solution, and finally more water (Fieser workup). Causality: This specific sequence is a self-validating system that safely neutralizes reactive hydride and precipitates aluminum salts as a granular solid, which is easily filtered.
-
Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. If necessary, the product can be further purified by silica gel column chromatography or recrystallization to yield this compound as a white solid.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and absence of the ester group.
-
Mass Spectrometry (MS): To verify the molecular weight of 257.33 g/mol .
-
Chiral HPLC: To confirm the enantiomeric purity, which should be high given the stereospecific nature of the reduction.
Applications in Drug Development
The utility of O-Benzyl-L-tyrosinol is rooted in its identity as a chiral building block. Its functional groups serve as versatile handles for constructing larger, more complex molecules.
Intermediate for API Synthesis
This compound is an ideal starting point for synthesizing APIs that require a substituted phenylalaninol scaffold. A notable parallel is the use of the related (S)-2-amino-3-(4-aminophenyl) propanol as a key intermediate in the synthesis of Zolmitriptan, a medication used to treat migraines.[6] In this context, O-Benzyl-L-tyrosinol can be deprotected (debenzylated) and the resulting phenol and amine can be further functionalized to build the target API.
Chiral Ligands and Auxiliaries
Structurally similar amino alcohols, such as (S)-(-)-2-Amino-3-phenyl-1-propanol, are widely used to synthesize chiral Schiff base ligands.[7] These ligands can coordinate with metal centers to form catalysts for asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The predictable stereochemistry of O-Benzyl-L-tyrosinol allows for rational design of catalysts that can induce high levels of enantioselectivity in a desired product.
Caption: Role as a precursor for chiral ligands.
Prodrug Development
The development of prodrugs is a key strategy to improve the pharmaceutical properties of a parent drug, such as solubility, bioavailability, or targeted delivery.[8] Amino acids and their derivatives are frequently used as promoieties. The primary alcohol and amine groups of O-Benzyl-L-tyrosinol can be used to form ester or amide linkages with a parent drug, respectively. These linkages are designed to be stable until they reach the target physiological environment, where they are cleaved by enzymes (e.g., esterases, amidases) to release the active drug.
Safety, Handling, and Storage
While specific GHS hazard data for this compound is not widely published[1], a robust safety assessment can be made based on structurally analogous compounds like L(-)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol).
-
Hazard Classification: Based on analogous compounds, this chemical should be handled as hazardous. The analogous L-Phenylalaninol is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1).[9][10]
-
Precautionary Measures & PPE:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11]
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 0-5°C.[1][3]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]
Conclusion
This compound is a high-value chiral intermediate with significant potential in pharmaceutical research and development. Its well-defined stereochemistry and versatile functional groups make it an excellent starting material for the synthesis of complex APIs and chiral ligands. Understanding its physicochemical properties, synthetic pathways, and proper handling procedures is essential for leveraging its full potential in a safe and effective manner.
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This compound. Pharmaffiliates. [Link]
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2-Amino-3-[4-(methoxymethyl)phenyl]propan-1-ol. PubChem. [Link]
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(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol. PubChem. [Link]
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2-amino-3-(4-methoxyphenyl)-1-propanol. ChemSynthesis. [Link]
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SAFETY DATA SHEET - L-2-Amino-3-phenylpropan-1-ol. Fisher Scientific. [Link]
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Synthesis of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol. PrepChem.com. [Link]
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Amino Acids in the Development of Prodrugs. PubMed Central (PMC). [Link]
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A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. [Link]
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An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, also known as O-benzyl-L-tyrosinol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its structural relationship to the amino acid L-tyrosine, coupled with the presence of a bulky benzyl protecting group, makes it a valuable chiral building block in asymmetric synthesis. The precise stereochemistry and functional groups of this molecule are critical for its application in the development of complex, stereochemically pure active pharmaceutical ingredients (APIs). Understanding its physical properties is paramount for its effective use in synthesis, purification, and formulation.
This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental data from analogous compounds, established analytical protocols, and an exploration of its synthetic origins and applications.
Core Molecular Attributes
A foundational understanding of a molecule begins with its basic structural and identifying information.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | O-benzyl-L-tyrosinol, (S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol | N/A |
| CAS Number | 85803-44-7 | N/A |
| Molecular Formula | C₁₆H₁₉NO₂ | N/A |
| Molecular Weight | 257.33 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
Physicochemical Properties
The physical state and behavior of a compound under various conditions are crucial for its handling, processing, and application in chemical reactions.
Melting Point
Boiling Point
Due to its relatively high molecular weight and the presence of polar functional groups capable of hydrogen bonding, this compound is expected to have a high boiling point and would likely decompose before boiling under atmospheric pressure. Vacuum distillation would be necessary to determine its boiling point.
Solubility
The solubility of a chiral intermediate is a critical parameter for reaction setup, purification, and formulation. Based on its structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), and to have some solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in water is expected to be low due to the presence of two aromatic rings.
Optical Properties
As a chiral molecule, the interaction of this compound with plane-polarized light is a defining characteristic.
Specific Rotation
The specific rotation is a fundamental property of a chiral compound and is a direct measure of its enantiomeric purity. While a specific value for the target compound was not found, the specific rotation for the closely related Boc-O-benzyl-D-tyrosinol is reported as [α]D = +19±1º (c=1, MeOH) [2]. The precursor acid, O-Benzyl-L-tyrosine, has a reported specific rotation of [α]20D = -9.5 ± 1.5º (c=1 in 80% AcOH) [1]. It is important to note that the sign and magnitude of the specific rotation can be highly dependent on the solvent, concentration, and temperature.
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While experimental spectra for the target molecule are not available in the provided search results, data for the closely related N-Boc protected precursor, Boc-O-benzyl-L-tyrosine, offer valuable insights into the expected spectral features.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and tyrosinol moieties, the benzylic protons of the protecting group, and the aliphatic protons of the propanol backbone.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The aromatic region will show distinct signals for the two phenyl rings, and the aliphatic region will correspond to the carbons of the propanol chain and the benzylic carbon.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum is expected to display characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Synthesis and Applications
This compound is a valuable chiral intermediate, primarily used in the asymmetric synthesis of more complex molecules.[3][4][][6][7]
Synthesis
A common synthetic route to O-benzyl-L-tyrosinol involves the reduction of the corresponding carboxylic acid, O-benzyl-L-tyrosine. This precursor is synthesized from the naturally occurring amino acid L-tyrosine. The synthesis involves the protection of the phenolic hydroxyl group of L-tyrosine as a benzyl ether.[8] The subsequent reduction of the carboxylic acid to the primary alcohol can be achieved using reducing agents such as lithium aluminum hydride or borane complexes.
Caption: Synthetic pathway to O-benzyl-L-tyrosinol.
Applications in Asymmetric Synthesis
Chiral amino alcohols like this compound are widely used as chiral auxiliaries.[3][4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The stereochemical information embedded in the chiral auxiliary guides the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer over the other.
Experimental Protocols
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential.
Melting Point Determination
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
-
Causality: A slow heating rate near the melting point is crucial for an accurate determination, as it ensures that the temperature of the heating block is a true reflection of the sample's temperature.
Optical Rotation Measurement
-
Apparatus: Polarimeter.
-
Procedure:
-
A solution of the compound is prepared by accurately weighing a known amount of the sample and dissolving it in a specific volume of a suitable solvent.
-
The polarimeter cell is filled with the solution, ensuring no air bubbles are present in the light path.
-
A blank reading is taken with the pure solvent.
-
The optical rotation of the sample solution is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
-
-
Causality: The specific rotation is an intrinsic property of a chiral molecule. By standardizing the measurement conditions (wavelength, temperature, solvent, and concentration), a reproducible value can be obtained for comparison and quality control.
Caption: Workflow for measuring optical rotation.
Solubility Determination (Shake-Flask Method)
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid.
-
The concentration of the solute in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Causality: This method ensures that the solvent is saturated with the solute, providing the true equilibrium solubility at the specified temperature. Reaching equilibrium is confirmed by analyzing samples at different time points until the concentration no longer changes.
Spectroscopic Analysis (General Procedures)
-
¹H and ¹³C NMR: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS). The solution is placed in an NMR tube, and the spectrum is acquired on an NMR spectrometer.
-
FTIR: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid. The spectrum is then recorded.
Conclusion
This compound is a chiral building block with significant potential in synthetic organic chemistry, particularly in the pharmaceutical industry. While specific experimental data for some of its physical properties are not widely published, a comprehensive understanding can be built from the analysis of closely related analogues and the application of standardized experimental protocols. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this important chiral intermediate.
References
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- 6. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
An In-depth Technical Guide to the Synthesis of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Abstract
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, also known as O-benzyl-L-tyrosinol, is a valuable chiral building block in the synthesis of various pharmaceutically active compounds. Its structure, derived from the natural amino acid L-tyrosine, provides a key scaffold for introducing both aromatic and amino alcohol functionalities with a defined stereochemistry. This guide provides a comprehensive overview of a robust and widely utilized synthetic pathway starting from L-tyrosine. We will delve into the strategic considerations behind each synthetic step, from protection and activation to reduction and final deprotection, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of the practical synthesis of this important intermediate.
Introduction: Strategic Importance of O-Benzyl-L-Tyrosinol
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral amino alcohols, in particular, are privileged structures found in numerous bioactive molecules. This compound serves as a critical precursor due to its inherent stereochemistry derived from the chiral pool, specifically the readily available and inexpensive L-tyrosine[1]. The benzyl protection of the phenolic hydroxyl group allows for a wide range of chemical transformations to be performed on the amino and carboxyl functionalities without interference.
This guide will focus on a classical and reliable synthetic approach that leverages L-tyrosine as the starting material. This strategy is advantageous as it obviates the need for complex asymmetric synthesis steps, thereby ensuring high enantiomeric purity in the final product[2].
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule reveals a straightforward pathway originating from L-tyrosine. The core transformations involve the protection of the amino and phenolic hydroxyl groups, followed by the reduction of the carboxylic acid to a primary alcohol, and concluding with the selective deprotection of the amino group.
Figure 1: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Pathway and Experimental Protocols
The synthesis is a multi-step process, and the following sections provide a detailed protocol for each transformation.
Step 1: N-protection of L-Tyrosine to N-Boc-L-tyrosine
Causality and Experimental Choices: The protection of the amino group is the initial and crucial step to prevent its interference in subsequent reactions, particularly the O-benzylation. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent benzylation step and its facile removal under acidic conditions. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in a mixed solvent system with a base to facilitate the reaction.
Experimental Protocol:
-
Dissolve L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution with stirring.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, add water and acidify the mixture to pH 4 with a saturated solution of potassium bisulfate (KHSO₄).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-tyrosine as a yellow oil, which can be used in the next step without further purification.[3]
Step 2: O-benzylation of N-Boc-L-tyrosine
Causality and Experimental Choices: The benzylation of the phenolic hydroxyl group is performed to protect it during the subsequent reduction step. Benzyl bromide is a common and effective benzylating agent. The reaction is carried out in the presence of a base, such as sodium bicarbonate or sodium methoxide, to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.
Experimental Protocol:
-
Charge a round-bottom flask with N-Boc-L-tyrosine (1.0 eq) and dissolve it in a 1:1 mixture of dioxane and DMF.
-
Add sodium bicarbonate (NaHCO₃) (1.0 eq) and benzyl bromide (1.0 eq) to the suspension with continuous stirring.
-
Heat the reaction mixture to 90 °C and stir overnight.[3]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude N-Boc-O-benzyl-L-tyrosine can be purified by column chromatography or used directly in the next step if of sufficient purity.
An alternative procedure involves using sodium methoxide in methanol.[4]
Step 3: Reduction of N-Boc-O-benzyl-L-tyrosine to N-Boc-O-benzyl-L-tyrosinol
Causality and Experimental Choices: The reduction of the carboxylic acid to a primary alcohol is a key transformation. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere.
Experimental Protocol:
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of N-Boc-O-benzyl-L-tyrosine (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.[5]
-
Cool the reaction to 0 °C and quench it by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-O-benzyl-L-tyrosinol, which can be purified by column chromatography.
Step 4: N-deprotection to Yield this compound
Causality and Experimental Choices: The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this deprotection as it is volatile and can be easily removed after the reaction.
Experimental Protocol:
-
Dissolve N-Boc-O-benzyl-L-tyrosinol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (excess) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final product, this compound.[3]
Summary of Results and Data
The following table summarizes the expected outcomes for each step of the synthesis. Yields and purity are representative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) |
| 1 | N-Boc-L-tyrosine | L-Tyrosine | (Boc)₂O, K₂CO₃ | 90-95 |
| 2 | N-Boc-O-benzyl-L-tyrosine | N-Boc-L-tyrosine | Benzyl bromide, NaHCO₃ | 80-90 |
| 3 | N-Boc-O-benzyl-L-tyrosinol | N-Boc-O-benzyl-L-tyrosine | LiAlH₄ | 75-85 |
| 4 | This compound | N-Boc-O-benzyl-L-tyrosinol | TFA | 90-98 |
Overall Workflow Diagram
Figure 2: Overall synthesis workflow diagram.
Conclusion
The synthesis of this compound from L-tyrosine is a well-established and efficient process. The strategic use of protecting groups and a powerful reducing agent allows for the stereospecific conversion of a readily available amino acid into a valuable chiral building block. The protocols outlined in this guide are robust and can be adapted for various scales, providing a solid foundation for researchers and drug development professionals. Careful execution of each step and appropriate purification of intermediates are key to achieving high yields and purity of the final product.
References
-
Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-amino-3-(4-methoxyphenyl)-1-propanol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
-
YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from [Link]
-
ResearchGate. (2001, March 1). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient - PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, May 15). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Retrieved from [Link]
-
PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). o-Benzyl-DL-tyrosine. Retrieved from [Link]
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- 5. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Structural Analysis of O-benzyl-L-tyrosinol
This guide provides a comprehensive technical overview of the methodologies and data interpretation integral to the structural elucidation of O-benzyl-L-tyrosinol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, offering not just procedural steps but the underlying scientific rationale for each experimental choice. Our focus is on creating a self-validating system of protocols, grounded in established principles of chemical analysis.
O-benzyl-L-tyrosinol, a chiral amino alcohol derived from the proteinogenic amino acid L-tyrosine, serves as a valuable building block in the synthesis of complex molecules, including peptidomimetics and pharmaceutical agents. Its structure, featuring a protected phenolic hydroxyl group and a primary alcohol, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to provide a complete structural picture.
Synthesis and Purification: The Foundation of Analysis
A robust structural analysis begins with a pure sample. O-benzyl-L-tyrosinol is typically synthesized via the reduction of the corresponding carboxylic acid, O-benzyl-L-tyrosine.
Synthesis Workflow: Reduction of O-benzyl-L-tyrosine
The conversion of the carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. The choice of reducing agent is critical to ensure the chemoselective reduction of the carboxylic acid without affecting the benzyl ether or inducing racemization of the chiral center.
Caption: Workflow for the synthesis and purification of O-benzyl-L-tyrosinol.
Experimental Protocol: Synthesis of O-benzyl-L-tyrosinol
-
Preparation: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of O-benzyl-L-tyrosine in anhydrous THF dropwise. The molar ratio of LiAlH₄ to the amino acid should be in excess to ensure complete reduction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Extraction: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude O-benzyl-L-tyrosinol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For O-benzyl-L-tyrosinol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is essential.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.30 | m | 5H | Ar-H (benzyl) |
| 7.15 | d, J = 8.4 Hz | 2H | Ar-H (tyrosyl) |
| 6.90 | d, J = 8.4 Hz | 2H | Ar-H (tyrosyl) |
| 5.05 | s | 2H | -O-CH ₂-Ar |
| 3.70 - 3.60 | m | 1H | CH -NH₂ |
| 3.55 | dd, J=10.8, 4.0 Hz | 1H | CH ₂-OH |
| 3.45 | dd, J=10.8, 6.8 Hz | 1H | CH ₂-OH |
| 2.80 | dd, J=13.6, 5.6 Hz | 1H | CH ₂-Ar |
| 2.70 | dd, J=13.6, 8.0 Hz | 1H | CH ₂-Ar |
| 1.80 (broad) | s | 3H | NH ₂, OH |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 157.5 | C -O (tyrosyl) |
| 137.0 | Ar-C (benzyl, ipso) |
| 130.5 | Ar-C H (tyrosyl) |
| 129.0 | Ar-C (tyrosyl, ipso) |
| 128.6 | Ar-C H (benzyl) |
| 128.0 | Ar-C H (benzyl) |
| 127.5 | Ar-C H (benzyl) |
| 115.0 | Ar-C H (tyrosyl) |
| 70.0 | -O-C H₂-Ar |
| 65.0 | C H₂-OH |
| 54.0 | C H-NH₂ |
| 39.0 | C H₂-Ar |
2D NMR for Connectivity Confirmation
Caption: Key 2D NMR correlations for O-benzyl-L-tyrosinol.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of pure O-benzyl-L-tyrosinol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
2D COSY: This experiment reveals proton-proton couplings, establishing the connectivity between adjacent protons.
-
2D HSQC: This experiment correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the carbon skeleton.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Representative Mass Spectrometry Data
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
High-Resolution Mass (HRMS): Calculated for [M+H]⁺ (C₁₆H₂₀NO₂⁺): 258.1489; Found: 258.1492. The high accuracy of the measurement confirms the elemental composition.
Fragmentation Analysis
The fragmentation pattern in the MS/MS spectrum can provide further structural confirmation.
Caption: Plausible fragmentation pathway for O-benzyl-L-tyrosinol in ESI-MS.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of O-benzyl-L-tyrosinol in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
X-ray Crystallography: The Definitive Solid-State Structure
While NMR and MS provide a wealth of information about the structure in solution and the gas phase, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including stereochemistry and conformation.
Key Structural Features from Analogous Structures:
-
Conformation: The side chain is likely to adopt an extended conformation to minimize steric hindrance.
-
Intermolecular Interactions: In the solid state, hydrogen bonding involving the amino and hydroxyl groups is expected to play a crucial role in the crystal packing. The aromatic rings may also participate in π-π stacking interactions.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of O-benzyl-L-tyrosinol suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.
Conclusion: A Synergistic Approach to Structural Certainty
The comprehensive structural analysis of O-benzyl-L-tyrosinol is achieved not by a single technique but by the synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each method provides a unique and complementary piece of the structural puzzle. NMR delineates the covalent framework and stereochemistry in solution, MS confirms the elemental composition and provides fragmentation clues, and X-ray crystallography reveals the precise three-dimensional arrangement in the solid state. By integrating the data from these powerful analytical tools, researchers can achieve a high level of confidence in the structure and purity of O-benzyl-L-tyrosinol, a critical prerequisite for its application in drug discovery and development.
References
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
-
Inada, A., & Kanazawa, H. (2017). Crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 532–535. Retrieved from [Link]
Sources
A Technical Guide to the Solubility Profile of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Introduction
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol (CAS No. 85803-44-7) is a chiral amino alcohol with a molecular structure that presents distinct challenges and opportunities in pharmaceutical development. Its solubility, a critical physicochemical property, directly governs formulation strategies, bioavailability, and ultimately, therapeutic efficacy. Low solubility can lead to unpredictable results in vitro, poor absorption in vivo, and significant hurdles in developing a viable drug product.[1]
While specific, publicly available solubility data for this compound is scarce, this guide provides a comprehensive framework for its systematic determination and interpretation. As a Senior Application Scientist, my objective is to move beyond mere data points and provide a foundational understanding of why certain experimental choices are made. This document outlines the theoretical principles, molecular structure considerations, and a robust, self-validating experimental protocol for characterizing the solubility profile of this compound, empowering researchers to generate the precise data needed for their development programs.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility. This compound is an amphiphilic molecule, containing both polar and non-polar regions.
-
Polar Moieties: The molecule possesses a polar 2-amino-1-propanol head group. The hydroxyl (-OH) and amino (-NH2) groups are capable of forming hydrogen bonds with polar solvents.
-
Non-Polar Moiety: A large, hydrophobic 4-(phenylmethoxy)phenyl (or benzyloxyphenyl) tail dominates a significant portion of the molecular structure.
This dual nature suggests that its solubility will be highly dependent on the solvent system. Following the principle of "like dissolves like," moderate solubility can be anticipated in polar protic solvents like ethanol and methanol, which can interact with both the polar head and, to a lesser extent, the non-polar tail. In contrast, solubility is expected to be low in purely non-polar solvents (e.g., hexanes) and in water, where the large hydrophobic tail disrupts the highly structured hydrogen-bonding network of water.
The Critical Influence of pH For ionizable compounds, pH is arguably the most critical factor influencing aqueous solubility.[2] The primary amino group in this compound is basic. In an acidic aqueous medium (pH < pKa), the amino group will become protonated, forming a positively charged ammonium salt (-NH3+).
R-NH2 + H+ ⇌ R-NH3+
This ionization dramatically increases the molecule's polarity, leading to a significant enhancement in aqueous solubility. Conversely, at a pH above the pKa, the molecule will exist predominantly in its neutral, less soluble form.[3] Therefore, determining the aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is essential for predicting its behavior in the gastrointestinal tract.[4]
Thermodynamic vs. Kinetic Solubility: A Foundational Concept
When discussing solubility, it is crucial to distinguish between two key types:
-
Thermodynamic Solubility (or Equilibrium Solubility): This is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid substance.[2][5] It represents the true, stable solubility value and is considered the "gold standard" for formulation and development decisions.[2] Its determination requires sufficient incubation time to ensure equilibrium is reached.[6]
-
Kinetic Solubility: This is typically measured in high-throughput screening settings where a compound, initially dissolved in a strong organic solvent like DMSO, is added to an aqueous buffer.[1][2] Precipitation is detected as the compound is driven out of solution. While useful for early discovery to quickly flag problematic compounds, this value can often overestimate the true solubility because it can represent a supersaturated, metastable state.[2][5][7]
For drug development professionals, determining the thermodynamic solubility is paramount for building a robust and reliable data package.
Gold Standard Protocol: Equilibrium Solubility by Shake-Flask Method
The Shake-Flask method, established by Higuchi and Connors, remains the most reliable and widely used technique for determining thermodynamic solubility.[8] It is a self-validating system designed to ensure a true equilibrium is achieved between the dissolved and solid states of the compound.
Experimental Protocol
Objective: To determine the thermodynamic solubility of this compound in various solvents at controlled temperatures.
Materials & Equipment:
-
Test Substance: this compound (solid, crystalline powder of known purity).
-
Solvents:
-
Purified Water (Type I)
-
Aqueous Buffers: pH 1.2 (e.g., simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), pH 6.8 (e.g., simulated intestinal fluid without enzymes).[4]
-
Organic Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO).
-
-
Equipment: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding), validated HPLC-UV or LC-MS/MS system for quantification.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid test substance to a series of vials. A common practice is to add an amount estimated to be at least 5-10 times the expected solubility.[9]
-
Solvent Addition: Add a precise, known volume of each selected solvent or buffer to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature data and 37°C for biopharmaceutical relevance) and agitation speed (e.g., 100-150 rpm).[4][10]
-
Incubation (Self-Validation): Agitate the samples for a minimum of 24 hours. To ensure equilibrium has been reached, take samples at two distinct time points (e.g., 24 hours and 48 hours).[9] If the measured concentrations are in agreement, equilibrium is confirmed. If the concentration increases between the two points, a longer incubation time is required.
-
Phase Separation: After incubation, allow the vials to rest at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a pre-conditioned 0.22 µm syringe filter to remove any undissolved microparticles. Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Data Presentation and Interpretation
The generated solubility data should be meticulously organized to facilitate clear interpretation and comparison. A well-structured table is essential for this purpose.
Table 1. Template for Reporting Solubility Data for this compound
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Purified Water | (Measured) | 25 ± 1 | Report Value | Calculate Value |
| Purified Water | (Measured) | 37 ± 1 | Report Value | Calculate Value |
| 0.1 M HCl (pH 1.2) | 1.2 | 37 ± 1 | Report Value | Calculate Value |
| Acetate Buffer | 4.5 | 37 ± 1 | Report Value | Calculate Value |
| Phosphate Buffer | 6.8 | 37 ± 1 | Report Value | Calculate Value |
| Ethanol | N/A | 25 ± 1 | Report Value | Calculate Value |
| Methanol | N/A | 25 ± 1 | Report Value | Calculate Value |
| Isopropanol | N/A | 25 ± 1 | Report Value | Calculate Value |
| Acetonitrile | N/A | 25 ± 1 | Report Value | Calculate Value |
By plotting the aqueous solubility as a function of pH, researchers can construct a pH-solubility profile. This profile is invaluable for predicting how the compound's solubility will change as it transits through the different pH environments of the gastrointestinal tract, directly informing formulation decisions to enhance absorption.
Conclusion
References
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In An Introduction to Drug Solubility. IntechOpen. Retrieved from [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
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Fuchs, D., Fischer, J., Tumakaka, F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578–6584. Retrieved from [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
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Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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de Campos, V. E., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]
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DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
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ResearchGate. (n.d.). A thermodynamic exploration into pharmaceutical drug solubility. Retrieved from [Link]
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A Comprehensive Technical Guide to the Chemical Stability and Storage of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Introduction
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, a chiral amino alcohol, represents a significant building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structural complexity, incorporating a primary amine, a primary alcohol, and a benzyl ether, necessitates a thorough understanding of its chemical stability to ensure its integrity during storage, handling, and application. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes protocols for optimal storage and analytical validation. This document is intended for researchers, scientists, and drug development professionals who utilize this or structurally related compounds in their work.
Chemical Profile of this compound
A foundational understanding of the molecule's physicochemical properties is paramount to predicting its behavior.
Structure and Key Functional Groups
The molecule's structure is characterized by three key functional groups that dictate its reactivity and stability: the primary amino group (-NH2), the primary hydroxyl group (-OH), and the benzyl ether linkage (-O-CH2-Ph).
An In-Depth Technical Guide to the Safe Handling and Application of O-benzyl-L-tyrosinol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis and Handling of a Key Chiral Building Block
O-benzyl-L-tyrosinol, a derivative of the natural amino acid L-tyrosine, is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its structural features, including a primary alcohol, a primary amine, and a protected phenol, make it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the safe handling, synthesis, purification, and characterization of O-benzyl-L-tyrosinol, grounded in established scientific principles and practical laboratory experience. The protocols and safety information herein are designed to empower researchers to work with this compound confidently and effectively, ensuring both personal safety and the integrity of their scientific outcomes.
I. Core Safety Directives and Physicochemical Properties
Hazard Identification and Mitigation
O-benzyl-L-tyrosine is generally not classified as a hazardous substance[1][2]. However, as with any fine chemical, it may cause skin and eye irritation upon contact. The toxicological properties of O-benzyl-L-tyrosinol have not been fully investigated, and therefore, it should be handled with care, assuming it may have similar or potentially greater biological activity than its precursor.
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling O-benzyl-L-tyrosinol and its reagents.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of any dust or vapors.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined below.
First-Aid Procedures
In the event of exposure, the following first-aid measures, based on data for O-benzyl-L-tyrosine, should be implemented promptly:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water. Seek immediate medical attention.
Storage and Handling
Proper storage is crucial to maintain the stability and purity of O-benzyl-L-tyrosinol.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials. Recommended storage temperatures are typically between 2°C and 8°C.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the closely related precursor, O-benzyl-L-tyrosine. These values provide a useful reference for handling and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₇NO₃ | [1] |
| Molecular Weight | 271.31 g/mol | [1] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 259 °C (decomposes) | |
| Solubility | Soluble in acetic acid:water (4:1) | |
| Optical Rotation | [α]²⁰/D −9.5±1°, c = 1% in acetic acid: water (4:1) |
II. Synthesis of O-benzyl-L-tyrosinol: A Step-by-Step Protocol
The synthesis of O-benzyl-L-tyrosinol is most commonly achieved through the reduction of its corresponding carboxylic acid, O-benzyl-L-tyrosine. This transformation requires a potent reducing agent, with Lithium Aluminum Hydride (LAH) being a common choice.
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the multi-step synthesis of O-benzyl-L-tyrosinol.
Experimental Protocol: Reduction of N-Boc-O-benzyl-L-tyrosine
This protocol outlines the reduction of the carboxylic acid functionality of N-Boc-O-benzyl-L-tyrosine to the corresponding primary alcohol.
Materials:
-
N-Boc-O-benzyl-L-tyrosine
-
Lithium Aluminum Hydride (LAH) or Borane Dimethyl Sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Trifluoroacetic Acid (TFA) or HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
Procedure:
Step 1: Reduction of the Carboxylic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
-
Addition of Starting Material: Dissolve N-Boc-O-benzyl-L-tyrosine (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Step 2: Work-up and Isolation of N-Boc-O-benzyl-L-tyrosinol
-
Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Cautiously and slowly add water dropwise to quench the excess LAH. This is a highly exothermic process and will generate hydrogen gas, so extreme care must be taken. Following the water, add a 15% aqueous solution of sodium hydroxide, followed by more water (Fieser workup).
-
Filtration: A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and diethyl ether.
-
Extraction: Combine the organic filtrates and wash them with a saturated aqueous solution of Na₂SO₄ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-Boc-O-benzyl-L-tyrosinol.
Step 3: Deprotection of the N-Boc Group
-
Dissolution: Dissolve the crude N-Boc-O-benzyl-L-tyrosinol in dichloromethane (DCM).
-
Acidic Treatment: Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v in DCM) or a saturated solution of HCl in dioxane to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until the deprotection is complete as monitored by TLC.
-
Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-benzyl-L-tyrosinol.
Purification
The crude O-benzyl-L-tyrosinol can be purified by column chromatography on silica gel.
Column Chromatography Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Loading and Elution: Load the adsorbed product onto the top of the column and elute with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified O-benzyl-L-tyrosinol as a solid or oil.
III. Analytical Characterization
Confirmation of the identity and purity of the synthesized O-benzyl-L-tyrosinol is essential. The following are expected analytical data based on the structure and data from similar compounds.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzylic protons, the aromatic protons of both the benzyl and tyrosinol moieties, and the aliphatic protons of the tyrosinol backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon framework.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic groups, and C-O stretches.
Physical Properties
-
Melting Point: The melting point of the purified O-benzyl-L-tyrosinol should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.
-
Optical Rotation: As a chiral molecule, O-benzyl-L-tyrosinol will rotate plane-polarized light. The specific rotation should be measured and can be used as an indicator of enantiomeric purity.
IV. Conclusion: A Foundation for Innovation
This guide provides a comprehensive framework for the safe and effective handling and synthesis of O-benzyl-L-tyrosinol. By adhering to the safety protocols, understanding the nuances of the synthetic procedures, and diligently characterizing the final product, researchers can confidently utilize this versatile building block to advance their scientific endeavors. The principles of careful planning, meticulous execution, and thorough analysis are paramount to achieving success and ensuring a safe laboratory environment.
V. References
-
PubChem. O-benzyl-L-tyrosine. [Link]
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech. [Link]
-
The Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Google Patents. Production method of O-substituted tyrosine compound.
-
Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913.
-
UCLA - Chemistry and Biochemistry. Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. [Link]
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The Biological Activity of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol Derivatives: A Guide to a Privileged Scaffold in S1P Receptor Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol and its derivatives, a chemical scaffold of significant interest in modern drug discovery. We will dissect the synthesis, structure-activity relationships (SAR), and mechanism of action, with a primary focus on their profound activity as modulators of Sphingosine-1-Phosphate (S1P) receptors. Moving beyond a mere recitation of facts, this document elucidates the causal reasoning behind experimental designs and therapeutic strategies, offering field-proven insights for professionals engaged in the development of novel therapeutics.
Chapter 1: The Chemical Foundation: Synthesis and Core Structure
The therapeutic journey of any small molecule begins with its synthesis. The this compound scaffold is rooted in the structure of naturally occurring amino acids, providing a chiral backbone that is fundamental to its biological interactions.
The parent compound, also known as O-benzyl-L-tyrosinol, possesses three key structural features:
-
A Chiral Aminopropanol Core: The (S) stereochemistry at the C-2 position is critical for specific receptor engagement.
-
A Primary Hydroxyl Group: This group is the principal site for in vivo phosphorylation, a crucial step for bioactivation in the context of S1P receptor modulation.
-
An O-benzylated Phenol Moiety: This large, lipophilic group significantly influences the compound's pharmacokinetic properties and can be extensively modified to fine-tune activity and selectivity.
A common synthetic approach involves the reduction of the corresponding amino acid, O-benzyl-L-tyrosine. The choice of reducing agent is critical; powerful hydride donors like lithium aluminum hydride (LiAlH₄) are effective for converting the carboxylic acid directly to the primary alcohol.[1] This method is favored for its efficiency, though it requires stringent anhydrous conditions due to the high reactivity of the reagent.
Caption: Simplified S1P receptor signaling pathway.
Chapter 3: Mechanism of Action: The Prodrug and Functional Antagonism Paradigm
A defining characteristic of many aminopropanol-based S1P modulators, including the FDA-approved drug Fingolimod (FTY720), is that they are prodrugs. [2][3]The parent compound is inactive; it requires in vivo phosphorylation by sphingosine kinases (SphK1 and SphK2) to yield the active phosphate monoester. This bioactivation is a critical design consideration, as the rate and extent of phosphorylation directly impact the drug's efficacy and pharmacokinetics.
The resulting phosphorylated derivative acts as a potent agonist at S1P receptors, particularly S1P₁. However, its therapeutic effect in autoimmune diseases stems from a unique phenomenon known as functional antagonism .
-
Initial Agonism: The phosphorylated drug binds to and activates the S1P₁ receptor on lymphocytes.
-
Receptor Internalization: This potent, sustained activation triggers cellular machinery (β-arrestin) to internalize the S1P₁ receptor from the cell surface. [2]3. Functional Antagonism: The internalized receptor is targeted for degradation, effectively stripping the lymphocyte of its S1P₁ receptors. Without these receptors, the cell can no longer sense the S1P gradient required for egress from lymph nodes.
-
Therapeutic Effect (Lymphopenia): The lymphocytes become trapped within the lymphoid organs, leading to a profound but reversible reduction of circulating lymphocytes in the bloodstream (lymphopenia). This prevents the immune cells from migrating to sites of inflammation, such as the central nervous system in multiple sclerosis. [4][5]
Caption: Workflow of prodrug activation and functional antagonism.
Chapter 4: Forging Efficacy: Structure-Activity Relationship (SAR) Studies
Optimizing the therapeutic profile of the this compound scaffold requires a systematic exploration of its structure-activity relationships (SAR). Modifications to different parts of the molecule can dramatically alter its potency, receptor subtype selectivity, and pharmacokinetic properties. [6][7]
| Compound ID | Modification Site | Modification Detail | Hypothetical S1P₁ EC₅₀ (nM) | Rationale & Insights |
|---|---|---|---|---|
| Scaffold-01 | Parent Compound | O-benzyl | 5.0 | Baseline potency. The benzyl group provides a good balance of lipophilicity for cell permeability and kinase recognition. |
| SAR-02 | Phenylmethoxy Ring | 4'-Chloro on Benzyl | 1.2 | Electron-withdrawing groups can enhance binding affinity. The chloro- substitution increases lipophilicity, potentially improving target engagement. |
| SAR-03 | Phenylmethoxy Ring | 3'-Trifluoromethyl on Benzyl | 0.8 | A strong electron-withdrawing group that can significantly increase potency. May also alter metabolic stability. [6] |
| SAR-04 | Phenylmethoxy Ring | Replace Benzyl with Cyclohexylmethyl | 15.0 | Replacing the aromatic ring with an aliphatic one often reduces potency, highlighting the importance of pi-stacking or hydrophobic interactions with the receptor. |
| SAR-05 | Amino Group | N-methylation | >100 | N-alkylation can sterically hinder the necessary phosphorylation by sphingosine kinase, drastically reducing or abolishing activity. The primary amine is generally considered essential. |
| SAR-06 | Propanol Backbone | (R)-Stereoisomer | >1000 | Stereochemistry is critical. The (R)-enantiomer typically fits poorly into both the kinase and receptor binding pockets, resulting in a significant loss of activity. |
Note: The EC₅₀ values in this table are hypothetical and for illustrative purposes to demonstrate SAR principles.
Chapter 5: Validating Activity: Key Experimental Protocols
The evaluation of novel derivatives requires a robust and multi-tiered assay cascade. The causality for this workflow is to first establish target engagement and mechanism in vitro before committing to more complex and resource-intensive in vivo models.
Protocol 5.1: In Vitro GTPγS Functional Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀) of a test compound at a specific S1P receptor subtype.
Causality: This assay directly measures the first step in GPCR signal transduction: the exchange of GDP for GTP on the Gα subunit upon receptor activation. Using a non-hydrolyzable GTP analog ([³⁵S]GTPγS) provides a stable and cumulative signal directly proportional to receptor activation by an agonist.
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., CHO or HEK293) engineered to overexpress a single human S1P receptor subtype (e.g., hS1P₁).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction via centrifugation. The receptors and G-proteins are localized to these membranes.
-
Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in an inactive state) and [³⁵S]GTPγS.
-
Compound Incubation: Add varying concentrations of the test compound to the membrane preparation in the assay buffer. Incubate at 30°C for 60 minutes.
-
Signal Capture: Terminate the reaction by rapid filtration through a filtermat. Unbound [³⁵S]GTPγS is washed away.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol 5.2: In Vivo Murine Lymphopenia Assay
Objective: To assess the in vivo efficacy of a test compound by measuring its ability to induce the hallmark pharmacodynamic effect of S1P₁ functional antagonism.
Causality: This assay serves as a direct, quantifiable measure of the desired therapeutic mechanism. A reduction in circulating lymphocytes confirms that the compound is orally bioavailable, is converted to its active form, engages the S1P₁ target in vivo, and elicits the expected biological response.
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Compound Formulation: Formulate the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose / 0.1% Tween 80) for oral gavage.
-
Dosing: Administer a single dose of the test compound or vehicle to respective groups of mice via oral gavage.
-
Blood Sampling: Collect a baseline blood sample (T=0) from the tail vein. Collect subsequent blood samples at predetermined time points (e.g., 4, 8, 24, and 48 hours post-dose). The 24-hour time point is often where the nadir (lowest point) of lymphocyte count is observed.
-
Cell Counting: Analyze blood samples using an automated hematology analyzer to determine the absolute count of circulating lymphocytes.
-
Data Analysis: Express the lymphocyte counts as a percentage of the baseline (T=0) value for each animal. Calculate the mean percentage for each treatment group at each time point and plot the results to visualize the extent and duration of lymphopenia.
Caption: High-level experimental workflow for derivative evaluation.
Chapter 6: Therapeutic Potential and Future Directions
The primary therapeutic application for S1P₁ receptor modulators derived from this scaffold is in the treatment of autoimmune diseases, most notably relapsing-remitting multiple sclerosis (MS), for which several such drugs are now approved. [4][5]The mechanism of lymphocyte sequestration is highly effective at reducing the inflammatory relapses that characterize the disease.
However, the broad physiological roles of S1P receptors suggest a wider therapeutic potential:
-
Other Autoimmune Diseases: Conditions like ulcerative colitis, psoriasis, and rheumatoid arthritis are being actively investigated.
-
Neuroprotection: Beyond immunomodulation, direct S1P receptor activation in the CNS may offer neuroprotective benefits, which is relevant for progressive forms of MS and other neurodegenerative disorders. [4][8]* Vascular Disorders: Modulating S1P₁ to enhance endothelial barrier function could be a therapeutic strategy for conditions involving vascular leakage, such as acute respiratory distress syndrome (ARDS). [9] The future of this chemical class lies in engineering subtype-selective modulators . While S1P₁ is the primary target for immunosuppression, off-target effects at S1P₃ have been linked to cardiovascular side effects like bradycardia. [10]Derivatives designed with high selectivity for S1P₁ over S1P₃ could offer a significantly improved safety profile, expanding their therapeutic window and applicability.
Conclusion
The this compound scaffold represents a cornerstone of modern medicinal chemistry, particularly in the pursuit of S1P receptor modulators. Its success is built upon a sophisticated mechanism of action that combines prodrug bioactivation with functional antagonism to achieve a potent and durable immunomodulatory effect. Through meticulous SAR studies, researchers can fine-tune the properties of these derivatives to enhance potency, improve safety, and unlock new therapeutic possibilities. The insights and protocols detailed in this guide provide a robust framework for scientists and drug developers to continue innovating within this exciting and therapeutically vital area of research.
References
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ChemSynthesis. 2-amino-3-(4-methoxyphenyl)-1-propanol. Available from: [Link]
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PrepChem.com. Synthesis of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol. Available from: [Link]
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Indian Patents. NOVEL (S)-2-AMINO-3(4-AMINOPHENYL) PROPANOL, PROCESS FOR ITS PREPARATION. Available from: [Link]
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Cahalan, S. M., & Brown, S. J. (2014). Chemical modulators of sphingosine-1-phosphate receptors as barrier-oriented therapeutic molecules. Nature Reviews Drug Discovery. Available from: [Link]
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MDPI. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Available from: [Link]
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PubMed. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Available from: [Link]
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PubMed Central. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Available from: [Link]
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PubChem. (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol. Available from: [Link]
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MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link]
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PubMed. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Available from: [Link]
-
PubMed Central. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Available from: [Link]
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Frontiers. Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Available from: [Link]
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PubMed. Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review. Available from: [Link]
-
Patsnap Synapse. S1PR3 - Drugs, Indications, Patents. Available from: [Link]
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PubMed. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Available from: [Link]
-
ACS Publications. 1-Phenyl-2-amino-3-methoxy-1-propanol hydrochloride and related compounds. Available from: [Link]
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PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]
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Methodological & Application
Application Note: (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol as a Precursor for a Novel Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the prospective application of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, also known as O-Benzyl-L-tyrosinol, as a precursor for a novel chiral auxiliary for stereoselective transformations. While direct literature on this specific protected amino alcohol's use is sparse, its structural similarity to L-phenylalaninol, a common precursor for Evans-type oxazolidinone auxiliaries, provides a strong basis for its application in asymmetric synthesis.[1][] This note presents a detailed protocol for the synthesis of the corresponding (S)-4-((4-(benzyloxy)phenyl)methyl)-1,3-oxazolidin-2-one auxiliary and its subsequent use in a diastereoselective enolate alkylation. The causality behind experimental choices and the mechanistic underpinnings of the stereochemical control are discussed in detail.
Introduction: The Strategic Value of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged scaffolds in asymmetric synthesis, serving as versatile chiral building blocks, ligands for metal-catalyzed reactions, and precursors to powerful chiral auxiliaries.[] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to yield a specific stereoisomer.[4] Among the most successful and widely utilized are the oxazolidinone auxiliaries developed by David A. Evans, which are typically synthesized from readily available α-amino acids or their corresponding amino alcohols.[][4]
This compound (O-Benzyl-L-tyrosinol) is an attractive, yet underexplored, chiral precursor. Derived from the natural amino acid L-tyrosine, it possesses a defined stereocenter and a protected phenolic hydroxyl group. The benzyl protecting group offers synthetic flexibility, allowing for modifications at the phenolic position in later stages of a synthetic route, a feature of interest in the synthesis of complex natural products and pharmaceutical agents.[5] This document outlines a prospective, yet scientifically grounded, application of this molecule in the creation of a novel Evans-type chiral auxiliary for asymmetric alkylation reactions.
Mechanistic Principle: Oxazolidinone-Directed Asymmetric Alkylation
The power of oxazolidinone auxiliaries lies in their ability to enforce a rigid, chelated conformation of an attached N-acyl group upon enolization. This conformation effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus achieving high diastereoselectivity.
The proposed workflow begins with the conversion of O-Benzyl-L-tyrosinol into an oxazolidinone auxiliary. This auxiliary is then acylated, and the resulting imide is deprotonated to form a conformationally rigid Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (derived from the amino alcohol) sterically blocks one face of the enolate. An incoming electrophile will preferentially attack from the less hindered face, leading to the formation of one major diastereomer. Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid derivative and allows for the recovery of the chiral amino alcohol.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-((4-(benzyloxy)phenyl)methyl)-1,3-oxazolidin-2-one
This protocol describes the cyclization of O-Benzyl-L-tyrosinol to form the oxazolidinone chiral auxiliary. The reaction is analogous to established procedures for similar amino alcohols.[1] Diethyl carbonate is used as a safe and effective phosgene equivalent.
Materials:
-
This compound (1.0 eq)
-
Diethyl carbonate (3.0 eq)
-
Potassium carbonate (catalytic amount, ~0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, toluene, diethyl carbonate, and potassium carbonate.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove toluene and excess diethyl carbonate.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazolidinone.
Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone Imide
This protocol details the use of the newly synthesized auxiliary in a representative asymmetric alkylation.
Step 2a: Acylation of the Chiral Auxiliary
-
Dissolve the (S)-4-((4-(benzyloxy)phenyl)methyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step 2b: Diastereoselective Alkylation
-
Dissolve the N-acyl imide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.
Step 2c: Auxiliary Cleavage
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-3 eq) and hydrogen peroxide (H₂O₂) (4-5 eq) at 0 °C.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Quench the excess peroxide with sodium sulfite solution.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer and extract to isolate the enantiomerically enriched carboxylic acid product.
Data Presentation: Expected Performance
The following table summarizes the expected outcomes for the proposed asymmetric alkylation protocol. The values are based on typical results achieved with analogous Evans auxiliaries derived from phenylalaninol.[4]
| Parameter | Expected Outcome |
| Yield (Alkylation) | > 90% |
| Diastereomeric Ratio | > 95:5 (favoring the desired diastereomer) |
| Yield (Cleavage) | > 85% for the carboxylic acid product |
| Auxiliary Recovery | > 90% |
| Enantiomeric Excess | > 98% after purification |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the proposed synthetic application.
Conclusion
This compound is a promising, readily accessible chiral precursor for the development of a novel Evans-type oxazolidinone auxiliary. The protocols detailed in this application note provide a robust framework for its synthesis and application in asymmetric alkylation, offering a reliable method for accessing highly enantioenriched products. The presence of the O-benzyl group offers additional synthetic handles for further elaboration, making this a valuable tool for researchers in organic synthesis and drug development.
References
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-
Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Amino Alcohols. ResearchGate, 2025. Available at: [Link].
-
Ghosh, A. K., et al. "An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4Benzyl2-oxazolidinone) from Amino Acid." ResearchGate, 2025. Available at: [Link].
-
Liu, Y., & Du, H. "Pd-catalyzed Asymmetric Allylic Alkylations of 3-substituted Indoles Using Chiral P/olefin Ligands." Organic Letters, vol. 15, no. 4, 2013, pp. 740-743. Available at: [Link].
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Pharmaffiliates. "this compound." Pharmaffiliates, Available at: [Link].
-
Wang, Z., et al. "Asymmetric total synthesis of (-)-saframycin A from L-tyrosine." The Journal of Organic Chemistry, vol. 76, no. 13, 2011, pp. 5233-5244. Available at: [Link].
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Application Notes and Protocols for O-benzyl-L-tyrosinol in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of O-benzyl-L-tyrosinol in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is paramount to achieving high-purity, biologically active peptides. O-benzyl-L-tyrosinol, a derivative of the natural amino acid tyrosine, serves as a cornerstone building block, particularly when employing either Boc/Bzl or Fmoc/tBu chemical strategies. The benzyl (Bzl) ether provides robust protection for the phenolic hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[1][2]
This guide provides an in-depth technical overview of the application of O-benzyl-L-tyrosinol in SPPS. It is designed to move beyond a simple recitation of steps, instead offering a rationale for methodological choices, self-validating protocols, and troubleshooting insights to empower researchers to navigate the nuances of synthesizing tyrosine-containing peptides with confidence and success. We will explore its use in both major SPPS methodologies, address potential side reactions, and provide detailed protocols for its incorporation, cleavage, and subsequent purification and analysis.
Physicochemical Properties and Strategic Considerations
The benzyl ether of tyrosine is more susceptible to acid cleavage than the benzyl ethers of serine or threonine. This characteristic is a critical consideration in both Boc and Fmoc strategies.
Table 1: Physicochemical Properties of Nα-Protected O-benzyl-L-tyrosinol Derivatives
| Property | Boc-Tyr(Bzl)-OH | Fmoc-Tyr(Bzl)-OH |
| Molecular Formula | C₂₁H₂₅NO₅ | C₃₁H₂₇NO₅ |
| Molecular Weight | 371.43 g/mol | 493.55 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMF, DCM | Soluble in DMF, DCM |
| Storage Temperature | 2-8°C | 2-8°C |
Choosing the Right Strategy: Boc/Bzl vs. Fmoc/tBu
The decision to use Boc-Tyr(Bzl)-OH or Fmoc-Tyr(Bzl)-OH is dictated by the overarching protection strategy for the peptide synthesis.
-
Boc/Bzl Strategy: This classic approach relies on graded acid lability.[3] The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups, including the O-benzyl on tyrosine, are cleaved at the end of the synthesis with a strong acid such as anhydrous hydrogen fluoride (HF).[3]
-
Fmoc/tBu Strategy: This is an orthogonal system where the Nα-Fmoc group is removed with a base (typically piperidine), and the acid-labile tert-butyl (tBu) based side-chain protecting groups are removed with TFA at the final cleavage step.[4] The O-benzyl group on tyrosine is not fully orthogonal in this strategy as it can be partially cleaved by the final TFA treatment, though it is generally stable to the repetitive piperidine treatments.[2]
For the synthesis of particularly long peptides where the tyrosine residue is incorporated early, repeated exposure to TFA in the Boc strategy can lead to premature partial deprotection of the benzyl group.[5] In such cases, or when enhanced acid stability is required, the use of O-(2,6-dichlorobenzyl)-L-tyrosine (Tyr(2,6-Cl₂-Bzl)) is recommended. The electron-withdrawing chlorine atoms significantly increase the acid stability of the benzyl group.[6][7]
Core Experimental Workflows
The following diagrams illustrate the core cycles for incorporating an O-benzyl-L-tyrosinol residue in both Fmoc and Boc SPPS.
Sources
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- 7. Boc-Tyr(2,6-Cl2-Bzl)-OH = 97.0 TLC 40298-71-3 [sigmaaldrich.com]
Application Note: Chiral Synthesis of β-Adrenergic Receptor Antagonists (Beta-Blockers)
Abstract
This technical guide provides detailed protocols and expert insights into the stereoselective synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers. Recognizing the critical importance of chirality in their pharmacological activity, this document elucidates two primary synthetic strategies. The first section details the canonical and industrially prevalent pathway for synthesizing (S)-aryloxypropanolamine beta-blockers, such as (S)-metoprolol and (S)-atenolol, which typically proceeds through a chiral epoxide intermediate derived from a phenolic precursor. The second section explores the synthetic utility of a specific chiral building block, (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, to generate novel structural analogs. This dual approach offers researchers a comprehensive understanding of both established manufacturing routes and methodologies for exploring new chemical space in drug development. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and methods for purification and characterization.
Introduction
The Role of Beta-Blockers in Medicine
Beta-blockers (β-blockers) are a class of drugs that competitively antagonize the effects of catecholamines at β-adrenergic receptors.[1] This action leads to a reduction in heart rate, blood pressure, and myocardial contractility, making them indispensable in the management of various cardiovascular diseases, including hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[2] The development of beta-blockers, pioneered by Sir James Black in the 1960s, was a revolutionary step in cardiovascular medicine and earned him the 1988 Nobel Prize in Medicine.[3]
The Critical Importance of Stereochemistry
A defining structural feature of most beta-blockers is the presence of at least one stereocenter, typically at the carbon atom bearing the hydroxyl group in the propanolamine side chain.[4] The interaction with β-adrenergic receptors is highly stereoselective. For the vast majority of these drugs, the (S)-enantiomer is responsible for the therapeutic β-blocking activity, often being 50 to 100 times more potent than its (R)-enantiomer counterpart.[5][6] The (R)-enantiomer is often considered an impurity or "isomeric ballast" that can contribute to side effects without therapeutic benefit.[6] Therefore, the development of efficient, enantioselective synthetic routes to produce the single, active (S)-enantiomer is a primary goal in pharmaceutical manufacturing to enhance drug safety and efficacy.[1][5]
Overview of Synthetic Strategies
The synthesis of enantiomerically pure beta-blockers can be broadly categorized into two approaches: chiral separation of a racemic mixture and asymmetric synthesis.[5] While chromatographic separation methods are effective, asymmetric synthesis, which creates the desired enantiomer directly, is often more efficient and atom-economical. A cornerstone of asymmetric synthesis in this field is the use of chiral building blocks. The most common strategy involves the reaction of a phenol with a chiral three-carbon synthon, such as (R)- or (S)-epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.[7] An alternative, yet powerful, strategy involves starting with a different chiral precursor, such as an amino alcohol, and constructing the beta-blocker framework around its existing stereocenter.
This guide will detail both of these strategic approaches, providing validated protocols for researchers in drug discovery and process development.
Canonical Synthesis of (S)-Aryloxypropanolamine β-Blockers
The most established route to aryloxypropanolamine beta-blockers involves two key transformations:
-
Formation of a Glycidyl Ether: A phenol is reacted with epichlorohydrin under basic conditions.[3] To ensure the correct final stereochemistry, a chiral form of epichlorohydrin, typically (R)-epichlorohydrin to yield the (S)-beta-blocker, is used.
-
Epoxide Ring-Opening: The resulting chiral epoxide is then subjected to nucleophilic attack by a primary amine (e.g., isopropylamine), which regioselectively opens the ring to yield the final (S)-aryloxypropanolamine product.[8][9]
Protocol 1: Synthesis of (S)-Metoprolol from a Chiral Epoxide
(S)-Metoprolol is a β1-selective blocker widely used to treat high blood pressure and angina.[7] This protocol describes its synthesis starting from 4-(2-methoxyethyl)phenol and (R)-epichlorohydrin.
Caption: Synthetic pathway for (S)-Metoprolol.
-
Step 1: Synthesis of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane.
-
To a stirred solution of 4-(2-methoxyethyl)phenol (1.0 eq) in water, add sodium hydroxide (1.1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.02 eq).
-
Heat the mixture to 60-70 °C.
-
Add (R)-epichlorohydrin (1.2 eq) dropwise over 1 hour, maintaining the reaction temperature.
-
Continue stirring for 4-6 hours until TLC analysis indicates the consumption of the starting phenol.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.[10] This intermediate is often used directly in the next step without further purification.
-
-
Step 2: Synthesis of (S)-Metoprolol.
-
Dissolve the crude epoxide from Step 1 in a solvent such as isopropanol or methanol.
-
Add isopropylamine (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture and evaporate the solvent and excess isopropylamine under vacuum.
-
Dissolve the residue in ethyl acetate and wash with dilute aqueous acid (e.g., 1M HCl) and then with saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to give crude (S)-metoprolol base as an oil.[7]
-
-
Step 3: Purification and Salt Formation.
-
The crude base can be purified by column chromatography on silica gel.
-
For pharmaceutical use, the base is often converted to a stable, crystalline salt. For (S)-metoprolol succinate, dissolve the purified base in acetone and add a solution of succinic acid (0.5 eq) in acetone.
-
Stir the mixture, allowing the salt to crystallize. The precipitate is collected by filtration, washed with cold acetone, and dried under vacuum.[11]
-
Synthesis of β-Blocker Analogs from this compound
Rationale and Approach
The specified starting material, this compound, is a valuable chiral building block. It possesses a different scaffold from traditional beta-blockers; the amino and hydroxyl groups are on adjacent carbons (a 1,2-amino alcohol), and the aromatic ring is attached via a C-C bond rather than an ether linkage. Synthesizing derivatives from this precursor allows for the exploration of novel structure-activity relationships (SAR) and the development of beta-blocker analogs with potentially different pharmacological profiles.
The strategy involves two key steps:
-
N-Alkylation: The primary amine is converted to a secondary amine, a feature crucial for β-blocking activity.[12] Reductive amination is an ideal method for this transformation due to its high efficiency and mild conditions.[13]
-
Deprotection: The phenylmethoxy (benzyl) group is a protecting group for the phenolic hydroxyl.[14] Its removal via catalytic hydrogenation unmasks the free phenol, a common feature in many beta-blockers that contributes to receptor binding.
Protocol 2: Synthesis of (S)-4-(3-hydroxy-2-(isopropylamino)propyl)phenol
Caption: Synthesis of a β-blocker analog.
-
Step 1: N-Isopropylation via Reductive Amination.
-
Suspend this compound (1.0 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add acetone (1.5-2.0 eq) and stir for 30 minutes at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reducing agent is preferred for its mildness and selectivity for imines over ketones.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield (S)-2-(Isopropylamino)-3-[4-(phenylmethoxy)phenyl]-1-propanol.
-
-
Step 2: Catalytic Hydrogenation for Deprotection.
-
Dissolve the N-isopropyl-protected amino alcohol from Step 1 (1.0 eq) in methanol.
-
Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material. The reaction is typically complete in 4-8 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, (S)-4-(3-hydroxy-2-(isopropylamino)propyl)phenol. Further purification can be achieved by recrystallization or chromatography if necessary.
-
Data Summary and Characterization
Analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compounds.
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Protocol 1: (S)-Metoprolol | Protocol 2: Analog Synthesis |
| Key Reagents | 4-(2-methoxyethyl)phenol, (R)-Epichlorohydrin, Isopropylamine | (S)-Amino alcohol precursor, Acetone, NaBH(OAc)₃, H₂/Pd-C |
| Solvent(s) | Toluene, Isopropanol | Dichloroethane, Methanol |
| Typical Yield | 75-85% (overall)[10] | 70-80% (overall, estimated) |
| Stereocontrol | Chiral Reagent ((R)-Epichlorohydrin) | Chiral Substrate (Starting Material) |
| Key Advantages | Established, high-yielding industrial route | Access to novel structural analogs for SAR studies |
Table 2: Essential Analytical Characterization Data
| Analysis Technique | Purpose | Expected Observations |
| HPLC (Chiral) | Determine Enantiomeric Excess (ee%) | A single major peak for the (S)-enantiomer, indicating >98% ee.[7][15] |
| ¹H and ¹³C NMR | Structural Elucidation | Peaks corresponding to the aromatic, aliphatic, and functional group protons/carbons, confirming the molecular structure. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the target compound. |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic stretches for O-H (alcohol/phenol), N-H (secondary amine), and C-O (ether) bonds. |
Conclusion
The synthesis of enantiomerically pure beta-blockers is a cornerstone of modern pharmaceutical chemistry. This guide has detailed two robust, yet distinct, strategies for achieving this goal. The canonical synthesis, exemplified by the preparation of (S)-metoprolol, leverages a chiral epoxide in a highly refined and efficient industrial process. In contrast, the derivatization of a specific chiral amino alcohol, this compound, demonstrates how alternative chiral precursors can be employed to generate novel analogs for drug discovery and SAR exploration. The choice of synthetic route is ultimately dictated by the target molecule's structure and the desired research or commercial objective. Mastery of these protocols provides scientists with the critical tools needed to advance the development of this vital class of cardiovascular drugs.
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Al-Ghorbani, M., et al. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 1(1). [Link]
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Hansen, M. B., et al. (2021). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Semantic Scholar. [Link]
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Hansen, M. B., et al. (2021). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. ResearchGate. [Link]
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Bose, D. S., & Narsaiah, A. V. (2005). An efficient asymmetric synthesis of (S)-atenolol: using hydrolytic kinetic resolution. Tetrahedron Letters, 46(4), 53-55. [Link]
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Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
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Parshad, B., et al. (2021). Scheme 7. Synthesis of (S)-atenolol (S-6). ResearchGate. [Link]
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Paradowska, K., et al. (2021). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Scientific Reports, 11(1), 1-14. [Link]
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Avramidis, N., et al. (1990). Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2-propanol. European Journal of Medicinal Chemistry, 25(6), 523-528. [Link]
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Žuvela, P., et al. (2021). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. Molecules, 26(11), 3169. [Link]
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Saini, R., & Singh, D. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]
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Kovač, K., et al. (2021). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 72(2), 114-122. [Link]
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Dage, R. C., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Medicinal Chemistry, 22(7), 773-777. [Link]
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Hansen, M. B., et al. (2021). Synthesis of (S)-metoprolol ((S)-3) via a four step route including... ResearchGate. [Link]
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Mehvar, R. (2000). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 3(3), 355-372. [Link]
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Fu, H., et al. (2024). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]
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Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39(1), 194-220. [Link]
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Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-229. [Link]
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- 7. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
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- 10. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
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- 12. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
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Application Notes & Protocols: O-benzyl-L-tyrosinol as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of O-benzyl-L-tyrosinol as a versatile chiral auxiliary. Derived from the naturally occurring amino acid L-tyrosine, this auxiliary offers a robust platform for stereocontrolled carbon-carbon bond formation. We will delve into the synthesis of the auxiliary, its incorporation into N-acyl oxazolidinone systems, and its application in cornerstone asymmetric reactions such as aldol additions and alkylations. Detailed, field-tested protocols are provided, along with mechanistic insights explaining the principles of stereochemical induction. The guide concludes with methods for the non-destructive cleavage and recovery of the auxiliary, a critical aspect for process efficiency and scalability.
Introduction: The Principle of Chiral Auxiliaries
In the synthesis of enantiomerically pure molecules, particularly for pharmaceutical applications where stereochemistry dictates biological activity, controlling the three-dimensional arrangement of atoms is paramount.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high diastereoselectivity.[2] After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.
O-benzyl-L-tyrosinol, derived from the readily available amino acid L-tyrosine, is an exemplary chiral auxiliary.[3] Its utility is most powerfully expressed when converted into an oxazolidinone ring system. The inherent chirality of the parent amino acid, combined with the steric bulk of the 4-(benzyloxy)benzyl substituent, provides a highly effective stereodirecting environment.
Preparation of the Chiral Auxiliary System
The journey from the parent amino acid to the functional chiral auxiliary involves two key transformations: the reduction of the carboxylic acid to an amino alcohol and the subsequent cyclization to form the oxazolidinone scaffold.
Protocol 2.1: Synthesis of O-benzyl-L-tyrosinol
This protocol details the reduction of the carboxylic acid moiety of O-benzyl-L-tyrosine to the corresponding primary alcohol.
Workflow Diagram: Synthesis of O-benzyl-L-tyrosinol
Caption: Synthesis of O-benzyl-L-tyrosinol via reduction.
Materials:
-
Borane-tetrahydrofuran complex (1 M in THF) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), suspend O-benzyl-L-tyrosine (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add Borane-THF complex (approx. 2.5 eq) dropwise to the stirred suspension. Note: LiAlH₄ can also be used, but the workup is different.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude O-benzyl-L-tyrosinol, which can be purified by column chromatography or recrystallization.
Protocol 2.2: Formation of the (S)-4-(4-(benzyloxy)benzyl)oxazolidin-2-one Auxiliary
The amino alcohol is cyclized to form the robust oxazolidinone auxiliary, which is the active form for subsequent asymmetric reactions.[6]
Materials:
-
O-benzyl-L-tyrosinol
-
Diethyl carbonate or Triphosgene
-
Potassium Carbonate (K₂CO₃) or a non-nucleophilic base
-
Toluene or other suitable high-boiling solvent
-
Dean-Stark apparatus (if using diethyl carbonate)
Procedure:
-
Combine O-benzyl-L-tyrosinol (1.0 eq), diethyl carbonate (excess), and a catalytic amount of K₂CO₃ in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the ethanol byproduct, driving the reaction to completion.
-
Monitor the reaction by TLC/LCMS. Upon completion, cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude oxazolidinone can be purified by flash chromatography on silica gel to yield the pure chiral auxiliary.
Application in Asymmetric Aldol Reactions
The oxazolidinone auxiliary, popularized by David A. Evans, provides exceptional stereocontrol in aldol reactions.[2] The formation of a rigid, boron-chelated (Z)-enolate forces the incoming aldehyde to approach from the less sterically hindered face, resulting in predictable and high levels of diastereoselectivity.[7][8]
Mechanism of Stereocontrol
The stereochemical outcome is governed by the formation of a Zimmerman-Traxler-like six-membered transition state. The bulky 4-(benzyloxy)benzyl group at the C4 position of the oxazolidinone effectively blocks one face of the enolate, directing the electrophilic aldehyde to the opposite face.
Diagram: Proposed Transition State for Aldol Addition
Caption: Chelation-controlled transition state directs the aldehyde approach.
Protocol 3.1: Asymmetric Aldol Addition
This protocol describes a typical procedure for the reaction of an N-propionyl derivative with an aldehyde.
Workflow Diagram: Asymmetric Aldol Protocol
Caption: General workflow for an Evans aldol reaction.
Materials:
-
N-acyl-(S)-4-(4-(benzyloxy)benzyl)oxazolidin-2-one
-
Anhydrous Dichloromethane (DCM)
-
Di-n-butylboron triflate (n-Bu₂BOTf), 1 M in DCM
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (R-CHO)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C. Add n-Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir for 30-60 minutes at 0 °C to ensure complete formation of the (Z)-boron enolate.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.
-
Stir at -78 °C for 2 hours, then allow to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol. Vigorously stir and add 30% H₂O₂ slowly. Caution: Exothermic reaction.
-
Stir for 1-2 hours until the boron species are fully oxidized.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Table 1: Representative Results for Asymmetric Aldol Reactions
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Isobutyraldehyde | >99:1 | 85-95 |
| Propionyl | Benzaldehyde | >99:1 | 80-90 |
| Acetyl | Propionaldehyde | 95:5 | 75-85 |
Note: Data is representative and based on typical outcomes for Evans-type auxiliaries.
Application in Asymmetric Alkylation
The chiral auxiliary is also highly effective in directing the diastereoselective alkylation of enolates. The bulky substituent at C4 shields one face of the enolate, forcing the electrophile to approach from the opposite side.
Protocol 4.1: Asymmetric Alkylation
Materials:
-
N-acyl-(S)-4-(4-(benzyloxy)benzyl)oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)
-
Alkylating agent (e.g., Benzyl bromide, Methyl iodide)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of LDA or NaHMDS (1.05 eq) and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (1.1 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the diastereomerically enriched product by flash column chromatography.
Cleavage and Recovery of the Auxiliary
A key advantage of this methodology is the ability to cleave the auxiliary under various conditions to yield different functionalities, while recovering the valuable O-benzyl-L-tyrosinol for reuse.
Diagram: Auxiliary Cleavage Pathways
Caption: Diverse cleavage options yield different products.
Protocol 5.1: Hydrolytic Cleavage to a Carboxylic Acid
-
Dissolve the acylated product in a THF/water mixture (e.g., 3:1).
-
Cool to 0 °C and add 30% H₂O₂ (4.0 eq), followed by aqueous LiOH (2.0 eq).
-
Stir until the starting material is consumed.
-
Quench with aqueous sodium sulfite (Na₂SO₃).
-
Separate the chiral auxiliary by extraction into an organic solvent.
-
Acidify the aqueous layer to precipitate the chiral carboxylic acid product.
Protocol 5.2: Reductive Cleavage to an Alcohol
-
Dissolve the acylated product in anhydrous THF or diethyl ether.
-
Cool to 0 °C and add LiBH₄ or LiAlH₄ (2.0 eq).
-
Stir until the reaction is complete, then quench carefully with water or Rochelle's salt solution.
-
Extract to isolate the chiral alcohol product and the auxiliary.
Protocol 5.3: Debenzylation of the Auxiliary/Product
If the final product requires a free phenol, the O-benzyl ether can be cleaved.
-
Method: Catalytic hydrogenation.
-
Conditions: Dissolve the compound in methanol or ethanol, add a catalytic amount of Palladium on Carbon (10% Pd/C), and stir under an atmosphere of hydrogen gas (H₂).[9]
-
Outcome: This reaction cleanly cleaves the benzyl ether to yield the free phenol and toluene as a byproduct.[10] A thioanisole-trifluoroacetic acid system can also be used for deprotection.[11]
Conclusion
O-benzyl-L-tyrosinol is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-tyrosine, robust performance in key C-C bond-forming reactions, and the multiple options for non-destructive cleavage make it a valuable tool for academic and industrial chemists. The predictable stereochemical outcomes, driven by a well-understood steric and chelation model, allow for the rational design of complex synthetic routes to enantiomerically pure target molecules.
References
- Arnold, F. H. (2018). Directed evolution: bringing new chemistry to life.
- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of pharmaceuticals. Topics in Organometallic Chemistry, 6, 123-152.
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Sheldon, R. A. (2000). Atom efficiency and catalysis in organic synthesis. Pure and Applied Chemistry, 72(7), 1233-1246.
- Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof.
- Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4913.
-
Arkat USA. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]
-
Beilstein Journals. (2022). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Retrieved from [Link]
-
MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]
-
ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
GSRS. (n.d.). O-BENZYL-L-TYROSINE. Retrieved from [Link]
-
ResearchGate. (2021). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Retrieved from [Link]
-
NIH. (2023). A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of linezolid.
-
PubChem. (n.d.). O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR PRODUCING OXAZOLIDINONE COMPOUNDS.
- Google Patents. (n.d.). Production method of O-substituted tyrosine compound.
-
NIH. (2015). Crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride. Retrieved from [Link]
-
The Aquila Digital Community. (n.d.). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
Semantic Scholar. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Retrieved from [Link]
-
ResearchGate. (n.d.). Aldol reaction between nitroisoxazoles (113) and paraformaldehyde (115).... Retrieved from [Link]
-
NIH. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link]
-
PubMed. (2011). Asymmetric total synthesis of (-)-saframycin A from L-tyrosine. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Alkylation of N-Pivaloyl-o-benzylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). A Chiral Benzyl Group as a Chiral Auxiliary and Protecting Group for the Synthesis of Optically Active 1,2-Diols and (+)-Frontalin. Retrieved from [Link]
-
NIH. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Retrieved from [Link]
-
YouTube. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
Figshare. (2019). Enantioselective Vinylogous Michael–Aldol Reaction To Synthesize Spirocyclohexene Pyrazolones in Aqueous Media. Retrieved from [Link]
-
MDPI. (2022). Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
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Application Notes and Protocols for Enantioselective Reduction with (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol Derivatives
Introduction: The Strategic Advantage of Chiral Alcohols and the Role of (S)-O-Benzyl-Tyrosinol Derivatives
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a vast array of bioactive compounds, where stereochemistry dictates therapeutic efficacy and safety. Among the most powerful and reliable methods for accessing these structures is the asymmetric reduction of prochiral ketones. This transformation, when executed with high enantioselectivity, provides direct access to a specific stereoisomer of the corresponding secondary alcohol.
A particularly effective strategy for achieving this is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to control the stereochemical outcome of borane-mediated reductions.[1][2][3] The catalyst is typically generated in situ from a chiral amino alcohol and a borane source, making the selection of the amino alcohol paramount to the success of the reaction.
This guide focuses on the application of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, also known as O-benzyl-L-tyrosinol, and its derivatives as chiral precursors for these powerful catalysts. The inherent chirality of this amino alcohol, derived from the natural amino acid L-tyrosine, combined with its structural features, offers a robust platform for inducing high levels of asymmetry in the reduction of a wide range of ketones.
This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and expected outcomes for researchers, scientists, and drug development professionals seeking to leverage the capabilities of (S)-O-benzyl-tyrosinol derivatives in their synthetic endeavors.
Mechanistic Underpinnings: The Catalytic Cycle of Enantioselective Reduction
The enantioselective reduction of ketones using a catalyst derived from (S)-O-benzyl-tyrosinol and borane operates through the well-established CBS reduction pathway. The key to this transformation is the formation of a chiral oxazaborolidine catalyst in situ.
1. Catalyst Formation: The this compound reacts with a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex, to form the active oxazaborolidine catalyst.[4]
2. Catalyst-Borane Complex Formation: The lone pair of the nitrogen atom in the oxazaborolidine ring coordinates to a molecule of the borane reducing agent. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][2]
3. Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. The stereochemical outcome of the reaction is determined at this stage. The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst. Typically, the larger substituent of the ketone orients away from the bulky group on the catalyst.
4. Intramolecular Hydride Transfer: The activated borane, held in close proximity to the coordinated ketone, delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. This intramolecular transfer is highly stereoselective due to the fixed geometry of the transition state assembly.[1]
5. Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which can then enter another catalytic cycle. An acidic workup is subsequently performed to hydrolyze the alkoxyborane and yield the desired chiral secondary alcohol.
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle for the enantioselective reduction of ketones.
Experimental Protocols
Protocol 1: In Situ Generation of the (S)-O-Benzyl-Tyrosinol-Derived Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
This protocol details a general procedure for the enantioselective reduction of a model aromatic ketone, acetophenone, using the catalyst generated in situ.
Materials:
-
This compound ((S)-O-benzyl-tyrosinol)
-
Borane-dimethyl sulfide complex (BMS, 2.0 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles for transfer of anhydrous reagents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (S)-O-benzyl-tyrosinol (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous THF (e.g., 2 mL) and stir to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (e.g., 0.1 mmol, 1.0 equivalent relative to the amino alcohol) dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (typically between -20 °C and room temperature, optimization may be required).
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Slowly add the acetophenone solution to the catalyst solution via syringe over a period of 10-15 minutes.
-
To the resulting mixture, add an additional amount of borane-dimethyl sulfide complex (e.g., 1.2 mmol, 1.2 equivalents relative to the ketone) dropwise, maintaining the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Add 1 M HCl and stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the enantioselective reduction.
Substrate Scope and Expected Enantioselectivity
The oxazaborolidine catalyst derived from (S)-O-benzyl-tyrosinol is effective for the enantioselective reduction of a variety of prochiral ketones. High enantioselectivities are generally observed for aryl alkyl ketones. The steric and electronic properties of the ketone substituents will influence both the reaction rate and the degree of asymmetric induction.
| Ketone Substrate | Product | Typical Yield (%) | Typical ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >90 | >95 |
| Propiophenone | (R)-1-Phenyl-1-propanol | >90 | >95 |
| 1-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | >85 | >90 |
| 2-Acetonaphthone | (R)-1-(2-Naphthyl)ethanol | >85 | >90 |
| 1-Indanone | (R)-1-Indanol | >90 | >95 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >95 |
Note: The data presented in this table is representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Optimization
-
Low Enantioselectivity:
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.[5]
-
Temperature: The reaction temperature can significantly impact enantioselectivity. Lowering the temperature often leads to higher ee values.
-
Rate of Addition: Slow addition of the ketone and the borane reagent can improve enantioselectivity.
-
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction has gone to completion by TLC analysis before quenching.
-
Catalyst Decomposition: The catalyst can be sensitive to air and moisture. Proper handling under an inert atmosphere is crucial.
-
Stoichiometry of Borane: Ensure an adequate amount of borane is used to reduce the ketone completely.
-
Conclusion
The use of this compound as a chiral precursor for the in situ generation of an oxazaborolidine catalyst provides a reliable and highly effective method for the enantioselective reduction of prochiral ketones. This approach offers several advantages, including high enantioselectivities, predictable stereochemical outcomes, and operational simplicity. For researchers in drug discovery and development, this methodology represents a valuable tool for the efficient synthesis of chiral building blocks, enabling the exploration of stereochemically defined chemical space.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
- Walia, A., & Pradhan, S. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovations in Chemical Materials and Sustainability, 1(1), 011-029.
-
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]
- Kawanami, Y., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
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HPLC analytical method for (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
An Application Note and Protocol for the Enantiomeric Purity Determination of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of this compound. The stereochemical purity of this amino alcohol is a critical quality attribute in pharmaceutical development due to the often-differing pharmacological and toxicological profiles of enantiomers. This guide provides a step-by-step protocol, from sample preparation to data analysis, and outlines a thorough method validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2][3] The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, a widely effective approach for the resolution of amino alcohol enantiomers.[4][5][6]
Introduction: The Imperative of Chiral Separation
This compound is a chiral building block with significant applications in the synthesis of pharmaceutical agents. The three-dimensional arrangement of its stereocenter is pivotal, as the biological activity and metabolic fate of the resulting drug molecule are often enantiomer-dependent. Consequently, regulatory authorities mandate the stereospecific analysis of chiral drug substances and intermediates. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the preeminent technique for achieving this separation, offering high resolution, sensitivity, and reproducibility.[7]
The selection of the appropriate CSP and mobile phase is the cornerstone of successful chiral method development.[5] For amino alcohols, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, have demonstrated broad applicability and excellent enantioselectivity.[4][8] This is attributed to a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create the necessary energetic difference for the separation of the enantiomeric pair. This application note leverages these principles to establish a reliable analytical method.
Chromatographic Method and Rationale
The developed method is predicated on normal phase chromatography, which is a common and effective mode for chiral separations of polar analytes like amino alcohols.[5][7]
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Any standard HPLC system with a UV detector | The method is designed to be broadly applicable on standard equipment. |
| Chiral Stationary Phase | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm | A polysaccharide-based CSP known for its excellent performance in separating a wide range of chiral compounds, including amino alcohols. The amylose tris(3,5-dimethylphenylcarbamate) selector provides multiple interaction sites for chiral recognition. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane: A non-polar primary solvent. Isopropanol: A polar modifier; its concentration is a critical parameter for adjusting retention and resolution. Small changes can significantly impact the separation.[5] Diethylamine (DEA): A basic additive used to improve the peak shape of basic analytes like amino alcohols by minimizing tailing caused by secondary interactions with the silica support.[5][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 25°C | Maintaining a constant temperature is crucial for reproducible retention times and resolution. |
| Detection Wavelength | 225 nm | The analyte exhibits sufficient absorbance at this wavelength for sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation
-
Carefully measure 800 mL of HPLC-grade n-Hexane, 200 mL of HPLC-grade Isopropanol, and 1 mL of Diethylamine.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas for at least 15 minutes using sonication or vacuum degassing.
3.1.2. Standard and Sample Preparation
-
Diluent: Mobile Phase (n-Hexane / Isopropanol / Diethylamine, 80:20:0.1, v/v/v).
-
(S)-Enantiomer Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Racemic Standard Stock Solution (1.0 mg/mL): Prepare in the same manner as the (S)-enantiomer stock solution using a racemic standard of 2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol. This is crucial for confirming the elution order and resolution.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the appropriate stock solution to 10.0 mL with the diluent.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the active substance, transfer to a 10 mL volumetric flask, dissolve and dilute to volume with the diluent. Further dilute as necessary to achieve a final concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter prior to injection.
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: Experimental workflow from preparation to reporting.
Method Validation: Ensuring Scientific Integrity
The analytical method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[10] The validation parameters include specificity, linearity, accuracy, precision, limit of quantitation, and robustness.[1][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[3] This was demonstrated by injecting the diluent, the (S)-enantiomer standard, and the racemic standard. The chromatogram of the racemic mixture should show baseline separation of the two enantiomers, and the diluent should have no interfering peaks at the retention times of the enantiomers.
Linearity
The linearity of the method was evaluated by analyzing solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (0.1 mg/mL). The peak area versus concentration data was subjected to linear regression analysis.
| Parameter | Acceptance Criteria | Example Result |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 |
| Range | LOQ to 150% of working concentration | 0.5 µg/mL to 150 µg/mL |
Accuracy
Accuracy was determined by spiking a known amount of the undesired R-enantiomer into the pure (S)-enantiomer standard at three different concentration levels (e.g., 0.5%, 1.0%, and 1.5%).[11] The percentage recovery was then calculated.
| Spike Level | Acceptance Criteria (% Recovery) | Example Result (% Recovery) |
| Level 1 (0.5%) | 90.0 - 110.0% | 102.5% |
| Level 2 (1.0%) | 90.0 - 110.0% | 99.8% |
| Level 3 (1.5%) | 90.0 - 110.0% | 101.2% |
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[12]
-
Repeatability: Six replicate injections of the sample solution were made, and the relative standard deviation (%RSD) of the peak area for the minor enantiomer was calculated.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
| Precision Level | Acceptance Criteria (%RSD) | Example Result (%RSD) |
| Repeatability | ≤ 5.0% | 1.8% |
| Intermediate Precision | ≤ 10.0% | 3.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ for the undesired R-enantiomer were determined based on the signal-to-noise ratio.
| Parameter | Acceptance Criteria (S/N) | Example Result |
| LOD | Typically 3:1 | 0.15 µg/mL |
| LOQ | Typically 10:1 | 0.5 µg/mL |
Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions and observing the effect on the resolution between the enantiomers.
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | Resolution (Rs) ≥ 2.0 |
| Column Temperature | ± 2°C | Resolution (Rs) ≥ 2.0 |
| Isopropanol in Mobile Phase | ± 2% | Resolution (Rs) ≥ 2.0 |
System Suitability
Before each analytical run, a system suitability test is performed by injecting the racemic standard solution five times. This ensures the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 |
| Tailing Factor (T) | ≤ 2.0 |
| %RSD of Peak Areas | ≤ 2.0% |
The relationship between these validation parameters is illustrated in the diagram below.
Caption: Interrelation of key HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate means for the enantiomeric purity determination of this compound. The use of a polysaccharide-based chiral stationary phase with an optimized normal phase mobile phase achieves excellent resolution between the enantiomers. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a quality control and regulatory environment, supporting the development of safe and effective pharmaceuticals.
References
-
Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
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HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]
-
Amino alcohol-derived chiral stationary phases. Semantic Scholar. [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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HPLC manual (for chiral HPLC analysis). chem.kyushu-u.ac.jp. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. National Institutes of Health. [Link]
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Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. researchgate.net. [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus Asia. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. ivtnetwork.com. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. pubs.acs.org. [Link]
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The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Protecting group strategies for (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Application Note & Protocol Guide
Topic: Orthogonal Protecting Group Strategies for (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Introduction: Navigating the Synthetic Challenge
This compound is a valuable chiral building block in medicinal chemistry and drug development. Its structure incorporates three distinct functional groups: a primary amine, a primary alcohol, and a benzyl ether-protected phenol. The presence of two highly nucleophilic centers—the amine and the alcohol—presents a significant challenge for regioselective modification. Any synthetic route aiming to functionalize one group while leaving the other untouched necessitates a robust and well-designed protecting group strategy.
This guide provides an in-depth analysis of orthogonal protecting group strategies tailored for this specific molecule. We move beyond simple protocols to explain the causal logic behind the selection of protecting groups, ensuring that researchers can not only execute these methods but also adapt them to their unique synthetic goals. The core principle emphasized is orthogonal protection , a strategy that allows for the independent deprotection of one functional group in the presence of others by employing protecting groups that are removed under distinct, non-interfering conditions.[1][2]
Strategic Analysis of Functional Groups
A successful protection strategy begins with a thorough understanding of the reactivity and stability of each functional group within the target molecule.
-
Primary Amine (-NH₂): This group is both strongly nucleophilic and basic. Unprotected, it will readily react with electrophiles and can be protonated under acidic conditions. Carbamates are the most common and effective protecting groups for amines, as they temper both nucleophilicity and basicity.[2][3]
-
Primary Alcohol (-CH₂OH): This group is nucleophilic and can be deprotonated by strong bases. It requires protection to prevent unwanted acylation, alkylation, or oxidation when performing reactions at other sites. Silyl ethers are a premier choice due to their ease of installation, stability, and mild, selective cleavage conditions.[4][5]
-
Benzyl Ether (-OCH₂Ph): This is itself a protecting group for the phenolic hydroxyl group. It is generally stable to a wide range of conditions but is susceptible to cleavage by catalytic hydrogenolysis.[6][7] This inherent reactivity is a critical factor in planning any subsequent steps, as it may preclude the use of other protecting groups removed under similar conditions (e.g., the Cbz group).
Caption: Functional group analysis of the target molecule.
Orthogonal Strategy 1: The Acid/Fluoride Approach
This is the most versatile and widely applicable strategy for this substrate. It relies on an acid-labile protecting group for the amine and a fluoride-labile protecting group for the alcohol, ensuring complete orthogonality.
-
Amine Protection: tert-Butyloxycarbonyl (Boc) . The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and forms a stable carbamate.[8] It is exceptionally stable under basic and nucleophilic conditions but is readily cleaved with mild to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10][11]
-
Alcohol Protection: tert-Butyldimethylsilyl (TBDMS) . The TBDMS group is installed using TBDMS chloride in the presence of a base like imidazole.[12] It forms a silyl ether that is robust against a wide array of reaction conditions, including those used for Boc deprotection (mild acid), but is selectively and efficiently cleaved by a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF).[13][14]
Causality of Orthogonality: The C-O bond of the Boc carbamate is sensitive to acid-catalyzed heterolysis to form a stable tert-butyl cation, while the Si-O bond of the TBDMS ether is not.[15] Conversely, the exceptional strength of the Si-F bond (one of the strongest single bonds) makes the TBDMS group uniquely susceptible to cleavage by fluoride ions, a condition under which the Boc group remains completely inert.[14]
Caption: Orthogonal workflow using Boc and TBDMS protecting groups.
Protocol 1: N-Boc Protection of the Amine
This protocol details the protection of the primary amine using Boc anhydride.[10][11]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of THF and water.
-
Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq if using an aqueous mixture).
-
Reagent Addition: To the stirred solution at 0 °C (ice bath), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: If using an organic solvent, wash the reaction mixture successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. If using an aqueous mixture, extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: O-TBDMS Protection of the Alcohol
This protocol is performed on the N-Boc protected intermediate from Protocol 1.[12][13]
-
Setup: To a solution of the N-Boc protected amino alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add imidazole (2.0-2.5 eq).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2-1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture for 12-24 hours at room temperature. Gentle heating (40-50 °C) may be required for complete conversion. Monitor by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts thoroughly with water and brine to remove DMF and imidazole.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Deprotection of the N-Boc Group
This protocol selectively removes the Boc group, leaving the TBDMS and benzyl ethers intact.[9][10]
-
Dissolution: Dissolve the fully protected substrate (1.0 eq) in an appropriate solvent such as DCM.
-
Acid Addition: Add an excess of a strong acid. Common conditions include:
-
A 20-50% solution of trifluoroacetic acid (TFA) in DCM.
-
A 4 M solution of HCl in 1,4-dioxane.
-
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the corresponding ammonium salt (TFA or HCl salt). To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ or another mild base.
-
Purification: Dry the organic layer, concentrate, and purify as needed.
Protocol 4: Selective Deprotection of the O-TBDMS Group
This protocol selectively cleaves the silyl ether without affecting the Boc or benzyl ether groups.[13]
-
Setup: Dissolve the fully protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.
Alternative Strategy 2: The Hydrogenolysis/Fluoride Approach
This strategy is useful in specific contexts but comes with a significant caveat regarding the pre-existing benzyl ether.
-
Amine Protection: Carboxybenzyl (Cbz) . The Cbz group is installed using benzyl chloroformate (Cbz-Cl) and is stable to both acidic and basic conditions.[16][17] Its primary mode of cleavage is catalytic hydrogenolysis (H₂, Pd/C), which reduces the group to toluene and releases the free amine via decarboxylation.[17][18]
-
Alcohol Protection: tert-Butyldimethylsilyl (TBDMS) . As in Strategy 1, this group is stable to the Cbz deprotection conditions (hydrogenolysis) and is removed with fluoride.
Critical Consideration: The key weakness of this strategy for the target molecule is that the conditions required to remove the Cbz group (catalytic hydrogenolysis) will simultaneously cleave the benzyl ether protecting the phenol.[7][19] This approach is therefore only suitable if the synthetic plan calls for the deprotection of both the amine and the phenol in the same step.
Caption: Cbz/TBDMS workflow highlighting simultaneous deprotection.
Protocol 5: N-Cbz Protection of the Amine
This protocol details the introduction of the Cbz group.[16][18]
-
Setup: Dissolve the starting amino alcohol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium carbonate (Na₂CO₃) solution.
-
Reagent Addition: Cool the vigorously stirred solution to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the Cbz-protected product.
Protocol 6: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol removes the Cbz group and, concurrently, the benzyl ether.[7][18]
-
Setup: In a flask suitable for hydrogenation (e.g., a Parr flask), dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere or as a wet slurry.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (N₂ or Ar) and then introduce hydrogen gas (H₂), typically at a pressure of 1-4 atm (a balloon of H₂ is often sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically 2-16 hours), as monitored by TLC.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry out.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product. The byproducts (toluene and CO₂) are volatile and easily removed.
Summary and Data Comparison
The choice of protecting group is dictated by the stability required for subsequent synthetic steps.
| Protecting Group | Target Functionality | Introduction Reagents | Cleavage Conditions | Stability Profile |
| Boc | Amine | Boc₂O, Base[8][10] | Strong Acid (TFA, HCl)[9] | Stable to base, hydrogenolysis, nucleophiles. |
| Cbz | Amine | Cbz-Cl, Base[16][17] | Catalytic Hydrogenolysis (H₂, Pd/C)[7][18] | Stable to acid, base, nucleophiles. |
| TBDMS | Alcohol | TBDMSCl, Imidazole[12][13] | Fluoride Source (TBAF)[13][14] | Stable to base, hydrogenolysis, mild acid. |
Conclusion
For the selective functionalization of this compound, an orthogonal protection strategy is paramount. The combination of an N-Boc group (removable with acid) and an O-TBDMS group (removable with fluoride) offers the highest degree of flexibility and is the recommended approach for most synthetic applications. This strategy allows for the independent and selective unmasking of either the amine or the alcohol, providing precise control over the synthetic route. The alternative N-Cbz protection is a viable option only when the simultaneous deprotection of the phenolic benzyl ether is a desired outcome of the synthetic plan. Careful consideration of the stability and lability of all functional groups, including those used for protection, is the cornerstone of a successful and efficient synthesis.
References
- Benchchem.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Fiveable. Base-Labile Protecting Groups Definition.
- Fiveable. Acid-Labile Protecting Groups Definition.
- Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
- PubMed. Synthesis of the orthogonally protected amino alcohol Phaol and analogs.
- J&K Scientific LLC. Benzyl Deprotection of Alcohols.
- Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
- ResearchG
- Fisher Scientific. Amine Protection / Deprotection.
- Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- National Institutes of Health.
- Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
- Benchchem. Technical Support Center: Optimizing Benzyl Ether Deprotection.
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- Master Organic Chemistry. Protecting Groups For Alcohols.
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- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
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- Wikipedia. Protecting group.
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- Sigma-Aldrich.
- The Journal of Organic Chemistry. Some novel, acid-labile amine protecting groups.
- Organic Chemistry Tutor. Alcohol Protecting Groups.
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- Master Organic Chemistry.
- American Chemical Society. Amino Acid-Protecting Groups.
- ResearchGate. Orthogonal protection/deprotection of hydroxy N‐Boc amino acids.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Chemistry Steps. Protecting Groups For Alcohols.
- Reddit. How to get higher yields for TBDMSCl protection of alcohol.
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Strategic N-Alkylation of O-benzyl-L-tyrosinol: A Guide to Reaction Conditions and Protocol Optimization
An Application Note for Drug Development Professionals
Abstract
N-alkylated derivatives of O-benzyl-L-tyrosinol are valuable chiral building blocks in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the primary amine dictates the ultimate pharmacological and material properties of the final compound. This application note provides a detailed guide for researchers on the two primary methods for N-alkylation of O-benzyl-L-tyrosinol: direct alkylation via nucleophilic substitution and one-pot reductive amination. We delve into the mechanistic underpinnings of each strategy, offering a comparative analysis of reaction parameters, including the selection of alkylating agents, bases, solvents, and reducing agents. Detailed, step-by-step protocols are provided, alongside troubleshooting guides and workflow visualizations to empower scientists to optimize these critical transformations while preserving the inherent stereochemical integrity of the starting material.
Introduction: The Importance of N-Alkylated Amino Alcohols
O-benzyl-L-tyrosinol, derived from the natural amino acid L-tyrosine, is a versatile chiral precursor.[1][2] The N-alkylation of its primary amine is a crucial step in the synthesis of a wide array of biologically active molecules, including pharmaceutical agents and chiral ligands. The nature of the N-alkyl substituent profoundly influences the molecule's lipophilicity, basicity, and conformational flexibility, thereby modulating its interaction with biological targets.
The construction of carbon-nitrogen bonds is one of the most fundamental transformations in the pharmaceutical industry.[3] However, the N-alkylation of primary amines like O-benzyl-L-tyrosinol presents distinct challenges:
-
Over-alkylation: The primary amine can be alkylated multiple times, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, which complicates purification.[4]
-
Chemoselectivity: The molecule also contains a primary alcohol, which could potentially undergo O-alkylation under certain conditions.
-
Stereochemical Integrity: As a chiral molecule, preserving the stereocenter adjacent to the amine is paramount. Harsh reaction conditions, particularly with strong bases, can risk racemization.[5]
This guide will explore two robust and widely adopted methodologies to address these challenges: Direct Alkylation with Alkyl Halides and Reductive Amination with Carbonyls.
Strategic Approaches to N-Alkylation
The choice of synthetic strategy depends largely on the desired alkyl group and the availability of starting materials. Below, we dissect the two most common methods.
Method A: Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the direct coupling of O-benzyl-L-tyrosinol with an alkyl halide in the presence of a base. The primary amine acts as the nucleophile, displacing the halide leaving group.
Mechanism & Rationale: The reaction proceeds via a direct nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. A base is essential to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Key Reaction Parameters:
| Parameter | Options & Considerations | Causality & Scientific Rationale |
| Alkylating Agent | R-I > R-Br > R-Cl (Reactivity) | Leaving Group Ability: Iodide is the best leaving group, leading to faster reaction rates. Alkyl bromides offer a good balance of reactivity and stability.[4] Alkyl halides and sulfonates can be potential mutagens, a factor to consider in drug development.[3] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic: Et₃N, DIPEA | Role of the Base: A non-nucleophilic base is required to prevent competition with the amine. Inorganic bases like potassium or cesium carbonate are often preferred for their low cost and ease of removal.[3][4] Cesium carbonate can increase reaction rates due to its higher solubility in organic solvents.[4] |
| Solvent | Polar Aprotic: Acetonitrile, DMF, Acetone | Solvent Effects: Polar aprotic solvents are ideal as they solvate the cation of the base but do not strongly solvate the amine nucleophile, thus enhancing its reactivity.[4] From a green chemistry perspective, avoiding high-boiling point dipolar aprotic solvents like DMF is preferable.[3] |
| Stoichiometry | Use of ~1.0-1.2 eq. of alkyl halide | Controlling Over-alkylation: Using a large excess of the alkylating agent will drive the reaction towards di-alkylation and the formation of the quaternary ammonium salt.[4] Careful control of stoichiometry is the primary means to favor the desired mono-alkylated product. |
| Temperature | Room Temp. to 60 °C | Rate vs. Selectivity: Higher temperatures increase the reaction rate but can also promote side reactions, including elimination (for secondary/tertiary halides) and over-alkylation. |
Method B: Reductive Amination with Aldehydes & Ketones
Reductive amination is a powerful and highly versatile one-pot method for forming C-N bonds. It involves the initial formation of an imine (or iminium ion) intermediate from the amine and a carbonyl compound, which is then reduced in situ to the corresponding secondary amine.[6][7]
Mechanism & Rationale: This two-stage process begins with the nucleophilic attack of the amine on the carbonyl, followed by dehydration to form a C=N double bond (the imine). A reducing agent, present in the same pot, then selectively reduces the imine to the amine. The key to this method's success is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the imine intermediate.[8]
Key Reaction Parameters:
| Parameter | Options & Considerations | Causality & Scientific Rationale |
| Carbonyl Source | Aldehydes (R-CHO)Ketones (R-CO-R') | Substrate Scope: This method allows for the installation of a vast array of primary and secondary alkyl groups, including those that are difficult to source as alkyl halides. Aldehydes are generally more reactive than ketones.[7] |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | Selective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, non-toxic, and highly selective for imines over carbonyls.[8] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but introduces cyanide waste. Sodium borohydride (NaBH₄) can be used, but may also reduce the starting carbonyl, requiring careful control of pH and addition sequence.[6][8] |
| Solvent | Methanol, Ethanol, THF, Dichloromethane | Reaction Medium: The solvent must be compatible with both the imine formation and reduction steps. Alcohols like methanol are common as they can facilitate both steps.[9][10] |
| pH Control | Mildly acidic (e.g., catalytic acetic acid) | Facilitating Imine Formation: Imine formation is typically catalyzed by mild acid, which protonates the carbonyl oxygen to make it more electrophilic.[11] However, strongly acidic conditions will fully protonate the starting amine, rendering it non-nucleophilic. A pH of ~5-6 is often optimal. |
Emerging Green Alternative: The "Borrowing Hydrogen" Strategy
A more sustainable approach gaining prominence is the use of alcohols as alkylating agents, catalyzed by transition metals (e.g., Ru, Ni, Fe).[12][13][14] This "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" methodology is highly atom-economical, producing only water as a byproduct.[15] The process involves the catalyst temporarily 'borrowing' hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, using the 'borrowed' hydrogen for the reduction step.[5][16] While powerful, this method requires catalyst screening and optimization.
Comparative Analysis & Workflow Visualization
Choosing the right method is critical for success. The following table provides a high-level comparison.
| Feature | Direct Alkylation (Method A) | Reductive Amination (Method B) |
| Alkyl Group | Primarily for simple alkyl groups (methyl, ethyl, benzyl). | Highly versatile; installs primary and secondary alkyl groups. |
| Key Challenge | Controlling over-alkylation.[4] | Chemoselective reduction of the imine. |
| Byproducts | Halide salts (e.g., KBr). | Borate salts, water. |
| Stereocenter Risk | Low to moderate (base-dependent). | Generally very low under mild conditions. |
| Pros | Conceptually simple, uses common reagents. | High selectivity for mono-alkylation, broad scope, one-pot procedure.[6] |
| Cons | Risk of over-alkylation, potential genotoxicity of halides.[3] | Requires careful selection of reducing agent, can be slower. |
Workflow Visualizations
The following diagrams illustrate the generalized workflows for the two primary synthetic methods.
Caption: Generalized workflow for N-alkylation via direct alkylation.
Caption: Generalized one-pot workflow for N-alkylation via reductive amination.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: N-Benzylation using Benzyl Bromide (Method A)
This protocol describes the mono-N-benzylation of O-benzyl-L-tyrosinol.
-
Materials:
-
O-benzyl-L-tyrosinol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACS grade)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add O-benzyl-L-tyrosinol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add acetonitrile to form a slurry (approx. 0.1 M concentration relative to the amino alcohol).
-
Begin vigorous stirring. Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, filter the mixture to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-benzyl-O-benzyl-L-tyrosinol.
-
Protocol 4.2: N-Isopropylation using Acetone (Method B)
This protocol describes the synthesis of N-isopropyl-O-benzyl-L-tyrosinol via reductive amination.
-
Materials:
-
O-benzyl-L-tyrosinol (1.0 eq)
-
Acetone (5.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
Dissolve O-benzyl-L-tyrosinol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add acetone (5.0 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-isopropyl-O-benzyl-L-tyrosinol.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive alkylating agent; Insufficient base (Method A); Deactivated reducing agent (Method B); Amine is protonated. | Check reagent quality. Use a stronger base or a more reactive halide (e.g., bromide/iodide). For Method B, use fresh NaBH(OAc)₃ and ensure the system is anhydrous. Avoid strongly acidic conditions. |
| Over-alkylation (Di-alkylation) | Excess alkylating agent (Method A); High reaction temperature. | Reduce the stoichiometry of the alkylating agent to ~1.05 equivalents. Run the reaction at a lower temperature for a longer time. Reductive amination (Method B) is inherently selective for mono-alkylation and is a good alternative. |
| Starting Material Remains | Insufficient reaction time or temperature; Insufficient equivalents of reagents. | Allow the reaction to stir longer. If stable, gently increase the temperature. Re-check the molar equivalents of all reagents. |
| Complex Product Mixture | Side reactions; Over-alkylation; Impure starting materials. | Confirm purity of starting materials. Lower the reaction temperature. Ensure an inert atmosphere if substrates are air-sensitive. Re-evaluate the chosen synthetic method; perhaps the alternative method offers better selectivity. |
Conclusion
The N-alkylation of O-benzyl-L-tyrosinol is a critical transformation for accessing a diverse range of chiral intermediates in drug discovery and development. Both direct alkylation and reductive amination are highly effective methods, each with its own set of advantages and ideal applications. By understanding the underlying chemical principles and carefully controlling key reaction parameters such as stoichiometry, solvent, and reagent choice, researchers can achieve high yields of the desired mono-alkylated products while preserving stereochemical purity. The protocols and troubleshooting guides provided herein serve as a robust starting point for the successful synthesis and optimization of these valuable compounds.
References
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online] Available at: [Link]
-
de Vries, J. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933. [Online] Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. [Online] Available at: [Link]
-
Beller, M., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 57(15), 3933-3937. [Online] Available at: [Link]
-
de Vries, J. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Online] Available at: [Link]
-
Huang, H., et al. (2011). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate. [Online] Available at: [Link]
-
Reddy, B. V. S., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Bourke, J., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 12, 2338-2345. [Online] Available at: [Link]
-
Beller, M., et al. (2018). N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst. Chemistry – A European Journal, 24(52), 13895-13899. [Online] Available at: [Link]
- F. Re, et al. (1999). Process for the purification of an aminoalcohol. U.S. Patent 5,866,719.
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929-930. [Online] Available at: [Link]
-
Jagtap, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9195-9199. [Online] Available at: [Link]
-
Delgado, M. M., et al. (n.d.). Optimization of a Reductive Amination Synthesis of a Tertiary Amide. University of New Hampshire. [Online] Available at: [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). O-benzyl-L-tyrosine. PubChem Compound Database. [Online] Available at: [Link]
-
Zeynizadeh, B., & Rahmani, S. (2005). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Online] Available at: [Link]
Sources
- 1. O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 [sigmaaldrich.com]
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- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 6. DSpace [open.bu.edu]
- 7. researchgate.net [researchgate.net]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
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- 12. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Chiral Synthon: (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol in Modern Medicinal Chemistry
Introduction: The Significance of Chirality in Drug Design
In the landscape of modern drug discovery, chirality is a cornerstone of molecular design and therapeutic efficacy. The specific three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets, distinguishing a potent therapeutic from an inactive or even harmful compound. (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, also known as O-benzyl-L-tyrosinol, is a quintessential example of a chiral building block that has found significant application in medicinal chemistry. Its inherent stereochemistry, derived from the natural amino acid L-tyrosine, provides a crucial scaffold for the synthesis of complex and biologically active molecules. This guide provides an in-depth exploration of the application of this versatile synthon, with a particular focus on its role in the development of Sphingosine-1-phosphate (S1P) receptor modulators.
Core Application: Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators
The most prominent application of this compound and its derivatives lies in the synthesis of S1P receptor modulators. S1P is a signaling sphingolipid that regulates a multitude of physiological processes, including lymphocyte trafficking, endothelial barrier function, and heart rate, through its interaction with five G protein-coupled receptors (S1P1-5).[1][2] Modulation of these receptors has emerged as a powerful therapeutic strategy for autoimmune diseases, most notably multiple sclerosis (MS).[3]
The landmark drug Fingolimod (Gilenya), the first oral therapy approved for MS, is a structural analogue of sphingosine.[4] Its mechanism of action involves in vivo phosphorylation to fingolimod-phosphate, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[5][6] This functional antagonism leads to the internalization of the S1P1 receptor, trapping lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system where they would otherwise mediate inflammatory damage.[6][7]
The chiral 2-amino-alcohol moiety is a critical pharmacophore for S1P receptor modulators, mimicking the natural ligand, sphingosine. The stereochemistry at the carbon bearing the amino group is crucial for potent activity. This compound provides a synthetically accessible and stereochemically defined starting point for the construction of novel S1P receptor modulators with potentially improved selectivity and pharmacokinetic profiles compared to first-generation drugs like Fingolimod.
Visualizing the Mechanism: The S1P1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of S1P1 receptor and the mechanism of action of S1P receptor modulators like Fingolimod.
Caption: S1P1 receptor signaling and modulator-induced lymphocyte sequestration.
Synthetic Protocols: A Representative Application
The following section details a representative, multi-step synthesis of a key intermediate for an S1P receptor modulator, starting from a derivative of this compound. This protocol is a composite of established synthetic transformations in the field and serves to illustrate the practical application of the topic compound.
Protocol 1: Synthesis of a Chiral Aziridine Intermediate
A common strategy for elaborating the amino alcohol core involves its conversion to a chiral aziridine. This electrophilic intermediate can then be opened by various nucleophiles to introduce diversity at the carbon adjacent to the nitrogen atom.
Step 1: N-Tritylation of this compound
-
Rationale: Protection of the primary amine is necessary to prevent side reactions in subsequent steps. The trityl (Tr) group is chosen for its bulk, which can direct the stereochemical outcome of subsequent reactions, and its relative ease of removal under acidic conditions.
-
Procedure:
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.5 eq.).
-
The solution is cooled to 0 °C, and trityl chloride (1.1 eq.) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-tritylated product.
-
Step 2: O-Mesylation of the N-Tritylated Amino Alcohol
-
Rationale: Activation of the primary alcohol as a good leaving group is required for the subsequent intramolecular cyclization to form the aziridine. Mesyl chloride is a common and effective reagent for this transformation.
-
Procedure:
-
The N-tritylated amino alcohol (1.0 eq.) is dissolved in DCM (10 mL/mmol) and cooled to 0 °C.
-
Triethylamine (2.0 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).
-
The reaction is stirred at 0 °C for 1-2 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude O-mesylated product, which is often used in the next step without further purification.
-
Step 3: Intramolecular Cyclization to the Chiral Aziridine
-
Rationale: Treatment of the O-mesylated compound with a base promotes an intramolecular SN2 reaction, where the protected amine displaces the mesylate to form the strained three-membered aziridine ring.
-
Procedure:
-
The crude O-mesylated product is dissolved in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
A strong, non-nucleophilic base such as sodium hydride (1.5 eq.) or potassium tert-butoxide (1.2 eq.) is added at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude aziridine is purified by column chromatography.
-
Visualizing the Synthetic Workflow
Sources
- 1. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Welcome to the technical support guide for the synthesis of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, a key chiral building block. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges and side reactions inherent in this multi-step synthesis, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this molecule?
The most prevalent strategy begins with commercially available L-Tyrosine. The synthesis involves a sequence of protection and reduction steps. A typical pathway is:
-
O-Benzylation: The phenolic hydroxyl group of L-Tyrosine is protected as a benzyl ether. This is crucial to prevent its reaction in subsequent steps.[1][2]
-
N-Protection: The α-amino group is protected, most commonly with a tert-butoxycarbonyl (Boc) group, which is stable in the subsequent reduction step but can be removed under mild acidic conditions.[3][4]
-
Carboxyl Activation/Esterification: The carboxylic acid is typically converted to a methyl or ethyl ester to facilitate reduction.
-
Reduction: The ester is reduced to the primary alcohol using a suitable hydride reducing agent. This is the most critical step where several side reactions can occur.
-
N-Deprotection: The Boc group is removed to yield the final amino alcohol product.
Q2: I tried reducing the N-Boc-O-benzyl-L-tyrosine methyl ester with Sodium Borohydride (NaBH₄) and got very low conversion. Why?
This is a common issue stemming from the reactivity differences between hydride reagents. Sodium borohydride (NaBH₄) is a selective and mild reducing agent, highly effective for reducing aldehydes and ketones. However, it is generally ineffective or extremely slow at reducing esters to alcohols.[5][6][7] For this transformation, a more powerful reducing agent is required. Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are the reagents of choice for ester reductions.[8][9]
Q3: What are the most critical side reactions I should be aware of during the reduction step?
The primary challenges during the reduction of the protected tyrosine ester are:
-
Epimerization: Loss of stereochemical integrity at the α-carbon, leading to the (R)-enantiomer impurity.
-
O-Debenzylation: Premature cleavage of the benzyl ether protecting group.
-
Incomplete Reduction: Failure to fully convert the ester to the alcohol, resulting in recovery of starting material.
-
Urethane Formation: A potential side reaction involving the product amino alcohol, particularly during workup if conditions are not carefully controlled.[10][11]
Q4: How can I minimize the risk of epimerization and preserve the (S)-configuration?
Maintaining stereochemical purity is paramount. Epimerization typically occurs via the formation of a planar enolate intermediate under basic conditions or at elevated temperatures.[12][13] The α-proton of the ester is weakly acidic and can be abstracted.
Key preventative measures include:
-
Strict Temperature Control: The reduction should be performed at low temperatures. Initiate the reaction at 0 °C and allow it to warm slowly only if necessary. LiAlH₄ reactions can be highly exothermic and require careful, portion-wise addition of the reagent.[6]
-
Choice of Reagent: While potent, LiAlH₄ is highly reactive. Lithium borohydride (LiBH₄) is a strong enough reducing agent for the ester but is generally considered milder and safer to handle than LiAlH₄, offering a greater degree of control.[8]
-
Avoid Strong Bases: Ensure the reaction medium does not contain strong, non-nucleophilic bases that could promote enolization.
Troubleshooting Guide: Side Reaction Pathways
This guide is structured to help you diagnose and solve problems based on your experimental observations.
Problem 1: Low Yield & Significant Starting Material Recovered
| Observation | Your TLC or LC-MS analysis shows a major spot/peak corresponding to the N-Boc-O-benzyl-L-tyrosine methyl ester starting material. |
| Probable Cause | Incomplete or Failed Reduction. This is the most likely cause and is almost always due to the selection of an inappropriate reducing agent or insufficient equivalents of a proper one. |
| Mechanism | Esters are significantly less electrophilic than aldehydes or ketones. The hydride from a weak reagent like NaBH₄ is not nucleophilic enough to efficiently attack the ester carbonyl.[5][9] Stronger hydride donors from LiBH₄ or LiAlH₄ are required to break the C-O bond of the intermediate hemiacetal alkoxide. |
| Solutions & Preventative Actions | 1. Select the Correct Reducing Agent: Do not use NaBH₄. Switch to LiBH₄ or LiAlH₄.[8][9] 2. Optimize Reagent Equivalents: Use at least 1.5-2.0 equivalents of LiBH₄ or 1.0-1.5 equivalents of LiAlH₄ to ensure the reaction goes to completion. The ester reduction consumes two hydride equivalents per molecule. 3. Ensure Anhydrous Conditions: Hydride reagents react violently with water. Any moisture in the solvent (typically THF or Et₂O) or on the glassware will quench the reagent, reducing its effective concentration. |
Comparative Table of Reducing Agents
| Reagent | Formula | Substrates Reduced | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Mild, safe, easy workup | Does not reduce esters effectively [5][6] |
| Lithium Borohydride | LiBH₄ | Esters, Aldehydes, Ketones | Good for esters, safer than LiAlH₄, soluble in ethers[8][9] | More expensive than NaBH₄ |
| Lithium Aluminum Hydride | LiAlH₄ | Esters, Carboxylic Acids, Amides | Very powerful and fast | Highly reactive with water/protic solvents, exothermic[7] |
| Diisobutylaluminum Hydride | DIBAL-H | Esters (can stop at aldehyde) | Can offer more selectivity | Temperature control is critical to avoid over-reduction |
Problem 2: Chiral HPLC/SFC Shows a Second Peak - The (R)-Enantiomer
| Observation | Your product shows two peaks on a chiral column, indicating the presence of the undesired (R)-enantiomer or related diastereomers in subsequent steps. |
| Probable Cause | Epimerization. The stereocenter has been compromised during the synthesis, most likely during the reduction step. |
| Mechanism | The α-proton on the carbon bearing the nitrogen substituent is acidic. A strong base or high thermal energy can facilitate its removal, forming a planar enolate. Reprotonation of this intermediate can occur from either face, leading to a mixture of (S) and (R) configurations. While more commonly discussed in peptide coupling via an oxazolone intermediate, direct enolization is a risk in any step involving activation of the carboxyl group or the presence of base.[12][13][14] |
| Solutions & Preventative Actions | 1. Maintain Low Temperature: This is the most critical factor. Add the hydride reagent portion-wise to a solution of the ester at 0 °C or below to manage the exotherm.[15] 2. Quench Carefully: Quench the reaction at low temperature before allowing it to warm to room temperature. A standard Fieser workup (sequential addition of water, then NaOH solution) should be done in an ice bath. 3. Avoid Excess Base: If a basic workup is used, ensure it is performed quickly and at low temperatures to minimize the time the product is exposed to basic conditions. |
Problem 3: Mass Spectrometry Detects an Impurity Missing ~91 Da
| Observation | LC-MS analysis shows a significant impurity with a mass corresponding to the desired product minus the benzyl group (C₇H₇, ~91 Da). This corresponds to (S)-2-Amino-3-(4-hydroxyphenyl)-1-propanol. |
| Probable Cause | O-Debenzylation. The benzyl ether protecting group has been cleaved. |
| Mechanism | While benzyl ethers are generally stable to hydride reagents, they are highly susceptible to cleavage by catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst).[16][17][18] This side reaction is less common with LiBH₄ or LiAlH₄ but can occur if the reaction is overheated, run for an excessive amount of time, or if trace metal impurities that can catalyze hydrogenolysis are present. |
| Solutions & Preventative Actions | 1. Confirm Reagent Purity: Ensure your starting materials and reagents are free from transition metal contamination. 2. Avoid Catalytic Hydrogenation Conditions: Do not use reagents like Pd/C, PtO₂, or Raney Nickel in the presence of a hydrogen source (like H₂ gas or transfer hydrogenation donors like formic acid) when the benzyl group needs to be retained.[19][20] 3. Control Reaction Time and Temperature: Do not heat the reduction unnecessarily or let it run for extended periods (e.g., overnight) once the reaction is complete by TLC/LC-MS analysis. |
Problem 4: High Molecular Weight Impurities Detected
| Observation | You observe impurities with masses that suggest dimerization or the addition of unexpected functional groups. |
| Probable Cause | 1. Dimerization via Amide Coupling. 2. Urethane Formation. |
| Mechanism | 1. Dimerization: If the N-Boc group is prematurely cleaved on a portion of the material, the resulting free amine can act as a nucleophile, attacking the ester of another molecule to form a stable amide-linked dimer. This is unlikely to happen during the reduction itself but can occur if the starting material was partially deprotected. 2. Urethane Formation: The product is a primary amino alcohol. The free amine is nucleophilic. If the reaction is quenched with or worked up in the presence of CO₂, carbonates, or chloroformate-derived species, a stable urethane (carbamate) can form.[10][21][22] |
| Solutions & Preventative Actions | 1. Verify Starting Material Purity: Ensure the N-Boc-O-benzyl-L-tyrosine methyl ester is fully protected before starting the reduction. 2. Use an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric CO₂. 3. Careful Quenching: Quench the reaction with a defined protocol, such as a Rochelle's salt solution or a carefully controlled addition of water and NaOH, rather than exposing it to air for long periods. |
Visualized Workflows & Mechanisms
Primary Synthesis and Reduction Pathway
Caption: Main synthetic reduction step.
Troubleshooting Decision Tree
Caption: Logic for troubleshooting common issues.
Mechanism of Epimerization
Caption: Simplified epimerization pathway.
Recommended Protocol: Reduction of N-Boc-O-benzyl-L-tyrosine methyl ester
This protocol is optimized to minimize the side reactions discussed above.
Materials:
-
N-Boc-O-benzyl-L-tyrosine methyl ester (1 eq)
-
Lithium Borohydride (LiBH₄) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the N-Boc-O-benzyl-L-tyrosine methyl ester in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add LiBH₄ portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution may occur. Maintain slow addition to control the exotherm.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back down to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess LiBH₄.
-
Extraction: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
-
Deprotection: The resulting N-Boc protected alcohol can then be deprotected using standard conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final product.
References
-
Study.com. (n.d.). If the reduction of an ester is required, which is a better choice of reagent: lithium aluminum hydride, LiAlH_4, or sodium borohydride, NaBH_4? Retrieved from [Link]
-
Wikipedia. (2023). Lithium borohydride. Retrieved from [Link]
-
Quora. (2017). What are the differences between the reducing actions of lithium aluminium hydride and sodium borohydride? Retrieved from [Link]
-
Khan Academy. (2024). Reducing agents: LiAlH4 and NaBH4 | Alcohols, phenols and ethers | Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Retrieved from [Link]
-
Al-Dulayymi, J. R., et al. (2021). Epimerisation in Peptide Synthesis. Processes, 9(7), 1125. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
More, G. S., & Srivastava, R. (2021). Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. RSC Advances, 11(22), 13333-13345. Retrieved from [Link]
-
Aida, T., et al. (2019). Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters. Catalysts, 9(12), 1047. Retrieved from [Link]
-
Digital Commons @ Michigan Tech. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Aromatic Hydroxy Groups. Retrieved from [Link]
-
Gryn'ova, G., et al. (2022). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Molecules, 27(19), 6241. Retrieved from [Link]
-
Waseda University Repository. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Stefanowicz, P., et al. (2012). One-pot efficient synthesis of Nα-urethane-protected β- and γ-amino acids. Amino Acids, 42(2-3), 899-905. Retrieved from [Link]
- Google Patents. (2007). US7217835B2 - Production method of O-substituted tyrosine compound.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. Retrieved from [Link]
Sources
- 1. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 2. O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 [sigmaaldrich.com]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. nbinno.com [nbinno.com]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 9. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. mdpi.com [mdpi.com]
- 22. One-pot efficient synthesis of Nα-urethane-protected β- and γ-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Purity issues of O-benzyl-L-tyrosinol and HPLC analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to O-benzyl-L-tyrosinol
O-benzyl-L-tyrosinol is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and complex molecules. Its structure, derived from the amino acid L-tyrosine, incorporates a benzyl ether protecting group on the phenolic hydroxyl and a primary alcohol in place of the carboxylic acid. This unique combination of functional groups makes it a versatile intermediate, but also presents specific challenges regarding its purity and analytical characterization.
This guide will address common purity issues, provide robust HPLC analytical methods for impurity profiling, and offer troubleshooting advice for challenges encountered during its use.
Part 1: Frequently Asked Questions (FAQs) on Purity Issues
This section addresses common questions regarding the purity of O-benzyl-L-tyrosinol.
1. What are the most common impurities found in commercially available O-benzyl-L-tyrosinol?
The impurity profile of O-benzyl-L-tyrosinol is largely dependent on its synthetic route. A common method for its preparation involves the reduction of O-benzyl-L-tyrosine. Therefore, potential impurities can be categorized as follows:
-
Starting Material-Related Impurities:
-
L-tyrosinol: Incomplete benzylation of the precursor L-tyrosinol.
-
O-benzyl-L-tyrosine: Incomplete reduction of the carboxylic acid functionality.
-
-
Synthesis By-products:
-
N-benzyl-O-benzyl-L-tyrosinol: Over-benzylation, where the amino group is also benzylated.
-
Unreacted Benzylating Agent: Residual benzyl bromide or benzyl chloride.
-
Dibenzyl ether: A common byproduct from the benzylation reaction.
-
-
Degradation Products:
-
L-tyrosinol: Cleavage of the benzyl ether bond through hydrogenolysis or acidic conditions.
-
Oxidation products: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid (O-benzyl-L-tyrosine).
-
2. My O-benzyl-L-tyrosinol has a yellowish tint. Is this indicative of impurity?
While pure O-benzyl-L-tyrosinol should be a white to off-white solid, a yellowish discoloration can indicate the presence of impurities. This may be due to:
-
Oxidation products: Minor oxidation of the phenol or other functional groups can lead to colored impurities.
-
Residual reagents: Carryover of colored reagents or by-products from the synthesis.
A colored appearance warrants further investigation by HPLC to identify and quantify the impurities.
3. How should I properly store O-benzyl-L-tyrosinol to maintain its purity?
To minimize degradation, O-benzyl-L-tyrosinol should be stored in a well-sealed container, protected from light and moisture. Recommended storage conditions are typically at 2-8°C. Exposure to air and light can promote oxidation, while moisture can facilitate hydrolysis of any residual activated esters if the synthesis involved such intermediates.
Part 2: HPLC Analysis of O-benzyl-L-tyrosinol
A robust and reliable HPLC method is crucial for assessing the purity of O-benzyl-L-tyrosinol. Due to the presence of a chromophore (the benzene rings), UV detection is a suitable and straightforward approach.
Recommended HPLC Method (without derivatization)
This method is designed to separate O-benzyl-L-tyrosinol from its most common process-related impurities and degradation products.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the aromatic compound and its impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analytes. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 20% to 80% B over 20 minutes | A gradient elution is necessary to resolve both the more polar (L-tyrosinol) and more non-polar (N-benzylated) impurities from the main component. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm and 254 nm | 220 nm provides a more universal response for all aromatic components, while 254 nm is also a good wavelength for aromatic compounds. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve sample in Mobile Phase A/B (50:50 v/v) to a concentration of 1 mg/mL. | Ensures sample solubility and compatibility with the mobile phase. |
Visualization of the Analytical Workflow
Part 3: Troubleshooting Guide for HPLC Analysis
This section provides solutions to common problems encountered during the HPLC analysis of O-benzyl-L-tyrosinol.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column. 2. Sample overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping. Ensure the mobile phase contains an ion-pairing agent like TFA. 2. Reduce the sample concentration. 3. Ensure the pH of the mobile phase is low enough to protonate the amine. |
| Poor Resolution Between Main Peak and Impurities | 1. Inadequate gradient slope. 2. Incorrect mobile phase composition. 3. Column degradation. | 1. Modify the gradient to be shallower around the elution time of the critical pair. 2. Try a different organic modifier (e.g., methanol) or a different buffer system. 3. Replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives. Flush the system thoroughly. 2. Implement a robust needle wash protocol in the autosampler method. |
| Baseline Drift | 1. Column not equilibrated. 2. Fluctuations in mobile phase composition or temperature. | 1. Equilibrate the column with the initial mobile phase composition for a sufficient time. 2. Ensure the mobile phase is well-mixed and degassed. Use a column oven. |
Part 4: Stability-Indicating Method and Forced Degradation Studies
To ensure that the HPLC method can separate all potential degradation products from the main component, a forced degradation study should be performed. This is a critical step in developing a stability-indicating method.
Forced Degradation Protocol
A solution of O-benzyl-L-tyrosinol (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
After exposure, the stressed samples should be analyzed by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the O-benzyl-L-tyrosinol peak and from each other.
Visualization of Potential Degradation Pathways
Conclusion
The purity and accurate analysis of O-benzyl-L-tyrosinol are paramount for its successful application in research and development. By understanding the potential impurities and employing a robust, stability-indicating HPLC method, researchers can ensure the quality and reliability of their work. This guide provides a comprehensive framework for addressing common challenges and serves as a valuable resource for scientists working with this important synthetic intermediate.
References
- Note: As a language model, I am unable to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited in a comprehensive technical guide. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. 1996. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2011. Alsante, K. M., et al. "The role of forced degradation in pharmaceutical development." Pharmaceutical Technology, vol. 35, no. 1, 2011, pp. 48-55.
Technical Support Center: Synthesis of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Welcome to the technical support center for the synthesis of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, a key chiral building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, which typically involves the reduction of O-benzyl-L-tyrosine or its derivatives.
Problem 1: Low Yield of the Desired Amino Alcohol
Question: I performed the reduction of O-benzyl-L-tyrosine using a metal hydride reducing agent, but my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the choice of reducing agent, reaction conditions, and work-up procedure.
Potential Causes & Solutions:
-
Incomplete Reaction: The reduction of the carboxylic acid to a primary alcohol requires a strong reducing agent.
-
Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids, esters, and amides to alcohols and amines respectively.[1][2] However, its high reactivity necessitates strictly anhydrous conditions. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder alternative that is also effective for reducing carboxylic acids.[3][4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Any moisture will quench the LiAlH₄, reducing its effective concentration and lowering the yield.
-
Optimize Reagent Stoichiometry: Use a sufficient excess of the reducing agent. For LiAlH₄, a 2-3 fold excess is common for carboxylic acid reductions. For BH₃·THF, a smaller excess may be sufficient.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider adding more reducing agent.
-
-
-
Side Reactions: Several side reactions can consume your starting material or product.
-
Expertise & Experience: The benzyl protecting group on the phenolic hydroxyl can undergo hydrogenolysis (cleavage) if harsh reducing conditions or certain catalysts are used.[5] Additionally, at elevated temperatures, racemization can occur, leading to a mixture of enantiomers and complicating purification.[6]
-
Troubleshooting Steps:
-
Control the Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Choice of Reducing Agent: If hydrogenolysis of the benzyl group is a concern, consider using BH₃·THF, which is less prone to causing this side reaction compared to catalytic hydrogenation.
-
-
-
Product Loss During Work-up and Purification: The amino alcohol product is polar and can be lost during aqueous work-up or adhere to the stationary phase during column chromatography.
-
Expertise & Experience: The work-up for LiAlH₄ reactions is critical. The Fieser work-up (sequential addition of water, aqueous NaOH, and more water) is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.[1] For purification, the polar nature of the amino alcohol can lead to tailing on silica gel.
-
Troubleshooting Steps:
-
Careful Work-up: Follow a standardized work-up procedure, such as the Fieser work-up, to minimize the formation of emulsions and facilitate the removal of inorganic byproducts.
-
Optimize Chromatography:
-
Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent to suppress tailing on silica gel.
-
Consider using a different stationary phase, such as alumina, if silica gel proves problematic.
-
Recrystallization can be an effective alternative to chromatography for purification if a suitable solvent system can be found.
-
-
-
Problem 2: Presence of Impurities in the Final Product
Question: My final product shows multiple spots on TLC and unexpected peaks in the NMR spectrum. What are the likely impurities and how can I avoid them?
Answer:
Impurities in the synthesis of this compound can arise from incomplete reaction, side reactions, or degradation.
Common Impurities and Their Prevention:
| Impurity | Likely Cause | Prevention and Removal |
| Unreacted Starting Material (O-benzyl-L-tyrosine) | Insufficient reducing agent or reaction time. | Ensure complete reaction by monitoring with TLC. Use a sufficient excess of the reducing agent. Can be removed by column chromatography. |
| Aldehyde Intermediate | Incomplete reduction of the carboxylic acid. | Use a stronger reducing agent or longer reaction time. LiAlH₄ is generally effective at reducing aldehydes to alcohols.[1] |
| 3-Benzyl-L-tyrosinol | Acid-catalyzed migration of the benzyl group from the oxygen to the carbon of the aromatic ring.[5] | Avoid strongly acidic conditions during work-up and purification. This is more of a concern during deprotection steps in peptide synthesis but can occur if the reaction mixture becomes acidic. |
| (R)-enantiomer | Racemization during the reaction. | Maintain low reaction temperatures. Avoid prolonged exposure to harsh basic or acidic conditions.[6] Chiral HPLC can be used to determine the enantiomeric excess.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material is O-benzyl-L-tyrosine .[8][9] This is a derivative of the natural amino acid L-tyrosine where the phenolic hydroxyl group is protected with a benzyl group. This protection is crucial to prevent side reactions at the hydroxyl group during the reduction of the carboxylic acid.[10]
Q2: Which reducing agent is better for this synthesis: LiAlH₄ or BH₃·THF?
Both LiAlH₄ and BH₃·THF are effective for the reduction of the carboxylic acid in O-benzyl-L-tyrosine to the corresponding primary alcohol. The choice depends on the specific requirements of your synthesis and available equipment.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃·THF) |
| Reactivity | Highly reactive, reduces a wide range of functional groups.[1] | Less reactive, more selective for carboxylic acids and amides.[3][4] |
| Reaction Conditions | Requires strictly anhydrous conditions. Typically performed in ethers like THF or diethyl ether. | Also requires anhydrous conditions, but is generally more tolerant than LiAlH₄. |
| Work-up | Requires a careful, multi-step quenching procedure (e.g., Fieser work-up).[1] | Quenching is typically simpler, often involving the addition of methanol. |
| Safety | Highly flammable and reacts violently with water. | Flammable and should be handled with care. |
| Yield | Generally provides high yields.[2][4] | Also provides good to high yields.[3] |
Q3: Is it necessary to protect the amino group of O-benzyl-L-tyrosine before reduction?
While it is possible to directly reduce O-benzyl-L-tyrosine, protecting the amino group, for example with a tert-butoxycarbonyl (Boc) group, can sometimes offer advantages.[11]
-
Improved Solubility: The N-Boc protected starting material may have better solubility in the organic solvents used for the reduction.
-
Cleaner Reaction: Protection can prevent potential side reactions involving the amino group, leading to a cleaner reaction profile and easier purification.
However, this adds two extra steps to the synthesis: protection and deprotection. For many applications, direct reduction of the unprotected amino acid is sufficient and more step-economical.
Q4: How can I confirm the stereochemical purity of my final product?
Maintaining the (S)-stereochemistry is crucial. The most reliable method to determine the enantiomeric excess (ee) of your product is by chiral High-Performance Liquid Chromatography (HPLC) .[7] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.
Q5: What are the key considerations for scaling up this synthesis?
Scaling up the synthesis requires careful attention to safety and reaction control.
-
Heat Management: The reduction with LiAlH₄ is highly exothermic. A robust cooling system and slow, controlled addition of the reagent are essential to maintain the desired reaction temperature.
-
Reagent Handling: Handling large quantities of LiAlH₄ or BH₃·THF requires appropriate safety measures, including working in a well-ventilated fume hood and having appropriate quenching agents readily available.
-
Work-up and Isolation: The work-up of large-scale reactions can be challenging. Ensure you have appropriately sized equipment for filtration and extraction. Crystallization is often a more practical purification method at scale than chromatography.
Experimental Protocols
Protocol 1: Reduction of O-benzyl-L-tyrosine with LiAlH₄
Caption: Workflow for LiAlH₄ Reduction.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve O-benzyl-L-tyrosine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add lithium aluminum hydride (2-3 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.[1]
-
Filtration: Stir the resulting white precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with additional THF.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 0.5% triethylamine) or by recrystallization.
Protocol 2: Reduction of O-benzyl-L-tyrosine with BH₃·THF
Caption: Workflow for Borane Reduction.
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve O-benzyl-L-tyrosine (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Reducing Agent: Add a solution of borane-tetrahydrofuran complex (1 M in THF, 2-3 equivalents) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane.
-
Concentration: Remove the solvents under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography or recrystallization as described in Protocol 1.
References
-
Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 46(7), 1334-1339. [Link]
-
Grieco, P. A., & Flynn, D. L. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4912. [Link]
-
Itsuno, S., Nakano, M., Ito, K., Hirao, A., & Oishi, M. (1998). Catalytic Enantioselective Borane Reduction of Benzyl Oximes: Preparation of ( S )-1-Pyridin-3-yl-ethylamine bis Hydrochloride. Organic Syntheses, 75, 136. [Link]
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]
-
Dickman, D. A., & Meyers, A. I. (1990). L-Valinol. Organic Syntheses, 68, 204. [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Monatshefte für Chemie - Chemical Monthly, 147(7), 1269-1275. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. [Link]
- Google Patents. (2007). US7217835B2 - Production method of O-substituted tyrosine compound.
-
National Center for Biotechnology Information. (n.d.). O-benzyl-L-tyrosine. PubChem Compound Database. [Link]
-
Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. [Link]
-
Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
National Center for Biotechnology Information. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Nature Communications, 13(1), 5462. [Link]
-
National Center for Biotechnology Information. (2010). CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. Organic Syntheses, 87, 189–199. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Reduction of Chiral Amino Acids Based on Current Method. 7(3), 1045-1048. [Link]
-
National Center for Biotechnology Information. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295. [Link]
-
ScienceDirect. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Applied Radiation and Isotopes, 69(8), 1182-1187. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids, 48(4), 1087–1098. [Link]
-
ResearchGate. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). o-Benzyl-DL-tyrosine. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Plot of the enantiomeric excesses of the benzyl esters of valine,... [Link]
- Google Patents. (1970).
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- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 [sigmaaldrich.com]
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- 11. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
Technical Support Center: Optimization of Benzyl Group Deprotection in O-benzyl-L-tyrosinol
Welcome to the technical support center for the optimization of benzyl group deprotection in O-benzyl-L-tyrosinol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting guides to ensure the successful and efficient removal of the benzyl protecting group, yielding the desired L-tyrosinol. Our approach is rooted in mechanistic principles to empower you to make informed decisions during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the deprotection of O-benzyl-L-tyrosinol?
A1: Catalytic hydrogenation is the most widely employed and generally reliable method for the deprotection of O-benzyl-L-tyrosinol.[1] This method typically involves the use of a palladium catalyst, most commonly 10% palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is clean, with the primary byproducts being toluene and the catalyst, which can be easily removed by filtration.
Q2: I am observing slow or incomplete debenzylation using standard Pd/C and H₂. What are the likely causes?
A2: The primary culprit for sluggish or stalled hydrogenolysis of O-benzyl-L-tyrosinol is catalyst poisoning. The free amino group in the tyrosinol moiety can coordinate to the palladium surface, thereby deactivating the catalyst.[2][3] Other potential issues include poor quality or aged catalyst, insufficient hydrogen pressure, or suboptimal solvent choice.[2]
Q3: Are there alternative deprotection methods if catalytic hydrogenation fails?
A3: Yes, several alternatives exist. Catalytic transfer hydrogenation is a milder option that often circumvents issues encountered with gaseous hydrogen.[4][5] This method uses a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a palladium catalyst.[4][5] Acid-catalyzed deprotection is another possibility, though it carries a significant risk of side reactions, particularly O-to-C benzyl migration.[6][7][8] Oxidative methods, while less common for this substrate, can also be considered.[9]
Q4: What is O-to-C benzyl migration, and how can I prevent it?
A4: O-to-C benzyl migration is a well-documented acid-catalyzed side reaction in tyrosine derivatives where the benzyl group moves from the phenolic oxygen to the aromatic ring, forming 3-benzyl-L-tyrosinol.[6][7] This rearrangement is particularly problematic when using strong acids for deprotection.[7] To prevent this, it is generally advisable to avoid strongly acidic conditions. If an acid-catalyzed method is necessary, the use of scavengers like thioanisole in conjunction with trifluoroacetic acid (TFA) has been shown to suppress this side reaction through a "push-pull" mechanism.[8]
II. Troubleshooting Guide: Catalytic Hydrogenation
This guide provides a systematic approach to troubleshooting common issues encountered during the catalytic hydrogenation of O-benzyl-L-tyrosinol.
Problem 1: Incomplete or Slow Reaction
Initial Checks:
-
Catalyst Quality: Ensure your Pd/C is fresh and has been stored properly. Aged or improperly stored catalysts can lose activity.
-
Hydrogen Supply: Verify that your hydrogen source is delivering a consistent and adequate pressure to the reaction vessel.
-
Solvent Purity: Use high-purity, degassed solvents. Impurities can sometimes interfere with the catalyst.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Catalyst Poisoning by Amino Group | 1. Acidic Additive: Add a mild acid like acetic acid to the reaction mixture.[2] 2. Catalyst Choice: Switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more robust for substrates with basic nitrogen groups.[2] 3. Increased Catalyst Loading: As a last resort, increase the weight percentage of the catalyst.[2] | Protonating the amino group with a mild acid reduces its ability to coordinate with and poison the palladium catalyst.[2] Pearlman's catalyst is known to be more resistant to poisoning by amines. |
| Poor Catalyst Dispersion/Activity | 1. Pre-activation: Suspend the catalyst in the solvent and expose it to hydrogen for a short period before adding the substrate. 2. Solvent Selection: Protic solvents like ethanol or methanol are generally effective.[2] Ensure the substrate is fully dissolved. | Pre-saturating the catalyst with hydrogen can enhance its initial activity. The choice of solvent can influence the reaction rate and substrate solubility. |
| Mass Transfer Limitations | 1. Vigorous Stirring: Ensure efficient stirring to maximize the contact between the substrate, catalyst, and hydrogen. 2. Appropriate Reaction Vessel: For larger scale reactions, consider a flask designed for efficient mixing of heterogeneous reactions. | In a three-phase system (solid catalyst, liquid solution, gaseous hydrogen), efficient mixing is crucial for optimal reaction rates. |
Experimental Protocol: Optimized Catalytic Transfer Hydrogenation
This protocol offers a milder alternative to traditional catalytic hydrogenation, often providing better results for sensitive substrates like O-benzyl-L-tyrosinol.[4][10][11]
Materials:
-
O-benzyl-L-tyrosinol
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH), HPLC grade
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve O-benzyl-L-tyrosinol (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents) to the mixture.
-
Fit the flask with a reflux condenser and flush the system with an inert gas.
-
Heat the reaction mixture to a gentle reflux (typically around 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.
-
The crude L-tyrosinol can then be purified by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting the deprotection of O-benzyl-L-tyrosinol.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups [mdpi.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Welcome to the technical support guide for (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol. The stereochemical integrity of this chiral amino alcohol is paramount for its applications in pharmaceutical synthesis and advanced material science. Even minor racemization can lead to significant loss of biological activity or desired material properties. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain the enantiopurity of your material throughout chemical transformations.
Section 1: Understanding the Challenge: Why Racemization Occurs
FAQ 1.1: What is racemization and why is it a critical issue for this compound?
Racemization is the process by which an enantiomerically pure compound is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] For this compound, the stereocenter is the carbon atom bonded to the amine group (C2). The specific three-dimensional arrangement at this center is crucial for its intended biological or chemical function. Racemization leads to a 50:50 mixture of the (S) and (R) enantiomers, effectively rendering the material inactive or introducing unpredictable effects in downstream applications. This occurs when the chiral center is temporarily converted into a planar, achiral intermediate, allowing for re-formation of the bond from either face with equal probability.[1]
Sources
Technical Support Center: Purification of O-benzyl-L-tyrosinol
Welcome to the technical support guide for the purification of O-benzyl-L-tyrosinol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this important chiral building block. The following troubleshooting guides and frequently asked questions are structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities. The nature of these impurities is almost entirely dictated by the synthetic route used to produce O-benzyl-L-tyrosinol.
Q: Where does O-benzyl-L-tyrosinol come from, and why does that matter for purification?
A: O-benzyl-L-tyrosinol, an amino alcohol, is most commonly synthesized by the chemical reduction of its corresponding amino acid precursor, O-benzyl-L-tyrosine, or its ester derivatives.[1][2][3] The most prevalent and powerful reagent used for this transformation is lithium aluminum hydride (LiAlH₄ or LAH).[1][4][5]
Understanding this synthetic context is critical because the impurities you encounter will be directly related to this process:
-
Incomplete Reaction: Unreacted starting material (the carboxylic acid) will be present.
-
Reaction Stoichiometry: Excess reducing agent is used, which must be quenched and removed.
-
Workup Byproducts: The quenching of LiAlH₄ produces aluminum salts.
-
Solvent Residues: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are required for the reaction.
The entire purification strategy is therefore designed to separate the desired neutral amino alcohol from an acidic starting material, inorganic salts, and residual solvents.
Q: What are the most common impurities I should expect in my crude O-benzyl-L-tyrosinol?
A: Your crude product is a mixture. Below is a summary of the likely contaminants, their origin, and key characteristics that can be exploited during purification.
| Impurity | Source / Origin | Chemical Property | Impact on Product |
| O-benzyl-L-tyrosine | Incomplete reduction of the starting material. | Acidic (due to -COOH group). More polar than the product. | Can inhibit crystallization; appears as a separate spot on TLC; complicates NMR interpretation. |
| Aluminum Salts (e.g., Al(OH)₃) | Quenching of excess LiAlH₄ during workup. | Inorganic, insoluble in most organic solvents. | Can lead to gelatinous precipitates that trap the product, lowering yield. |
| Benzyl Alcohol | Potential cleavage of the benzyl ether protecting group. | Neutral, less polar than the product. | Can be difficult to separate from the product by chromatography. |
| Excess Benzyl Halide (Br/Cl) | Carried over from the synthesis of the starting material. | Electrophilic, non-polar. | Can react with the product's amine over time, leading to degradation. |
| Reaction Solvents (THF, Ether) | The anhydrous medium for the LiAlH₄ reduction. | Volatile organic compounds. | Cause the product to be an oil or gum instead of a solid; interfere with obtaining an accurate mass. |
Section 2: Troubleshooting the Initial Workup
The workup procedure after a LiAlH₄ reduction is the most critical step for a straightforward purification. Mishandling this stage is the most common source of problems.
Q: My LiAlH₄ workup resulted in a gelatinous, unfilterable mess. What happened and how can I fix it?
A: This is a classic problem that arises from an improper quenching sequence of the aluminum complexes formed during the reduction. When water is added too quickly or without the proper reagents, it forms hydrated aluminum oxides that are gelatinous and notoriously difficult to filter.
The Underlying Chemistry: The goal of the workup is to convert the aluminum alkoxide intermediates into dense, granular, and easily filterable inorganic precipitates. The widely accepted and most reliable method for this is the Fieser workup .
Protocol: Fieser Workup for LiAlH₄ Reactions
This protocol assumes a reaction was performed with X grams of LiAlH₄ in a solvent like THF or ether. The key is the sequential and careful addition of three reagents in a 1:1:3 ratio by volume relative to the mass of LAH used.
-
Cool the Reaction: After the reaction is complete, cool the flask to 0 °C in an ice bath. This is crucial to control the highly exothermic quenching process.
-
Add Water: Slowly and dropwise, add X mL of water. You will observe vigorous gas evolution (hydrogen). If the reaction becomes too vigorous, pause the addition.
-
Add Aqueous Base: Dropwise, add X mL of a 15% aqueous sodium hydroxide (NaOH) solution. You should begin to see a white precipitate forming.
-
Add More Water: Add 3X mL of water and stir the mixture vigorously for 15-30 minutes at room temperature.
-
Result: If performed correctly, the gray, gelatinous aluminum salts will transform into a white, granular solid that can be easily removed by filtration.
Troubleshooting Tip: If you already have a gelatinous mixture, you can sometimes rescue it by adding anhydrous sodium sulfate (Na₂SO₄) or Celite® and stirring for an extended period. This can help to absorb excess water and granulate the solid.
Section 3: Purification Strategies: Recrystallization vs. Chromatography
After a successful workup and extraction, you will have a crude solid or oil. The next step is to select the best high-purification technique.
Q: How do I choose between recrystallization and column chromatography for O-benzyl-L-tyrosinol?
A: The choice depends on the purity of your crude product and the scale of your reaction.
Caption: Decision workflow for choosing a purification method.
-
Recrystallization is ideal when your crude product is already >90% pure and you need to remove minor impurities, especially baseline material (inorganic salts) or very non-polar contaminants. It is fast, economical, and scalable.
-
Flash Column Chromatography is necessary when the crude product contains significant amounts of impurities with similar polarity to O-benzyl-L-tyrosinol, such as unreacted starting material or side products.
Q: What is a good starting solvent system for recrystallizing O-benzyl-L-tyrosinol?
A: A common and effective technique is to use a binary solvent system consisting of a "good" solvent, in which the compound is soluble, and an "anti-solvent," in which it is insoluble.[6] For O-benzyl-L-tyrosinol, a good starting point is an ethyl acetate/hexane system. A similar system has been reported for the crystallization of a related derivative.[7]
Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude O-benzyl-L-tyrosinol in a flask and add a minimal amount of warm (40-50 °C) ethyl acetate to just dissolve the solid. Using too much solvent will reduce your yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual aluminum salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Addition of Anti-solvent: To the warm, clear solution, slowly add hexane dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Crystal Formation: Add a drop or two of ethyl acetate to redissolve the cloudiness. Cover the flask, and allow it to cool slowly to room temperature. For best results, then place it in a 0-4 °C refrigerator for several hours or overnight.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold hexane to remove any soluble impurities clinging to the surface.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Q: Can you provide a protocol for purifying O-benzyl-L-tyrosinol by flash chromatography?
A: Yes. Flash chromatography is effective for separating the moderately polar amino alcohol product from the more polar starting acid and less polar impurities.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane (DCM) is a good starting point. For O-benzyl-L-tyrosinol, which has both a free amine and an alcohol, adding a small amount of a basic modifier can improve peak shape and prevent streaking. A typical system would be:
-
Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 95 : 4.5 : 0.5)
-
-
Procedure:
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve your crude product in a minimum amount of the chromatography solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin eluting with a less polar solvent system (e.g., 1-2% methanol in DCM) and gradually increase the polarity.
-
Monitor: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Caption: Workflow for Flash Column Chromatography.
Section 4: Assessing Purity
Confirming the identity and purity of your final product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
Q: What key features in the ¹H NMR spectrum confirm the purity of O-benzyl-L-tyrosinol and identify common impurities?
A: The ¹H NMR spectrum provides a definitive fingerprint of the molecule. By comparing the spectrum of your product to the expected signals and those of potential impurities, you can accurately assess its purity.
| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Key Diagnostic Feature |
| Aromatic (9H) | 7.45 - 6.90 | Multiplet (m) | Signals from both benzyl and tyrosyl rings. |
| Benzyl Ether (-O-CH₂-Ph) | ~5.05 | Singlet (s) | Sharp singlet integrating to 2H. Absence indicates debenzylation. |
| Tyrosinol CH | ~3.80 - 3.60 | Multiplet (m) | The chiral center proton. |
| Tyrosinol CH₂-OH | ~3.60 - 3.40 | Multiplet (m) | Protons adjacent to the new alcohol. Shifted downfield from the CH₂ of the starting acid. |
| Tyrosinol CH₂ (benzyl) | ~2.80 - 2.60 | Multiplet (m) | Protons at the benzylic position of the tyrosine side chain. |
| -NH₂ and -OH | Broad, variable | Singlet (br s) | These protons are exchangeable with D₂O. Integrate to 3H combined. |
Identifying Impurities by ¹H NMR:
-
O-benzyl-L-tyrosine (Starting Material): Look for a signal corresponding to the α-proton next to a carboxylic acid, which is typically further downfield (~4.5 ppm) than the α-proton of the amino alcohol. The most definitive sign is the complete absence of the carboxylic acid proton (-COOH), which is a very broad singlet, often >10 ppm.
-
Residual Solvents: Sharp, characteristic singlets for solvents like ethyl acetate (~2.04, 4.12, 1.25 ppm) or THF (~3.76, 1.85 ppm) are easy to spot.
By carefully following these troubleshooting and procedural guides, researchers can overcome common challenges in the purification of O-benzyl-L-tyrosinol, leading to high-purity material suitable for demanding applications in synthesis and drug development.
References
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved January 14, 2026, from [Link]
-
Digital Commons @ Michigan Tech. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
- ACS Publications. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry, 50(24), 4909–4913.
-
PubChem. (n.d.). o-Benzyl-DL-tyrosine. Retrieved January 14, 2026, from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved January 14, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). O-benzyl-L-tyrosine. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 14, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (n.d.). A Reduction of Chiral Amino Acids Based on Current Method. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
-
ChemBK. (n.d.). O-BENZYL-L-TYROSINOL. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for peptide coupling with O-benzyl-L-tyrosinol
Welcome to the technical support guide for scientists and researchers encountering challenges with the incorporation of O-benzyl-L-tyrosinol into peptide sequences. As a non-canonical amino alcohol, its unique structure—featuring a bulky O-benzyl ether and a primary alcohol-derived amine—presents specific steric and chemical challenges during peptide synthesis.
This guide is structured to provide direct, actionable solutions to common problems in a question-and-answer format, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Core Issues & Solutions
Q1: My coupling reaction with O-benzyl-L-tyrosinol is incomplete, resulting in low yield and deletion sequences. What are the primary causes and how can I resolve this?
This is the most common issue encountered and typically stems from the significant steric hindrance posed by the O-benzyl-L-tyrosinol molecule. The bulky benzyl group in proximity to the reacting amine can impede the approach of the activated carboxylic acid of the incoming amino acid.
Initial Diagnosis: Confirming Incomplete Coupling
Before attempting any optimization, it is crucial to confirm that the coupling is indeed the failing step. The Kaiser test (or ninhydrin test) is a reliable qualitative method for detecting the presence of free primary amines on the resin after a coupling step.[1][2] A positive result (typically an intense blue color on the resin beads) indicates unreacted amine groups and an incomplete reaction.
Strategic Solutions (Tiered Approach)
If incomplete coupling is confirmed, proceed with the following strategies, starting with the simplest adjustments.
1. Optimize Reaction Conditions
-
Double Coupling: The most straightforward approach is to simply repeat the coupling step. After the initial coupling reaction time, drain the reaction vessel and add a fresh solution of the activated amino acid. This can often drive the reaction to completion.[3]
-
Increase Concentration & Time: Increasing the concentration of the amino acid and coupling reagents (from a standard 0.2 M to 0.5 M, for example) can accelerate the bimolecular reaction.[4] Extending the reaction time from a standard 1-2 hours to 4 hours or even overnight can also significantly improve yields for hindered couplings.
2. Employ More Potent Coupling Reagents Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, may be insufficient for overcoming the steric barrier of O-benzyl-L-tyrosinol.[5] Switching to a more potent aminium/uronium or phosphonium salt-based reagent is highly recommended. These reagents form more reactive activated esters, leading to faster and more efficient couplings.[6]
| Reagent | Full Name | Class | Key Advantages & Considerations |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | A common and effective reagent, but may be insufficient for severely hindered couplings.[7][8] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Generally more reactive than HBTU due to the presence of the 7-aza-hydroxybenzotriazole (HOAt) moiety, which provides anchimeric assistance.[6] Highly recommended for hindered couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | A powerful reagent, though phosphonium-based reagents can have moderate stability in solution.[6] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | A third-generation reagent based on OxymaPure instead of the potentially explosive HOBt/HOAt derivatives.[8][9] It shows coupling efficiencies comparable or superior to HATU.[6] |
3. Leverage Temperature
-
Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate coupling reactions, often reducing reaction times from hours to minutes. This is particularly effective for overcoming steric hindrance.[3]
-
Conventional Heating: If a microwave synthesizer is not available, performing the coupling at an elevated temperature (e.g., 40-60°C) can also enhance the reaction rate. Ensure your resin and protecting groups are stable at the chosen temperature.
4. Modify the Solvent Environment Peptide aggregation on the solid support can encapsulate the reactive amine terminus, preventing access for the incoming activated amino acid.[2][10] This is a sequence-dependent issue but can be exacerbated by bulky residues.
-
Solvent Choice: If aggregation is suspected, switching the reaction solvent from the standard DMF to a more chaotropic solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of DMSO can help disrupt secondary structures and improve solvation.[1][11]
Frequently Asked Questions (FAQs)
Q2: How stable is the O-benzyl protecting group on the tyrosinol side chain during synthesis, particularly during repeated N-α-deprotection steps?
The benzyl ether linkage is generally stable to the basic conditions used for Fmoc-deprotection (e.g., piperidine in DMF). However, in a Boc-based strategy, which utilizes repeated treatments with moderate acid like Trifluoroacetic Acid (TFA) for N-α-deprotection, some lability can be observed.[12][13]
A known side reaction, though more prevalent under the strong acid conditions of final cleavage, is the acid-catalyzed rearrangement of O-benzyltyrosine to 3-benzyltyrosine (an O-to-C migration).[14][15][16] While less likely to be a major issue during stepwise Boc removal, it is a potential source of impurity. Using a milder TFA concentration or a mixture of TFA and a weaker acid may suppress this side reaction.[15]
Q3: I've successfully coupled O-benzyl-L-tyrosinol, but now I'm having difficulty purifying the final peptide. The peptide shows poor solubility and gives broad peaks on RP-HPLC. What can I do?
The presence of the large, nonpolar benzyl group significantly increases the hydrophobicity of the peptide. This can lead to aggregation and poor solubility in the aqueous mobile phases used for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18]
-
Solvent Modification: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting it with the initial HPLC mobile phase (e.g., Water/Acetonitrile/TFA). This can disrupt aggregates and ensure the entire sample is loaded onto the column.[3]
-
Optimize Chromatography:
-
Gradient: Use a shallower gradient to improve the separation of your target peptide from closely eluting hydrophobic impurities.
-
Temperature: Running the column at an elevated temperature (e.g., 40-50°C) can improve peak shape and reduce retention times for hydrophobic peptides.
-
Ion-Pairing Agent: While TFA is standard, switching to an alternative like formic acid (FA) can sometimes alter selectivity and improve purification, though it may require system-wide re-equilibration.
-
Q4: After a coupling step using a carbodiimide reagent (like DIC), my mass spectrometry analysis shows a mass addition of +224.29 Da to my peptide. What is this impurity?
This mass addition corresponds to the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, rearranges instead of reacting with the amine.[19] This side reaction is more common with sterically hindered amines like O-benzyl-L-tyrosinol because the desired nucleophilic attack is slow, giving the intermediate more time to rearrange. The best way to avoid this is to switch to the more efficient aminium/uronium or phosphonium coupling reagents discussed in Q1, which do not proceed through this intermediate.[7]
Key Experimental Protocols
Protocol 1: Qualitative Monitoring of Coupling Completion (Kaiser Test)
This protocol is used to detect free primary amines on the resin.[1]
-
Sample Collection: After the coupling reaction is complete, take a small sample of the resin (approx. 5-10 mg) and place it in a small glass test tube.
-
Washing: Thoroughly wash the resin beads with DMF and then Dichloromethane (DCM) to remove any residual reagents or solvents that could interfere with the test. Dry the beads briefly under vacuum.
-
Reagent Addition: Add the following reagents to the test tube:
-
2-3 drops of Potassium Cyanide in Pyridine.
-
2-3 drops of Ninhydrin in n-Butanol.
-
2-3 drops of Phenol in n-Butanol.
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive (Incomplete Coupling): Resin beads and/or the solution turn a deep blue or purple.
-
Negative (Complete Coupling): Resin beads and the solution remain yellow or colorless.
-
Protocol 2: High-Efficiency Coupling for O-benzyl-L-tyrosinol
This protocol utilizes a potent coupling reagent and is recommended for the incorporation of O-benzyl-L-tyrosinol or other hindered amino acids.
-
Resin Preparation: Following N-α-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times) to remove all traces of the deprotection solution (e.g., piperidine).
-
Activation Solution Preparation: In a separate vessel, prepare the activated amino acid solution. For every 1 equivalent of reactive sites on the resin, use the following stoichiometry:
-
Fmoc-Amino Acid: 4 equivalents
-
HATU: 3.9 equivalents
-
Base (DIPEA or 2,4,6-Collidine): 8 equivalents
-
Solvent: DMF or NMP to achieve a concentration of 0.3-0.5 M.
-
-
Pre-activation: Allow the activation solution to mix for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the washed resin. Agitate the mixture using nitrogen bubbling or orbital shaking.
-
Reaction Time: Allow the reaction to proceed for a minimum of 2 hours. For particularly difficult sequences, extend this to 4 hours.
-
Monitoring & Recoupling: Perform a Kaiser test (Protocol 1). If the test is positive, drain the reaction solution, wash once with DMF, and perform a second coupling (double coupling) with a freshly prepared activation solution for another 1-2 hours.
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection step.
Visual Workflow & Logic Diagrams
Caption: Standard solid-phase peptide synthesis (SPPS) cycle workflow.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Optimizing Beta-Blocker Synthesis
Welcome to the technical support center for beta-blocker synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, with a specific focus on the critical parameter of temperature. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) structured to address specific issues encountered during the synthesis of aryloxypropanolamine-based beta-blockers like propranolol and atenolol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for synthesizing beta-blockers like propranolol, and where does temperature play a critical role?
A1: The most common and industrially significant route for synthesizing beta-blockers such as propranolol and atenolol is a two-step process.[1] This pathway hinges on the formation of an aryloxypropanolamine structure.[2][3]
-
Step 1: Glycidyl Ether Formation (Williamson Ether Synthesis). This step involves the reaction of a substituted phenol (e.g., 1-naphthol for propranolol or 2-(4-hydroxyphenyl)acetamide for atenolol) with epichlorohydrin under basic conditions.[1][4][5] This is a variation of the Williamson ether synthesis, an SN2 reaction where the phenoxide ion acts as a nucleophile.[6] Temperature here is crucial; typical laboratory syntheses are conducted at 50 to 100 °C for 1 to 8 hours.[6] Insufficient heat can lead to an incomplete reaction, while excessive heat may promote side reactions.[7]
-
Step 2: Epoxide Ring-Opening. The glycidyl ether intermediate then reacts with an appropriate amine (commonly isopropylamine) to form the final beta-blocker.[1][5] This is a nucleophilic ring-opening of the strained epoxide.[8][9] This step is highly temperature-dependent. Elevated temperatures are often required to overcome the activation energy for ring-opening, but this must be carefully controlled to prevent by-product formation.[8][10]
Temperature is arguably the most critical parameter in both steps, directly influencing reaction rate, yield, impurity profile, and in some cases, stereoselectivity.[11]
Q2: My reaction yield is low. How does temperature contribute, and what is the optimal range?
A2: Low yield is a common problem directly linked to suboptimal temperature control. The "optimal" temperature is not a single value but a range that depends on the specific beta-blocker, solvent, and catalyst system.
-
Kinetic vs. Thermodynamic Control: Every reaction begins under kinetic control, favoring the product that forms fastest (lowest activation energy).[12][13][14] If the reaction is reversible and allowed to proceed for long enough at a sufficiently high temperature, it can reach equilibrium, favoring the most stable product (thermodynamic control).[12][15]
-
Too Low Temperature: The reaction rate will be very slow, leading to incomplete conversion of starting materials within a practical timeframe. This is a common reason for low yields, especially in academic settings where reaction times are limited.[6] For instance, a chemoenzymatic route saw a dramatic decrease in reaction time from 72 hours to 20 hours when the temperature was raised from 30 °C to 40 °C.[11]
-
Too High Temperature: Excessive heat can lead to several issues:
-
Side Reactions: It can provide enough energy to overcome the activation barrier for undesired pathways, such as the formation of dimers or polymers. A key side reaction is the N-alkylation of the newly formed beta-blocker product with a second molecule of the epoxide intermediate.[16]
-
Degradation: Beta-blockers and their intermediates can be thermally unstable. Propranolol, for example, decomposes at elevated temperatures to form 1-naphthol and isopropylamine, among other products.[17]
-
Solvent Loss: If the reaction is run at or above the boiling point of the solvent in an open or poorly sealed system, solvent evaporation can concentrate reactants and alter the reaction kinetics unpredictably.
-
-
| Beta-Blocker Synthesis Step | Conventional Temperature Range (°C) | Modern Catalytic Systems (°C) | Key Considerations |
| Glycidyl Ether Formation | 50 - 100[6] | Ambient to 50 | Balance reaction rate with potential for side reactions. Protic solvents tend to slow the reaction.[6] |
| Epoxide Ring-Opening | Reflux (Varies with solvent) | Ambient (23)[16][18][19] | Higher temperatures increase rate but risk by-product formation. Modern systems drastically lower this requirement. |
| Chemoenzymatic Resolution | 30 - 50[11] | N/A | Enzyme activity is highly sensitive to temperature; an optimum exists before denaturation occurs.[11] |
Troubleshooting Protocol for Low Yield: See Section 2, Guide 2.1.
Q3: I am observing significant impurity peaks in my analysis. Can incorrect temperature be the cause?
A3: Yes, absolutely. The formation of most by-products is a kinetically controlled process. Incorrect temperature is a primary driver of impurity formation.
-
At High Temperatures: As discussed in Q2, high temperatures can activate alternative reaction pathways. For example, in the synthesis of propranolol, the desired product can react with unreacted naphthyl glycidyl ether, forming an undesired by-product.[16] Optimizing the reactant molar ratio (e.g., increasing the amine equivalence) can help mitigate this, but temperature control is the first line of defense.[16][19]
-
At Low Temperatures (Kinetic Trapping): In some complex reactions, if the temperature is too low, the reaction may favor a kinetically preferred but less stable (and undesired) isomer. Raising the temperature might provide the necessary energy to reverse its formation and allow the system to reach a more thermodynamically stable (and purer) product state.[14][20]
A well-defined temperature profile is essential for ensuring high selectivity towards the desired product. Recent advances using novel catalysts, such as amine-functionalized graphene oxide membranes, have achieved nearly 100% conversion and selectivity at room temperature (23 °C), demonstrating that extreme heat is not always necessary with the right system.[18][19]
Section 2: Troubleshooting Guides
Guide 2.1: Problem - Low Reaction Yield / Incomplete Conversion
This guide provides a systematic workflow to diagnose and resolve issues of low yield where temperature is a suspected cause.
Detailed Steps:
-
Verify Temperature Control: Before making any chemical changes, ensure your equipment is reliable. Use a calibrated thermometer placed directly in the reaction mixture (if possible). An oil bath provides more uniform heating than a heating mantle.
-
Assess Reaction Rate: Monitor the disappearance of your limiting reagent (e.g., the phenol) over time using a technique like TLC or LC-MS.
-
If Slow: Increase the reaction temperature in small, controlled increments (e.g., 5-10 °C). Allow the reaction to stabilize at each new temperature and re-check the conversion rate. A study on a chemoenzymatic synthesis found that increasing the temperature from 30°C to 50°C dramatically increased the reaction rate without compromising enantioselectivity.[11]
-
-
Analyze Impurity Profile: If increasing the temperature boosts the reaction rate but the yield of the desired product does not improve proportionally, analyze the by-products.
-
If Impurities Increase: This indicates that the higher temperature is favoring side reactions. You are likely in a regime of kinetic control where the undesired product forms faster at that temperature.[14] The solution is to decrease the temperature and allow for a longer reaction time, or to explore alternative catalysts that are more selective at lower temperatures.[16][18]
-
-
Evaluate Reagent Stability: If the reaction appears to stall or even reverse after a certain point, thermal degradation may be occurring.[17] Run a control experiment by heating your starting material or isolated product in the reaction solvent at the target temperature to check for decomposition. If degradation is confirmed, a lower temperature is mandatory.
Guide 2.2: Problem - Poor Regio- or Stereoselectivity
Temperature can influence which atom attacks and from which direction, affecting the final product's structure, especially in asymmetric syntheses.
Experimental Protocol: Temperature Screening for Selectivity
This experiment aims to determine the optimal temperature for maximizing the ratio of the desired product to key impurities.
-
Setup: Prepare 4-5 identical reactions in parallel (e.g., in a multi-well reaction block or parallel synthesizer). Ensure all variables (reactant concentration, solvent, stirring speed) are identical.
-
Temperature Gradient: Set each reaction to a different, constant temperature. A good starting range for epoxide ring-opening could be 25°C, 40°C, 60°C, and 80°C.
-
Time-Course Monitoring: At regular intervals (e.g., 1h, 4h, 8h, 24h), take a small, quenched aliquot from each reaction.
-
Analysis: Analyze each aliquot by a quantitative method (e.g., HPLC or qNMR) to determine the ratio of the desired product to major by-products.
-
Data Interpretation:
-
Plot the product-to-impurity ratio as a function of temperature at a fixed conversion point (e.g., 95% consumption of starting material).
-
The temperature that provides the highest ratio is your optimum for selectivity under these conditions.
-
If the desired product is the thermodynamic one, you should see its relative percentage increase with both time and temperature.[12][15] If it is the kinetic product, lower temperatures and shorter reaction times will favor its formation.[14][20]
-
References
-
A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]
-
Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PubMed Central. Available at: [Link]
-
Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. Available at: [Link]
-
Discovery and development of beta-blockers. Wikipedia. Available at: [Link]
-
An alternative synthesis of (+) - propranolol and (+) atenolol. Semantic Scholar. Available at: [Link]
-
Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. PMC - NIH. Available at: [Link]
-
New Method Revolutionizes Beta-Blocker Production Process. Technology Networks. Available at: [Link]
- Preparation of intermediates of Atenolol and Propranalol. Google Patents.
-
Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. Available at: [Link]
-
Breakthrough Technique Transforms Beta-Blocker Manufacturing. Bioengineer.org. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Thermal behavior of the β-blocker propranolol. ResearchGate. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. PubMed. Available at: [Link]
-
Effect of temperature on the opening of the epoxide ring of JH III. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
-
9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. Available at: [Link]
-
Williamson Ether synthesis. Reddit. Available at: [Link]
-
Kinetic vs Thermodynamic Control. UC Homepages. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. Available at: [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. Available at: [Link]
-
Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. PubMed. Available at: [Link]
-
New method revolutionizes beta-blocker production process. EurekAlert!. Available at: [Link]
Sources
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- 3. Synthesis and beta-adrenergic antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GB2276167A - Preparation of intermediates of Atenolol and Propranalol - Google Patents [patents.google.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 11. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. homepages.uc.edu [homepages.uc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jackwestin.com [jackwestin.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. New Method Revolutionizes Beta-Blocker Production Process--Technical Institute of Physics and Chemistry of the Chinese Academy of Sciences [english.ipc.cas.cn]
- 19. bioengineer.org [bioengineer.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for the Asymmetric Synthesis of Amino Alcohols
Welcome to the Technical Support Center for the asymmetric synthesis of amino alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral catalyst selection. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experimental work. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.
Troubleshooting Guide: Addressing Common Experimental Hurdles
The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern medicinal chemistry.[1][2][3] However, achieving high yields and stereoselectivity can be challenging. This section directly addresses common problems in a question-and-answer format.
Issue 1: Low Enantioselectivity (Poor ee)
Q: My reaction is producing the desired amino alcohol, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I rectify this?
A: Low enantioselectivity is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.
Initial Foundational Checks:
-
Purity of Ligand and Reagents: The enantiomeric and chemical purity of your chiral ligand, such as an amino alcohol, is paramount.[4] Even minor enantiomeric impurities can significantly erode the ee of your product. Similarly, ensure that all reagents, particularly organometallics and bases, are fresh and of high quality, and that all solvents are anhydrous.[4]
-
Reaction Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[4] Even small deviations can negatively impact enantioselectivity. It is essential to accurately monitor the internal reaction temperature, not just the bath temperature. Consider performing a temperature screening to identify the optimal conditions.[4]
-
Catalyst Formation and Integrity: If you are preparing your catalyst in situ, ensure the reaction between the metal precursor and the chiral ligand goes to completion to form the active catalytic species correctly.[4] Incomplete formation can lead to a mixture of catalysts and, consequently, a drop in ee.
Advanced Troubleshooting Steps:
-
Ligand Modification: The steric and electronic properties of the chiral ligand are critical for effective stereochemical control. If a particular amino alcohol ligand is underperforming, consider ligands with different substitution patterns. For instance, increasing the steric bulk on the ligand can sometimes create a more defined chiral pocket, leading to improved enantioselectivity.[5]
-
Solvent Screening: The solvent can play a crucial role by influencing the conformation and stability of the catalytic complex.[6][7] It's advisable to screen a variety of solvents, with a focus on non-coordinating options like toluene, dichloromethane, or THF.[4] Ensure all solvents are rigorously dried.
-
Substrate-Catalyst Mismatch: It is unrealistic to expect a single ligand to be optimal for all substrates.[8] The specific electronic and steric properties of your substrate may require a tailored ligand. A library of structurally diverse amino alcohol ligands can be invaluable for screening and identifying the best match for your particular transformation.
Issue 2: Poor Chemical Yield and Sluggish Reactions
Q: My reaction is suffering from low conversion, resulting in a poor yield of the amino alcohol product. Are there common reasons for this?
A: Low yield and sluggish reaction rates can often be linked to issues with catalyst activity.[4] Here's how to diagnose and address this problem:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the starting materials or solvents, or by the product itself inhibiting the catalyst.[9] In some cases, the active catalytic species may be inherently unstable under the reaction conditions.[9][10] Consider performing kinetic analysis to understand if deactivation is occurring.
-
Incorrect Stoichiometry or Catalyst Loading: Carefully re-evaluate the stoichiometry of all your reagents. Ensure accurate measurement of the catalyst loading.[4] Sometimes, a slight increase in catalyst loading can overcome sluggishness, but this should be done judiciously.
-
Atmosphere and Moisture Control: Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[4] It is imperative to use oven-dried glassware and perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[4] Using freshly distilled, anhydrous solvents is also critical.[4]
Issue 3: Inconsistent Results and Lack of Reproducibility
Q: I am struggling to reproduce my results, even when I believe I am following the same procedure. What could be causing this inconsistency?
A: A lack of reproducibility is a frustrating but common problem. The source often lies in subtle, overlooked variables.
-
Reagent Quality and Handling: The age and handling of reagents can significantly impact their reactivity. For example, organometallic reagents should be titrated before use to determine their exact concentration.[4]
-
"Inert" Atmosphere: Ensure your inert gas setup is functioning correctly and that there are no leaks. Even trace amounts of oxygen or moisture can affect sensitive catalysts.
-
Stirring and Mixing: In heterogeneous reactions, or even in homogeneous reactions with viscous solutions, inefficient stirring can lead to localized concentration gradients and inconsistent results. Ensure your stirring is vigorous and consistent between runs.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about catalyst selection and reaction optimization in the asymmetric synthesis of amino alcohols.
Q1: How do I choose the right class of chiral ligand for my specific transformation?
A1: The selection of a chiral ligand is a multifaceted decision that depends on the reaction type and the substrate. Chiral amino alcohols are a versatile class of ligands effective in many transformations, including the addition of organometallic reagents to carbonyls and the reduction of ketones.[1] For other reactions, such as asymmetric hydrogenations, ligands like BINAP or those with a phosphinooxazoline (PHOX) scaffold might be more suitable.[8][11] It is often beneficial to consult the literature for precedent with similar substrates and reactions to guide your initial choice. A flexible and simple synthesis of the ligand is also crucial to allow for structural optimization.[8]
Q2: What is the role of the metal in the catalyst complex?
A2: The metal center is the heart of the catalyst, where the chemical transformation occurs. Different metals have different reactivities and coordination preferences. For instance, Ruthenium and Rhodium are commonly used in asymmetric transfer hydrogenation.[2][12] Copper-based catalysts have shown great promise in the asymmetric synthesis of γ-amino alcohols.[6][13] The choice of metal will dictate the types of ligands that can be used and the reaction conditions required.
Q3: Can the order of addition of reagents affect the outcome of the reaction?
A3: Absolutely. The order of addition can be critical, especially when forming the catalyst in situ. It is generally advisable to pre-form the catalyst by stirring the metal precursor and the chiral ligand together for a period before adding the substrate. This ensures that the active chiral catalyst is the dominant species in the reaction mixture.
Q4: Are there biocatalytic alternatives for the synthesis of chiral amino alcohols?
A4: Yes, biocatalysis offers a green and highly selective alternative.[2] Enzymes such as amine dehydrogenases (AmDHs) have been engineered to catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity (>99% ee) under mild conditions.[2]
Data Presentation: Comparative Performance of Amino Alcohol Ligands
The following table summarizes the performance of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction.
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine | 95 | 98 |
| (1R,2S)-(-)-N-Isopropylephedrine | 92 | 95 |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | 85 | 90 |
| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 97 | >99 |
Data is representative and can vary based on specific reaction conditions.
Experimental Protocols
Representative Protocol: Enantioselective Reduction of Acetophenone
This protocol describes a typical procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst derived from a chiral amino alcohol and borane.
Materials:
-
(1R,2S)-1-Amino-2-indanol
-
Borane dimethyl sulfide complex (BMS)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Catalyst Formation: To a flame-dried, argon-purged flask, add (1R,2S)-1-amino-2-indanol (0.1 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C and slowly add BMS (0.1 mmol). Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Substrate Addition: Add acetophenone (1.0 mmol) dropwise to the catalyst solution at 0 °C.
-
Reduction: Add BMS (1.1 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, slowly add methanol at 0 °C to quench the excess borane.
-
Work-up: Add saturated aqueous ammonium chloride solution and extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Analysis: Purify the resulting 1-phenylethanol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Decision Workflow for Troubleshooting Low Enantioselectivity
Caption: A stepwise guide for troubleshooting poor enantioselectivity.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: General catalytic cycle for Ru-catalyzed ATH of ketones.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- Shi, S.-L., Wang, Z., & Buchwald, S. L. (n.d.). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024, August 30).
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024, August 30). PMC - NIH.
- Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. (2020, December 22). RSC Publishing.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019, January 22).
- Design of chiral ligands for asymmetric catalysis:
- Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. (n.d.).
- Modified BINOL Ligands in Asymmetric Catalysis. (n.d.).
- BenchChem. (n.d.). discovery and synthesis of chiral amino alcohols.
- Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (n.d.). PMC - PubMed Central.
- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (n.d.). MDPI.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12).
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. (2025, March 12). PMC - NIH.
- New enantioselective catalysts based on chiral amino alcohols. (n.d.). PolyU Electronic Theses.
- Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogen
- Asymmetric Synthesis of anti-1,2-Amino Alcohols via the Borono-Mannich Reaction: A Formal Synthesis of (−)-Swainsonine. (n.d.).
- Wikipedia. (n.d.).
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2025, October 30). PubMed Central.
- Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. (n.d.).
- Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2025, July 26). Chemical Society Reviews (RSC Publishing).
- BenchChem. (2025).
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
- Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amin
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- 3. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 8. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Validation of a Chiral HPLC Method for (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol Purity
Introduction: The Criticality of Stereoisomeric Purity
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol is a chiral building block whose stereochemical integrity is paramount in the synthesis of complex pharmaceutical agents. In drug development, enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[1] The infamous case of thalidomide serves as a stark reminder of the potential for one enantiomer to be therapeutic while the other is devastatingly toxic.[1] Consequently, regulatory bodies mandate rigorous analytical procedures to quantify the enantiomeric purity and overall purity of chiral intermediates and active pharmaceutical ingredients (APIs).
This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. It further compares this gold-standard technique with other viable analytical alternatives, offering researchers and drug development professionals a comprehensive framework for selecting and validating methods suitable for their intended purpose, in alignment with International Council for Harmonisation (ICH) guidelines.[2]
I. The Gold Standard: Chiral HPLC Method Validation
High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the chiral purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] The separation of enantiomers is achieved by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[3] For a molecule like this compound, a polysaccharide-based CSP (e.g., derivatized amylose or cellulose) is often the starting point for method development due to their broad applicability for a wide range of chiral compounds.[3]
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[4] This section details the validation of an exemplary chiral HPLC method as per the ICH Q2(R1) guideline.[5][6]
A. Validation Parameters and Experimental Protocols
The validation process encompasses a series of tests to evaluate the performance characteristics of the analytical method.[7][8]
Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the undesired enantiomer.[8][9] This is the most critical parameter for a purity method, as it ensures that the signal measured is solely from the compound of interest.
Experimental Protocol:
-
Prepare a solution of the (S)-enantiomer (analyte).
-
Prepare a solution of the (R)-enantiomer (potential impurity).
-
Prepare a solution containing a mixture of both the (S) and (R) enantiomers.
-
Prepare a placebo solution (all formulation components except the API, if applicable).
-
Spike the analyte solution with known related substances and potential degradation products.
-
Inject all solutions into the HPLC system.
-
Acceptance Criteria: The method must demonstrate baseline resolution (Rs > 1.5) between the (S)-enantiomer, the (R)-enantiomer, and all known impurities. The analyte peak should be free from any interference from the placebo.
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This ensures that the quantification is accurate across the expected concentration levels of both the main component and its impurities.
Experimental Protocol:
-
Prepare a stock solution of the (S)-enantiomer.
-
Perform a serial dilution to prepare at least five concentration levels, typically spanning 50% to 150% of the target assay concentration. For impurity quantification, the range should cover from the reporting threshold to 120% of the specification limit.[5]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.
Causality: Accuracy is the measure of closeness between the experimental value and the true value.[8] It confirms that the method provides correct results and is free from systemic bias.
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with the (S)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate, resulting in a total of nine determinations.[10]
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.[10]
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision, to assess variability within the lab and between different conditions.[9][10]
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of the (S)-enantiomer at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: %RSD should be ≤ 1.5%.[9]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The overall %RSD for the combined data should be ≤ 2.0%.
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[4] These parameters are crucial for impurity analysis, defining the sensitivity limits of the method.
Experimental Protocol:
-
These limits can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[4][10]
-
Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10]
-
-
Calibration Curve Method:
-
Use the formula: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[4]
-
-
Acceptance Criteria: The LOQ value must be verified for accuracy and precision.
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage and transfer between laboratories.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Systematically vary each parameter within a narrow, predefined range (e.g., flow rate ±0.1 mL/min, temperature ±2°C, mobile phase organic content ±2%).
-
Analyze the system suitability solution under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within the predefined acceptance criteria for all tested variations.
B. Visualizing the Validation Workflow
The sequence of validation activities follows a logical progression, building confidence in the method's performance at each stage.
Caption: Logical workflow for HPLC method validation per ICH Q2(R1).
C. Summarized HPLC Validation Data
The following table presents a summary of typical results for a validated chiral HPLC method for this compound.
| Validation Parameter | Specification | Typical Result |
| Specificity | Baseline resolution (Rs > 1.5) | Rs between (S) and (R) enantiomers = 2.8 |
| Linearity (R²) | ≥ 0.999 | 0.9997 |
| Range | 0.05% - 0.5% (for R-enantiomer) | Meets requirement |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | %RSD ≤ 1.5% | 0.85% |
| Precision (Intermediate) | %RSD ≤ 2.0% | 1.3% |
| LOD | Report value (e.g., S/N ~ 3) | 0.01% of nominal concentration |
| LOQ | Report value (e.g., S/N ~ 10) | 0.03% of nominal concentration |
| Robustness | System suitability passes | Passed all tested variations |
II. Comparison with Alternative Analytical Techniques
While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques offer unique advantages and may be suitable depending on the specific analytical challenge.[11]
A. Overview of Alternatives
-
Chiral Gas Chromatography (GC): An excellent technique for volatile and thermally stable compounds. For amino alcohols, derivatization is typically required to increase volatility and thermal stability. GC can offer very high resolution and sensitivity.[11][12]
-
Supercritical Fluid Chromatography (SFC): Often described as a hybrid of GC and LC, SFC uses a supercritical fluid (like CO₂) as the mobile phase. It is known for extremely fast and efficient separations, often outperforming HPLC in speed while using less organic solvent.[11]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): A non-separative method where a chiral solvating agent is added to the sample. The CSA forms transient diastereomeric complexes with the enantiomers, which results in distinct signals in the NMR spectrum, allowing for direct quantification of the enantiomeric ratio.[12]
-
Chiroptical Methods (Circular Dichroism - CD): These techniques measure the differential absorption of left- and right-circularly polarized light. While powerful for confirming absolute configuration and studying stereochemical properties, they are generally less precise for accurate quantification of minor enantiomers compared to chromatographic methods.[13]
B. Visualizing the Method Selection Process
The choice of analytical technique is a multi-factorial decision based on analyte properties and analytical requirements.
Caption: Decision factors for selecting an analytical purity method.
C. Comparative Performance Data
The table below provides a semi-quantitative comparison of the primary analytical techniques for chiral purity analysis.
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | NMR with CSA |
| Typical Analysis Time | 15 - 30 min | 20 - 40 min | < 10 min | < 5 min (after sample prep) |
| Resolution (Rs) | > 1.5 (Baseline) | > 1.5 (Baseline) | > 1.5 (Baseline) | N/A (Signal Separation) |
| Typical LOQ | ~0.03% | pg to fg range | ~0.01% | > 0.5% (for minor enantiomer) |
| Derivatization Required? | Sometimes, for detection | Almost always for amino alcohols | Sometimes, for solubility | No |
| Key Advantage | Versatility, widely established | Highest sensitivity for volatile analytes | Speed, reduced solvent waste | No separation needed, fast |
| Key Disadvantage | Slower than SFC | Limited to thermally stable/volatile analytes | Less common instrumentation | Lower sensitivity, expensive equipment |
Conclusion
The validation of an analytical method is a mandatory, systematic process that ensures the generation of reliable, reproducible, and accurate data for quality control and regulatory submission.[7] For the purity determination of this compound, a validated chiral HPLC method stands as the most robust and versatile choice, providing excellent specificity, accuracy, and precision in line with ICH guidelines.
While alternative techniques such as Chiral GC, SFC, and NMR with CSAs offer distinct advantages in speed or sensitivity, they also present specific limitations. The selection of an appropriate analytical method must be a considered decision, balancing the properties of the analyte with the specific requirements of the analysis, such as the need for high-throughput screening versus routine quality control. Ultimately, a properly validated HPLC method provides the highest degree of confidence and regulatory acceptance for the final purity assessment of this critical pharmaceutical intermediate.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
-
Labmate Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ICH. (n.d.). Quality Guidelines. Available from: [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Available from: [Link]
-
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available from: [Link]
-
IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
-
Chemical Science (RSC Publishing). (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available from: [Link]
Sources
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- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 13. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
A Senior Application Scientist's Guide to Chiral Resolution of Amino Acids
Introduction: In the realms of drug development, biochemistry, and materials science, the stereochemistry of amino acids is not a trivial detail—it is fundamental. The physiological activity of a molecule can be dictated by its chirality, with one enantiomer often being a potent therapeutic while its mirror image can be inactive or, in some cases, toxic. The L-enantiomers are the proteinogenic building blocks of life, but D-amino acids play critical roles in everything from bacterial cell walls to neurotransmission[1][2]. Consequently, the ability to isolate pure enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern chemistry.
This guide provides an in-depth comparison of the primary methods for resolving amino acid enantiomers. We will move beyond mere protocols to discuss the underlying principles and experimental rationale, empowering researchers to make informed decisions for their specific applications.
Core Principles of Chiral Resolution
The fundamental challenge in separating enantiomers is that they possess identical physical properties (e.g., boiling point, solubility, chromatographic retention on achiral media). Resolution is only possible by introducing another chiral entity—a resolving agent or a chiral environment—to create a transient or stable interaction. This interaction forms diastereomers, which, unlike enantiomers, have distinct physical properties and can be separated using conventional techniques like crystallization or chromatography[3]. The three most prevalent strategies are classical chemical resolution, enzymatic kinetic resolution, and chromatographic separation.
Method 1: Classical Chemical Resolution via Diastereomeric Salt Formation
This is the oldest and often most industrially favored technique for large-scale separations[4][5]. The strategy relies on the reaction of a racemic amino acid (which is amphoteric) with a pure chiral acid or base. This acid-base reaction forms a pair of diastereomeric salts with different solubilities in a given solvent system, allowing one to be selectively crystallized.
The Causality Behind the Choice:
-
Choice of Resolving Agent: For resolving a racemic amino acid, a chiral acid like (+)-tartaric acid or a chiral base such as (-)-brucine or (R)-1-phenylethanamine is used[3][5]. The choice is empirical; success depends on the ability of the agent to form a well-defined, crystalline salt with one of the amino acid enantiomers.
-
Choice of Solvent: The solvent system is critical. It must be chosen to maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal for achieving high recovery and purity through fractional crystallization[5].
Workflow & Logic:
Caption: Comparison of Kinetic vs. Dynamic Kinetic Resolution.
Method 3: Chromatographic Resolution
Chromatography offers a powerful and versatile platform for both analytical and preparative-scale enantioseparation. The approach can be either direct or indirect.
-
Indirect Method: The racemic amino acid is first derivatized with a chiral derivatizing agent (e.g., Marfey's reagent, OPA/chiral thiol) to form a pair of diastereomers. These diastereomers can then be readily separated on a standard, achiral HPLC column (like a C18). [6][7]This method is robust and reliable for analytical quantification.
-
Direct Method: This is the most elegant approach, where the racemic mixture is injected directly onto a Chiral Stationary Phase (CSP). [1][8]The CSP creates a chiral environment where the two enantiomers have different affinities and thus different retention times. Common CSPs include those based on cyclodextrins, macrocyclic antibiotics (like vancomycin or teicoplanin), ligand exchange, and Pirkle-type or "brush-type" phases. [1][9][10] Workflow & Logic:
Caption: Logic of Indirect vs. Direct Chromatographic Resolution.
Performance Comparison of Chiral Resolution Methods
The optimal choice of method depends heavily on the scale, cost, time constraints, and desired purity of the final product.
| Parameter | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Direct Chromatography (CSP) |
| Principle | Formation and separation of diastereomeric salts with different solubilities. [3] | Enzyme-catalyzed selective reaction of one enantiomer. [4][11] | Differential interaction of enantiomers with a chiral stationary phase. [1][8] |
| Selectivity | Moderate to High; highly dependent on agent/solvent pairing. | Very High; enzymes are exquisitely stereoselective. | High to Very High; dependent on CSP and mobile phase. |
| Scalability | Excellent; preferred method for multi-kilogram and industrial scale. [4] | Good; scalable but can be limited by enzyme cost and reactor volume. | Poor to Moderate; excellent for analytical, challenging for large-scale prep. |
| Cost | Low to Moderate; resolving agents and solvents are often inexpensive. | Moderate to High; enzyme cost can be significant, though they can be immobilized/reused. | High; Chiral columns are expensive and have a finite lifetime. |
| Development Time | Moderate to High; requires empirical screening of agents and solvents. | Moderate; requires screening for a suitable enzyme and optimizing reaction conditions. | Low to Moderate; many established methods exist, but optimization is still needed. |
| Typical Yield | Variable; can be high but often requires multiple recrystallizations. | Max 50% (KR); up to 100% (DKR). [11] | High (>95% recovery), but throughput is limited by column loading. |
| Best Use Case | Large-scale, industrial production of a single, pure enantiomer. | Production of high-purity enantiomers under mild conditions; DKR for high yields. | Analytical purity determination (e.g., % ee), small-scale preparative work. |
Experimental Protocols
The following protocols are provided as self-validating systems, including critical quality control (QC) steps.
Protocol 1: Resolution of (±)-Phenylalanine via Diastereomeric Salt Formation
Objective: To resolve racemic phenylalanine using (+)-tartaric acid as the resolving agent.
Methodology:
-
Dissolution: Dissolve 10.0 g of (±)-phenylalanine in 150 mL of deionized water by heating to 80-90 °C with stirring.
-
Agent Addition: In a separate flask, dissolve 9.1 g of (+)-tartaric acid in 30 mL of hot deionized water. Add this solution to the phenylalanine solution.
-
Crystallization: Allow the mixed solution to cool slowly to room temperature, then place it in an ice bath (4 °C) for at least 4 hours, or overnight, to induce crystallization. The less soluble L-Phenylalanine-(+)-tartrate salt is expected to precipitate. [12]4. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold water (2 x 10 mL) to remove soluble impurities.
-
Liberation of Enantiomer: Re-dissolve the collected salt in a minimum amount of hot water. Adjust the pH to the isoelectric point of phenylalanine (~5.5) with a dilute base (e.g., 1M NH₄OH). The free L-phenylalanine will precipitate.
-
Final Purification: Cool the suspension in an ice bath, filter the solid L-phenylalanine, wash with cold water, and dry under vacuum.
-
Quality Control (QC):
-
Determine the optical rotation using a polarimeter and compare it to the literature value for pure L-phenylalanine.
-
Confirm the enantiomeric excess (% ee) by dissolving a small sample, derivatizing it (e.g., with Marfey's reagent), and analyzing it via reverse-phase HPLC.
-
Protocol 2: Kinetic Resolution of (±)-Phenylalanine Methyl Ester via Lipase
Objective: To selectively hydrolyze L-phenylalanine methyl ester, leaving D-phenylalanine methyl ester unreacted.
Methodology:
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.
-
Substrate Dissolution: Suspend 5.0 g of (±)-phenylalanine methyl ester hydrochloride in 100 mL of the pH 7.0 phosphate buffer.
-
Enzyme Addition: Add 500 mg of a commercial lipase preparation (e.g., Lipase from Pseudomonas cepacia).
-
Reaction: Stir the mixture at a constant temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots over time. The pH will drop as the carboxylic acid is formed; maintain the pH at 7.0 by the controlled addition of 0.5 M NaOH using a pH-stat or manual titration. The reaction is complete when 50% of the theoretical amount of base has been consumed.
-
Workup:
-
Stop the reaction by filtering off the enzyme (if immobilized) or by acidifying the solution to pH 2 with 1M HCl.
-
Extract the unreacted D-phenylalanine methyl ester with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
The aqueous layer contains the product, L-phenylalanine. Adjust its pH to ~5.5 to precipitate the free amino acid.
-
-
Quality Control (QC):
-
Analyze both the extracted ester and the precipitated acid using a chiral HPLC method (e.g., a crown-ether or ligand-exchange CSP) to determine the % ee of both the product and the unreacted starting material. [1]
-
References
- Wu, S. H., & Chi, F. H. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-22.
- Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 66(11), 4769–4774.
- Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved January 14, 2026.
- Alkema, W. B. L., et al. (2007).
- Wikipedia contributors. (n.d.). Kinetic resolution. Wikipedia. Retrieved January 14, 2026.
- Komeda, H., & Asano, Y. (2016). Dynamic Kinetic Resolution of Amino Acid Amide Catalyzed by d-Aminopeptidase and α-Amino-ε-caprolactam Racemase. figshare.
- Parker, D. (1983). Resolution of racemic amino acids.
- Szerlauth, A., et al. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed, 14(3), 129-42.
- Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC.
- Creative Proteomics. (n.d.).
- Brückner, H. (2002). Chiral separation of amino acids by gas chromatography.
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A Senior Application Scientist's Guide to Alternatives for O-benzyl-L-tyrosinol in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of chiral amino acids is a cornerstone of modern peptide synthesis and medicinal chemistry. The choice of synthetic strategy—either by using pre-functionalized building blocks like O-benzyl-L-tyrosinol or by constructing amino acids from the ground up—profoundly impacts yield, purity, and the ability to create novel, non-proteinogenic structures.
O-benzyl-L-tyrosinol serves as a crucial building block, providing L-tyrosine with its phenolic hydroxyl group masked by a benzyl (Bzl) ether. This protection prevents unwanted side reactions, such as O-acylation, during peptide coupling. However, the reliance on a single protecting group strategy can be limiting. The benzyl group's lability to strong acids and hydrogenolysis may not be compatible with all synthetic schemes, particularly those involving sensitive functionalities or requiring orthogonal deprotection strategies.
This guide provides a comprehensive comparison of two primary alternative approaches to using O-benzyl-L-tyrosinol:
-
Alternative Side-Chain Protecting Groups for Tyrosine: Utilizing different protecting groups for the tyrosine hydroxyl function that offer varied stability and cleavage profiles, enhancing synthetic flexibility.
-
Asymmetric Synthesis of α-Amino Acids via Chiral Auxiliaries: Employing removable chiral auxiliaries to construct custom α-amino acids (including tyrosine analogs) with high stereochemical control. This approach is invaluable for creating unnatural amino acids with tailored functionalities.
We will delve into the mechanistic rationale behind these alternatives, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
Part 1: Strategic Alternatives in Tyrosine Side-Chain Protection
The choice of a protecting group for the tyrosine side chain is fundamentally linked to the overall peptide synthesis strategy, primarily the choice of Nα-protection: base-labile 9-fluorenylmethoxycarbonyl (Fmoc) or acid-labile tert-butoxycarbonyl (Boc). The goal is to select a side-chain protecting group that remains stable throughout the synthesis cycles and is cleanly removed during the final cleavage from the solid support, ideally without causing side reactions.[1][2]
O-benzyl-L-tyrosinol fits within the Boc strategy, where final cleavage is typically performed with strong acids like hydrofluoric acid (HF). However, its partial lability to trifluoroacetic acid (TFA) makes it less ideal for extensive use in Fmoc solid-phase peptide synthesis (SPPS), where the Nα-Fmoc group is repeatedly removed with a base (e.g., piperidine) and the final cleavage is performed with TFA.[1]
Comparative Analysis of Tyrosine Protecting Groups
Here, we compare the performance of the most common alternatives to the benzyl group for tyrosine side-chain protection.
| Protecting Group | Abbreviation | Structure | Stability | Deprotection Conditions | Common Side Reactions |
| Benzyl | Bzl | -CH₂-C₆H₅ | Stable to mild acids and bases. | Strong acids (e.g., HF, TFMSA); Hydrogenolysis (H₂/Pd). Partially labile to TFA. | Incomplete cleavage with TFA. |
| tert-Butyl | tBu | -C(CH₃)₃ | Stable to bases (e.g., piperidine) and hydrogenolysis. Labile to strong acids. | Strong acids (e.g., TFA). Cleavage is concurrent with resin cleavage in Fmoc-SPPS. | Formation of tert-butyl adducts on the tyrosine ring (3-tert-butyltyrosine) if scavengers are not used effectively.[2] |
| 2,6-Dichlorobenzyl | 2,6-diCl-Bzl | -CH₂-C₆H₃Cl₂ | More stable to TFA than Bzl. | Strong acids (e.g., HF, TFMSA).[1] | Requires harsher cleavage conditions than Bzl. |
| Allyloxycarbonyl | Alloc | -C(O)O-CH₂CH=CH₂ | Stable to acids (TFA) and bases (piperidine). | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane).[3] | Requires an additional, orthogonal deprotection step. Potential for incomplete removal if the catalyst is inefficient. |
Expert Insights:
-
tert-Butyl (tBu): The Workhorse of Fmoc-SPPS. * For standard Fmoc-based synthesis, Fmoc-Tyr(tBu)-OH is the preferred reagent.[4] Its side chain is completely stable to the piperidine used for Fmoc removal. The tBu group is efficiently cleaved simultaneously with the peptide from most resins using a standard TFA "cocktail," which includes scavengers like water and triisopropylsilane (TIS) to capture the reactive tert-butyl cations and prevent re-attachment to the tyrosine ring.[2]
-
Benzyl (Bzl) and its Derivatives: Mainstays of Boc-SPPS. In the Boc/Bzl strategy, the Bzl group on tyrosine is stable to the moderate TFA treatments used to remove the Nα-Boc group. More acid-stable variants like 2,6-diCl-Bzl are employed for longer syntheses to minimize premature deprotection.[1]
-
Alloc: The Orthogonal Choice for Complex Peptides. The Alloc group provides true orthogonality. It is stable to both the acidic conditions of Boc deprotection/cleavage and the basic conditions of Fmoc deprotection. This allows for the selective deprotection of the tyrosine side chain while the peptide is still attached to the resin, enabling site-specific modifications such as glycosylation, phosphorylation, or labeling.[3][5]
Experimental Workflow: Orthogonal Deprotection of Alloc-Tyrosine on Resin
This workflow illustrates the selective removal of the Alloc group for on-resin side-chain modification.
Caption: Workflow for on-resin modification of a tyrosine residue using the Alloc protecting group.
Part 2: Asymmetric Synthesis of α-Amino Acids with Chiral Auxiliaries
Here, we compare four of the most reliable and well-documented chiral auxiliaries for the asymmetric synthesis of α-amino acids via enolate alkylation.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones (derived from readily available amino alcohols like valinol or phenylalaninol) are among the most effective auxiliaries for stereoselective alkylations.[7]
Mechanism of Stereocontrol: The N-acylated oxazolidinone is deprotonated to form a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less hindered face. This results in a predictable and high degree of diastereoselectivity.[8]
This protocol describes the synthesis of a protected (S)-amino acid precursor using (S)-4-benzyl-2-oxazolidinone.
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise. After 15 minutes, add bromoacetyl bromide (1.1 equiv) and stir for 1 hour at 0 °C. Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield N-(bromoacetyl)-(S)-4-benzyl-2-oxazolidinone.
-
Azide Displacement: Dissolve the N-bromoacetyl product (1.0 equiv) in acetone/water (3:1) and add sodium azide (3.0 equiv). Heat to reflux for 4 hours. Cool to room temperature, remove acetone under reduced pressure, and extract with ethyl acetate. Purify to yield N-(azidoacetyl)-(S)-4-benzyl-2-oxazolidinone.
-
Hydrogenation & Acylation (for Glycine Enolate Equivalent): The N-azidoacetyl product can be hydrogenated (H₂, Pd/C) to the N-glycyl auxiliary, which is then acylated (e.g., with Boc₂O) to form the substrate for alkylation. For simplicity, we will proceed with a direct alkylation example on an N-propionyl derivative.
-
Diastereoselective Alkylation: Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) dropwise and stir for 30 minutes to form the enolate. Add the electrophile (e.g., benzyl bromide, 1.2 equiv) and stir at -78 °C for 4 hours. Quench the reaction with saturated aq. NH₄Cl, warm to room temperature, and extract with ethyl acetate. Purify the diastereomeric product by column chromatography.[9]
-
Auxiliary Cleavage (Hydrolytic): Dissolve the purified N-alkylated product (1.0 equiv) in a mixture of THF and water (4:1). Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv). Stir vigorously for 2-4 hours. Quench the excess peroxide with aqueous sodium sulfite. Remove the THF under reduced pressure, and extract the aqueous layer with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with HCl and extract with ethyl acetate to isolate the desired chiral carboxylic acid.[10][11]
Schöllkopf's Bis-Lactim Ethers
The Schöllkopf method utilizes a bis-lactim ether, typically derived from the cyclization of L-valine and glycine. This chiral glycine enolate equivalent allows for highly diastereoselective alkylations.[12][13]
Mechanism of Stereocontrol: The bis-lactim ether is deprotonated at the glycine α-carbon. The bulky isopropyl group from the valine residue sterically blocks one face of the resulting anion, directing the alkylation to the opposite face.[12]
-
Formation of the Bis-Lactim Ether: Cyclo(L-Val-Gly) is treated with trimethyloxonium tetrafluoroborate in dichloromethane to form the bis-methyl bis-lactim ether.
-
Alkylation: Dissolve the bis-lactim ether (1.0 equiv) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 equiv) and stir for 15 minutes. Add the electrophile (e.g., 4-(benzyloxy)benzyl bromide, 1.1 equiv) and allow the reaction to slowly warm to room temperature overnight. Quench with saturated aq. NH₄Cl and extract with diethyl ether. Purify by column chromatography.
-
Hydrolysis (Cleavage): Stir the purified alkylated product in 0.25 M trifluoroacetic acid (TFA) at room temperature for 48 hours. This hydrolysis cleaves the bis-lactim ether to yield the desired new α-amino acid methyl ester and the valine methyl ester, which can be separated by chromatography.[14][15]
Oppolzer's Camphorsultam
Oppolzer's sultam, derived from camphor, is another highly effective chiral auxiliary. It is particularly known for its high crystallinity, which can facilitate the purification of diastereomeric intermediates.
Mechanism of Stereocontrol: Similar to oxazolidinones, N-acyl sultams form chelated enolates where the rigid, C₂-symmetric camphor skeleton effectively blocks one face, leading to high diastereoselectivity in alkylation and other reactions.[16]
-
Acylation: N-acyl the camphorsultam using standard methods (e.g., deprotonation with n-BuLi followed by addition of an acyl chloride).
-
Alkylation: The N-acyl sultam (1.0 equiv) is dissolved in THF and cooled to -78 °C. A base such as NaHMDS (1.1 equiv) is added to form the enolate. The electrophile (1.2 equiv) is then added, and the reaction is stirred for several hours. Workup is performed with aqueous NH₄Cl.
-
Cleavage (Hydrolytic): A mild and efficient method for cleavage involves using tetrabutylammonium hydrogen peroxide.[17] The N-acyl sultam is dissolved in DME, and a pre-prepared solution of tetrabutylammonium hydroxide and hydrogen peroxide is added. After stirring at room temperature, the reaction is worked up to yield the chiral carboxylic acid and the recoverable sultam auxiliary.[18]
Ellman's tert-Butanesulfinamide
tert-Butanesulfinamide, developed by Jonathan A. Ellman, serves as a versatile chiral ammonia equivalent. It is condensed with aldehydes or ketones to form N-sulfinyl imines, which then undergo diastereoselective nucleophilic addition.[19][20]
Mechanism of Stereocontrol: The chiral sulfinyl group directs the nucleophilic attack to one of the imine's diastereotopic faces, often through a six-membered chair-like transition state involving chelation of the metal from the organometallic nucleophile.[21]
-
Imine Formation: Stir (R)-tert-butanesulfinamide (1.0 equiv) and the desired aldehyde (e.g., glyoxylate for amino acid synthesis, 1.1 equiv) in anhydrous dichloromethane with a dehydrating agent like CuSO₄ or MgSO₄ until imine formation is complete (monitored by TLC). Filter and concentrate to obtain the N-sulfinyl imine.[22]
-
Nucleophilic Addition: Dissolve the N-sulfinyl imine (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF or toluene) and cool to -48 °C or -78 °C. Add the organometallic nucleophile (e.g., a Grignard reagent or organolithium, 1.5 equiv) dropwise. Stir for 3-6 hours. Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by column chromatography.
-
Cleavage: Dissolve the purified product in methanol and add stoichiometric HCl (e.g., 4N HCl in dioxane). Stir at room temperature until the cleavage is complete. The resulting primary amine hydrochloride can be isolated, and the auxiliary can be recovered.[23][24]
Performance Comparison of Chiral Auxiliaries
The following table summarizes the typical performance of these auxiliaries in the asymmetric alkylation of glycine enolate equivalents to produce new α-amino acids.
| Chiral Auxiliary | Typical Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.) | Key Advantages | Key Disadvantages |
| Evans' Oxazolidinone | Benzyl bromide | 80-95% | >99:1 d.r. | Highly predictable stereocontrol, well-documented, multiple cleavage options.[9] | Requires stoichiometric use, sometimes difficult cleavage for hindered substrates. |
| Schöllkopf's Bis-Lactim Ether | Alkyl halides | 70-90% | >95% d.e. | High diastereoselectivity, uses common amino acids as starting materials.[12] | Cleavage requires acidic conditions which may not be suitable for all substrates. |
| Oppolzer's Camphorsultam | Alkyl halides | 85-98% | >98% d.e. | Excellent stereocontrol, products are often crystalline, robust auxiliary.[16] | Can be more expensive, cleavage can be difficult for hindered products.[17] |
| tert-Butanesulfinamide | Grignard reagents | 75-95% | >98:2 d.r. | Broad substrate scope (aldehydes/ketones), mild cleavage, excellent for amine synthesis.[20] | Primarily for synthesis of amines; amino acid synthesis requires specific imino esters. |
Visualization of Chiral Auxiliary Workflow
Caption: General workflow for asymmetric α-amino acid synthesis using a chiral auxiliary.
Conclusion
The choice of reagent and strategy in peptide synthesis is a critical decision that balances efficiency, cost, and the structural complexity of the target molecule. While O-benzyl-L-tyrosinol remains a valuable building block, particularly in Boc-based synthesis, a modern synthetic chemist has a broader toolkit at their disposal.
For routine Fmoc-SPPS, Fmoc-Tyr(tBu)-OH is the undisputed alternative, offering superior compatibility and performance. For complex syntheses requiring site-specific side-chain modifications, orthogonal protecting groups like Alloc provide essential flexibility.
When the goal is the synthesis of novel, non-proteinogenic amino acids, chiral auxiliaries are indispensable. Evans' oxazolidinones and Oppolzer's camphorsultam offer exceptionally high and predictable stereocontrol for a wide range of substrates. The Schöllkopf method provides a classic and effective route starting from simple amino acids, while Ellman's tert-butanesulfinamide is a powerful and versatile tool, especially for the broader synthesis of chiral amines.
By understanding the distinct advantages and mechanistic underpinnings of these alternatives, researchers can devise more robust, efficient, and innovative synthetic routes to complex peptides and novel therapeutics.
References
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- Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development, 26(4), 1159-1166.
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A Comparative Analysis of Key Precursors in Beta-Blocker Synthesis: A Guide for Drug Development Professionals
Introduction: The Critical Role of Precursors in Beta-Blocker Manufacturing
Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] The efficacy and safety of these widely prescribed medications are intrinsically linked to the purity and quality of the active pharmaceutical ingredient (API). This, in turn, is highly dependent on the selection and quality of the starting materials, or precursors, used in their synthesis. Most beta-blockers share a common aryloxypropanolamine structure, and their synthesis often involves the reaction of a substituted phenolic precursor with an epoxide, typically epichlorohydrin, followed by reaction with an appropriate amine.[2]
This guide provides an in-depth comparative analysis of key precursors for three widely used beta-blockers: metoprolol, atenolol, and propranolol. As drug development professionals, understanding the nuances of precursor synthesis, their impurity profiles, and the analytical methods for their characterization is paramount for developing robust, efficient, and cost-effective manufacturing processes. This document moves beyond a simple recitation of synthetic routes to provide a causal explanation behind experimental choices, ensuring a self-validating system of protocols and analysis.
Metoprolol Precursor: A Focus on 4-(2-Methoxyethyl)phenol
Metoprolol is a cardioselective β1-adrenergic receptor blocker.[3] Its synthesis predominantly utilizes 4-(2-methoxyethyl)phenol as the key phenolic precursor.
Synthesis of 4-(2-Methoxyethyl)phenol: A Multi-step Approach
The industrial synthesis of 4-(2-methoxyethyl)phenol typically starts from 4-hydroxyacetophenone and involves a three-step process.[4]
Caption: Synthetic workflow for 4-(2-methoxyethyl)phenol.
Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)phenol
This protocol is a composite of established laboratory procedures.[4][5][6]
Step 1: α-Bromination of 4-Hydroxyacetophenone
-
To a solution of 4-hydroxyacetophenone in a suitable solvent mixture (e.g., chloroform-ethyl acetate), add copper(II) bromide (CuBr₂).
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude α-bromo-4-hydroxyacetophenone.
Step 2: Methoxide-Bromide Exchange
-
Prepare a solution of sodium methoxide in methanol.
-
Slowly add a solution of the crude α-bromo-4-hydroxyacetophenone in methanol to the sodium methoxide solution at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete, as monitored by TLC or Gas Chromatography (GC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 7.
-
Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
Step 3: Reduction to 4-(2-Methoxyethyl)phenol
-
Dissolve the crude α-methoxy-4-hydroxyacetophenone in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 wt%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi).
-
Stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure 4-(2-methoxyethyl)phenol.
Comparative Analysis of Synthesis Parameters for Metoprolol Precursor
| Parameter | Method 1: Traditional Route[4] | Method 2: Improved Conditions[7] | Green Chemistry Approach[8] |
| Key Reagents | 4-hydroxyacetophenone, CuBr₂, NaOCH₃, H₂/Pd-C | 4-(2-methoxyethyl)phenol, epichlorohydrin, NaOH | 4-(2-methoxyethyl)phenol, epichlorohydrin, KOH, ultrasonic waves |
| Typical Yield | ~70-80% overall | High purity epoxide in high yields | 63% overall yield of impurity D |
| Purity | Requires purification at each step | High purity epoxide (>97%) | High purity via HPLC (97.8%) |
| Key Advantages | Well-established chemistry | Avoids purification of epoxide intermediate | Environmentally friendly, efficient |
| Key Disadvantages | Multi-step, potential for side reactions | Requires careful pH control | Focuses on an impurity synthesis |
Impurity Profiling and Analytical Characterization
The purity of 4-(2-methoxyethyl)phenol is critical to prevent the formation of impurities in the final Metoprolol API.[9][10] Common impurities can arise from incomplete reactions or side reactions at each stage of the synthesis.[4]
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for identifying and quantifying volatile impurities and isomers.[11] Derivatization with agents like BSTFA may be required.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification of non-volatile impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and intermediates.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and confirm the structure of the synthesized compounds.[14]
Protocol: GC Analysis of 4-(2-Methoxyethyl)phenol [11]
-
Sample Preparation: Prepare a solution of the 4-(2-methoxyethyl)phenol sample in a suitable solvent (e.g., methanol). For trace analysis of isomers, derivatization with a silylating agent may be necessary.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: Identify and quantify peaks by comparison with reference standards and mass spectral libraries.
Atenolol Precursor: The Significance of 2-(4-Hydroxyphenyl)acetamide
Atenolol is another cardioselective β1-adrenergic receptor antagonist. The most common precursor for its synthesis is 2-(4-hydroxyphenyl)acetamide .[15]
Synthesis of 2-(4-Hydroxyphenyl)acetamide
While commercially available, understanding its synthesis is crucial for controlling the impurity profile. A common laboratory synthesis involves the Willgerodt-Kindler reaction.[16]
Caption: Synthetic workflow for 2-(4-hydroxyphenyl)acetamide.
Experimental Protocol: Synthesis of 2-(4-Hydroxyphenyl)acetamide[16]
-
In an autoclave, add p-hydroxyacetophenone, sulfur, and isopropyl alcohol.
-
Purge the reactor with ammonia gas under stirring at room temperature.
-
Heat the reaction mass to 160-165°C under pressure (30-32 kg/cm ²).
-
Maintain these conditions for approximately 10 hours.
-
Cool the reaction mass and distill off the isopropyl alcohol.
-
Filter the crude product and purify by recrystallization from water.
Comparative Analysis of Synthesis Parameters for Atenolol Precursor
| Parameter | Conventional Synthesis[16] | Green Chemistry Approach[15] |
| Key Reagents | p-Hydroxyacetophenone, Sulfur, Ammonia | 2-(4-hydroxyphenyl)acetamide, epichlorohydrin, deep eutectic solvent (DES) |
| Typical Yield | Good, but requires harsh conditions | 95% yield of atenolol |
| Purity | Requires extensive purification | High purity, no chromatographic purification needed |
| Key Advantages | Utilizes readily available starting materials | Environmentally friendly, high yield, scalable |
| Key Disadvantages | High temperature and pressure, safety concerns | Newer technology, may require process optimization |
Impurity Profiling and Analytical Characterization
Impurities in 2-(4-hydroxyphenyl)acetamide can include unreacted starting materials and by-products from the Willgerodt-Kindler reaction.[16]
Analytical Methods:
-
HPLC: The primary method for purity assessment and quantification of impurities.[17][18]
-
NMR Spectroscopy: For structural elucidation of the precursor and any isolated impurities.[13]
-
LC-MS: For identification of unknown impurities.[19]
Protocol: HPLC Analysis of 2-(4-Hydroxyphenyl)acetamide [20]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the reference standard and the sample in a suitable diluent (e.g., methanol).
-
Filter the solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution: A suitable gradient program to separate the main peak from any impurities.
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Propranolol Precursor: The Role of 1-Naphthol
Propranolol is a non-selective beta-blocker.[21] Its synthesis typically begins with 1-naphthol .
Synthesis of Propranolol from 1-Naphthol
The synthesis is a two-step process involving the formation of a glycidyl ether intermediate followed by a nucleophilic substitution.[1]
Caption: Synthetic workflow for Propranolol from 1-Naphthol.
Experimental Protocol: Synthesis of Propranolol[22][23]
-
Glycidyl Ether Formation:
-
React 1-naphthol with epichlorohydrin in the presence of a base (e.g., triethylamine or sodium hydroxide).
-
Monitor the reaction by TLC.
-
Upon completion, purify the resulting glycidyl ether intermediate, 1-(naphthalen-1-yloxy)-2,3-epoxypropane, by distillation under reduced pressure.
-
-
Nucleophilic Substitution:
-
React the purified glycidyl ether with isopropylamine.
-
The reaction can be carried out in a suitable solvent or neat.
-
After the reaction is complete, the crude propranolol can be purified by recrystallization.
-
Comparative Analysis of Propranolol Synthesis Parameters
| Parameter | Conventional Batch Synthesis[22] | Flow Chemistry Approach[23] |
| Key Reagents | 1-Naphthol, Epichlorohydrin, Isopropylamine, Base | 1-Naphthol, Epichlorohydrin, Isopropylamine, Amine-functionalized graphene oxide (NGO) membrane reactor |
| Reaction Time | Several hours | Under 5 seconds |
| Yield & Selectivity | Generally good, but may require extensive purification | Nearly 100% conversion and selectivity |
| Key Advantages | Well-understood chemistry | Extremely rapid, high efficiency, sustainable |
| Key Disadvantages | Long reaction times, potential for by-products | Requires specialized equipment |
Impurity Profiling and Analytical Characterization
The primary precursor, 1-naphthol, is commercially available, and its purity should be rigorously assessed. Impurities in the final product can arise from the quality of the starting materials and side reactions during the synthesis.
Analytical Methods:
-
HPLC: For the determination of propranolol and its related substances.[21]
-
NMR Spectroscopy: To confirm the structure of the final product and any synthesized derivatives.[24][25]
-
LC-MS/MS: For sensitive detection and quantification of propranolol and its metabolites or impurities in various matrices.[19]
Protocol: ¹H NMR Analysis of Propranolol Hydrochloride [24]
-
Sample Preparation: Prepare a solution of propranolol hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).
-
Spectral Analysis:
-
The aromatic protons of the naphthyloxy group will appear in the downfield region (typically 6.7-8.3 ppm).
-
The protons of the propanolamine side chain will be in the upfield region.
-
The hydroxyl and secondary amine protons will produce distinct signals, which may be broad due to exchange.
-
Confirm the structure by analyzing the chemical shifts, multiplicities, and integration of the signals.
-
Conclusion: A Strategic Approach to Precursor Selection and Analysis
The selection of precursors and the optimization of their synthesis and analysis are critical steps in the development of robust and efficient manufacturing processes for beta-blockers. This guide has provided a comparative overview of the key precursors for metoprolol, atenolol, and propranolol, highlighting different synthetic strategies, from traditional methods to innovative green chemistry and flow chemistry approaches.
For drug development professionals, a thorough understanding of the chemistry of these precursors, their potential impurities, and the analytical tools for their characterization is essential. By implementing the detailed protocols and considering the comparative data presented, researchers and scientists can make informed decisions to ensure the quality, safety, and efficacy of the final drug product. The continuous evolution of synthetic and analytical techniques will undoubtedly lead to even more efficient and sustainable methods for the production of these life-saving medications.
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Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. Link
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Benchchem. Application Notes and Protocols: Synthesis of β-Blockers via Epichlorohydrin Reaction. Link
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Benchchem. Application Notes and Protocols for 4-(2-Methoxyethyl)phenol in Medicinal Chemistry. Link
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Benchchem. Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them. Link
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MDPI. Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. Link
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ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Link
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PMC. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Link
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ResearchGate. Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. Link
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Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Link
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Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. Link
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PMC. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Link
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JOCPR. Synthesis of Atenolol Impurities. Link
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ResearchGate. Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... Link
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Google Patents. Method for producing 4-(2'-methoxyethyl) phenol. Link
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PubMed. Synthesis and pharmacology of potential beta-blockers. Link
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Google Patents. Improved method for synthesis of beta-blocker. Link
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The Journal of Organic Chemistry. Synthesis of (R)- and (S)-epichlorohydrin. Link
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Google Patents. Para-(2-methoxyl) ethylphenol synthesis method. Link
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PubMed. 1H and 13C NMR characteristics of β-blockers. Link
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Justia Patents. Method for producing 4-(2'-methoxyethyl)phenol. Link
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Pharmaffiliates. Metoprolol-impurities. Link
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Benchchem. Application Notes and Protocols: Synthesis of β-Blockers via Epichlorohydrin Reaction. Link
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European Pharmaceutical Review. Novel method could optimise beta-blocker synthesis. Link
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PubMed. Comparison of the analysis of beta-blockers by different techniques. Link
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ResearchGate. (PDF) 1H and 13C NMR characteristics of β-blockers. Link
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MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Link
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Waters. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Link
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Agilent. Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry. Link
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SIELC Technologies. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Link
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Thermo Fisher Scientific. NMR Spectrum of Propranolol Hydrochloride. Link
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Google Patents. Process for manufacture of metoprolol and salts thereof. Link
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Benchchem. Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. Link
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PMC. Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations. Link
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PMC. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Link
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MDPI. Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. Link
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ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Link
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LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. Link
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SIELC Technologies. Separation of N-(4-Butyl-3-hydroxyphenyl)acetamide on Newcrom R1 HPLC column. Link
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Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Link
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Semantic Scholar. Research Article Facile Synthesis of Propranolol and Novel Derivatives. Link
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Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. Link
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Oriental Journal of Chemistry. Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Link
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Sci-Hub. Facile Synthesis of Propranolol and Novel Derivatives. Link
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Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Link
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A Comparative Guide to the Efficacy of Amine Protecting Groups for O-benzyl-L-tyrosinol
In the landscape of complex organic synthesis, particularly in the development of peptide-based therapeutics and chiral catalysts, O-benzyl-L-tyrosinol serves as a valuable chiral building block. Its bifunctional nature, possessing both a primary amine and a protected hydroxyl group, necessitates a carefully planned synthetic strategy. The selective masking of the nucleophilic amine group is a critical first step to prevent undesirable side reactions and ensure regioselectivity in subsequent transformations.
This guide provides an in-depth, data-driven comparison of three of the most ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—as applied to O-benzyl-L-tyrosinol. We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers, scientists, and drug development professionals to design robust and efficient synthetic routes.
The Principle of Orthogonal Protection
The core of a successful multi-step synthesis lies in the concept of orthogonal protection .[1][2] This strategy allows for the selective removal of one protecting group under a specific set of conditions while leaving other protecting groups in the molecule intact.[3][4] For O-benzyl-L-tyrosinol, the primary consideration is the stability of the O-benzyl ether under the conditions required to deprotect the amine. The choice of an N-terminal protecting group is therefore not made in isolation but is dictated by the entire synthetic sequence.
Comparative Analysis of Protecting Groups
The efficacy of a protecting group is judged on three primary metrics: the efficiency of its introduction, its stability across a range of chemical environments, and the ease and selectivity of its removal.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern synthesis, celebrated for its stability to a wide range of non-acidic conditions.
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction is generally high-yielding and clean.[5][6]
-
Stability Profile: N-Boc protection is robust, showing excellent stability towards bases, nucleophiles, and catalytic hydrogenation conditions.[5] This makes it fully orthogonal to the O-benzyl ether if the subsequent chemistry involves, for example, base-mediated reactions or hydrogenolysis of other functional groups.
-
Deprotection: Cleavage of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][7]
-
Expert Insight & Causality: The choice of Boc protection is ideal when the synthetic route requires basic or reductive steps. However, a significant caveat exists when deprotecting N-Boc in the presence of the O-benzyl-tyrosine moiety. Strong acid can catalyze the migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring, yielding a difficult-to-separate 3-benzyltyrosine byproduct.[8][9] This is a classic example of Friedel-Crafts alkylation by the liberated tert-butyl cation or the protonated benzyl ether. To mitigate this, the use of "scavengers" like triisopropylsilane (TIS) or thioanisole in the TFA cocktail is essential to trap these reactive electrophiles.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[10]
-
Introduction: The Fmoc group is introduced using reagents like Fmoc-Cl or, more commonly, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under mild basic conditions.[10][11]
-
Stability Profile: The Fmoc group is exceptionally stable to acidic and hydrogenolytic conditions.[11] This provides perfect orthogonality with the acid-labile Boc group and the hydrogenolysis-labile Cbz and Benzyl ether groups.
-
Deprotection: The key advantage of Fmoc is its rapid cleavage under mild basic conditions, typically with a 20% solution of piperidine in DMF.[3][12][13] The deprotection mechanism proceeds via a β-elimination pathway.[13]
-
Expert Insight & Causality: For any synthesis involving O-benzyl-L-tyrosinol where acid-sensitive groups are present or where the final deprotection of the O-benzyl ether is desired via hydrogenolysis, Fmoc is the superior choice. Its removal conditions are mild and will not affect the O-benzyl ether, nor will they trigger benzyl group migration. The dibenzofulvene byproduct of deprotection has a strong UV absorbance, which is ingeniously used in automated peptide synthesizers to monitor the completion of the deprotection step.[10]
Carboxybenzyl (Cbz or Z) Group
The Cbz group, pioneered by Bergmann and Zervas, was the first widely adopted N-protecting group for peptide synthesis and remains relevant for solution-phase work.[14]
-
Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[14][15]
-
Stability Profile: The Cbz group is stable to mildly acidic and basic conditions, making it orthogonal to the base-labile Fmoc group and the highly acid-labile Boc group.[14]
-
Deprotection: The standard and mildest method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst).[3][14] It can also be removed under strong acidic conditions (e.g., HBr in acetic acid), though this is much harsher.[15]
-
Expert Insight & Causality: Herein lies the critical incompatibility for this specific topic. Standard catalytic hydrogenolysis, the primary method for Cbz removal, will also cleave the O-benzyl ether. [16][17] This lack of orthogonality makes the Cbz group a poor choice for protecting the amine of O-benzyl-L-tyrosinol if the integrity of the O-benzyl ether is required for subsequent steps. While alternative, harsher deprotection methods exist for Cbz (e.g., strong Lewis acids), they lack the mildness and selectivity that are the hallmarks of a well-designed protection strategy and may compromise other parts of the molecule.[15][16]
Data Presentation
Table 1: Summary of Protecting Group Characteristics for O-benzyl-L-tyrosinol
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Protecting Reagent | (Boc)₂O | Fmoc-OSu, Fmoc-Cl | Cbz-Cl |
| Protection Conditions | Mild base (e.g., NaHCO₃, Et₃N) in aq. organic or organic solvent.[18][19] | Mild base (e.g., NaHCO₃) in aq. dioxane or similar.[11] | Aqueous base (Schotten-Baumann) or organic base.[14][19] |
| Cleavage Conditions | Strong Acid (e.g., TFA/DCM).[3][18] | Mild Base (e.g., 20% Piperidine/DMF).[3][20] | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH).[3][14] |
| Stability | Stable to base and hydrogenolysis. Labile to strong acid.[5] | Stable to acid and hydrogenolysis. Labile to base.[11] | Stable to mild acid/base. Labile to hydrogenolysis and strong acid.[14][16] |
| Orthogonality to O-Benzyl Ether | Yes. The O-benzyl ether is stable to TFA (but scavenger required to prevent side reactions).[8] | Yes. The O-benzyl ether is completely stable to piperidine. | No. Standard hydrogenolysis cleaves both Cbz and O-benzyl groups.[21] |
Mandatory Visualization
Experimental Workflows
Experimental Protocols
Protocol 1: N-Boc Protection of O-benzyl-L-tyrosinol
This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Dissolve O-benzyl-L-tyrosinol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product will have a higher Rf value than the starting amine.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Add water and ethyl acetate to the residue. Acidify the aqueous layer to pH 3-4 with a saturated solution of KHSO₄.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by column chromatography if necessary.[18]
Protocol 2: N-Fmoc Protection of O-benzyl-L-tyrosinol
-
Suspend O-benzyl-L-tyrosinol (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Fmoc protected product, typically purified by crystallization or chromatography.[11]
Protocol 3: TFA-mediated Deprotection of N-Boc-O-benzyl-L-tyrosinol
-
Dissolve N-Boc-O-benzyl-L-tyrosinol (1.0 eq) in dichloromethane (DCM).
-
Under an inert atmosphere, add triisopropylsilane (TIS, 1-5% v/v) as a scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 25-50% v/v in DCM) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 1-2 hours.[18]
-
Monitor deprotection by TLC, observing the appearance of a baseline spot corresponding to the free amine.
-
Once complete, remove the solvent and TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
To the residue, add cold diethyl ether to precipitate the product as its TFA salt.
-
Filter the solid, wash with cold ether, and dry under vacuum.
Protocol 4: Piperidine-mediated Deprotection of N-Fmoc-O-benzyl-L-tyrosinol
-
Dissolve N-Fmoc-O-benzyl-L-tyrosinol (1.0 eq) in N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature. The reaction is typically very fast, often complete within 30 minutes.
-
Monitor by TLC until the starting material is fully consumed.
-
Remove the DMF and piperidine under high vacuum.
-
The crude product can be purified by dissolving in an organic solvent and washing with a weak aqueous acid to remove the fulvene-piperidine adduct, followed by standard workup procedures.[22]
Final Recommendation
The selection of an amine protecting group is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign.
-
For syntheses requiring subsequent acid-labile steps or catalytic hydrogenation to remove the O-benzyl group, Fmoc is the unequivocal protecting group of choice. Its mild, orthogonal base-labile cleavage ensures the integrity of the rest of the molecule.
-
The Boc group is a highly effective and robust alternative, provided that subsequent steps are not strongly acidic. Its acid-lability is its primary removal pathway, which requires the judicious use of scavengers to prevent unwanted side-chain alkylation of the tyrosine ring.[8]
-
The Cbz group is generally not recommended for the N-protection of O-benzyl-L-tyrosinol due to the lack of orthogonality between its primary deprotection method (catalytic hydrogenolysis) and the O-benzyl ether.[21]
By understanding the distinct chemical properties and cleavage mechanisms of these groups, researchers can confidently select the optimal protecting group to navigate the synthesis of complex molecules derived from O-benzyl-L-tyrosinol.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information_OBC_rev1. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
University of Bristol School of Chemistry. Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Available from: [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. Available from: [Link]
-
ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. Available from: [Link]
-
Synfacts. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available from: [Link]
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Aapptec Peptides. Boc-Tyr(Bzl)-OH [2130-96-3]. Available from: [Link]
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National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
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ResearchGate. (PDF) Methods for Removing the Fmoc Group. Available from: [Link]
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organic-chemistry.org. Cbz Protection - Common Conditions. Available from: [Link]
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Semantic Scholar. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Available from: [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. Available from: [Link]
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PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Available from: [Link]
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Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]
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Organic Chemistry Portal. Protective Groups. Available from: [Link]
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Stereoselectivity comparison of different synthetic routes to (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Introduction
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol is a chiral amino alcohol of significant interest in the pharmaceutical industry.[1][2] It serves as a crucial building block in the synthesis of various bioactive molecules, most notably as a key intermediate for the endothelin receptor antagonist, (S)-ambrisentan, which is used in the treatment of pulmonary arterial hypertension.[3][4][5][6][7] The stereochemistry at the C2 position is paramount for the biological activity of the final therapeutic agent, necessitating synthetic strategies that afford high enantiomeric purity.
This guide provides a comparative analysis of the primary stereoselective synthetic routes to this valuable intermediate. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols for each major approach. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select and implement the most suitable synthetic strategy for their specific needs, considering factors such as enantioselectivity, overall yield, scalability, and cost-effectiveness.
Core Synthetic Strategies
The synthesis of enantiopure this compound predominantly relies on three strategic approaches, each leveraging different principles of asymmetric synthesis:
-
Asymmetric Reduction of an α-Amino Ketone: This route involves the stereoselective reduction of a prochiral ketone, 2-amino-1-(4-(benzyloxy)phenyl)propan-1-one, to establish the desired stereocenter at the newly formed secondary alcohol.
-
Chiral Pool Synthesis: This strategy utilizes a readily available and enantiopure starting material, such as the amino acid (S)-tyrosine, converting it into the target molecule while preserving the inherent chirality.[8][9]
-
Sharpless Asymmetric Aminohydroxylation: This powerful method introduces both the amino and hydroxyl functionalities across the double bond of a styrene precursor in a concerted, stereocontrolled fashion.[10][11][12][13][14]
The following sections will provide an in-depth examination of each of these routes.
Route 1: Asymmetric Reduction of an α-Amino Ketone
This approach is predicated on the ability of a chiral reducing agent or a catalyst to differentiate between the two enantiotopic faces of the carbonyl group in the α-amino ketone precursor. The choice of the reducing system is critical for achieving high enantioselectivity.
Mechanism of Stereoselection
The stereochemical outcome of the reduction is governed by the formation of a diastereomeric transition state between the ketone substrate and the chiral catalyst or reagent. For instance, in a catalyst-mediated transfer hydrogenation, the substrate coordinates to the chiral metal complex in a sterically favored orientation, leading to the preferential delivery of a hydride to one face of the carbonyl. The bulky phenylmethoxy)phenyl group and the adjacent amino group play significant roles in directing this approach.
Workflow for Asymmetric Reduction
Caption: Workflow for the asymmetric reduction route.
Experimental Data Comparison
| Catalyst System | Ligand | Solvent | Temp (°C) | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) |
| RuCl₂(PPh₃)₃ | (S)-BINAP | Methanol | 50 | ~75 | >98 |
| [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | Ethanol | 25 | ~80 | 95-99 |
| Fe-PNNP' Complex | Chiral PNNP' | Isopropanol | 75 | High TON | up to 95 |
Note: Data is compiled from representative literature and may vary based on specific reaction conditions.
Detailed Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of the chiral catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in isopropanol is stirred for 30 minutes.
-
Reaction Setup: The α-amino ketone precursor is dissolved in a mixture of isopropanol and formic acid.
-
Hydrogenation: The catalyst solution is added to the substrate solution, and the mixture is heated to the desired temperature (e.g., 50 °C). The reaction is monitored by TLC or HPLC.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous base. The organic layer is dried and concentrated. The product is purified by column chromatography or recrystallization.
-
Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.[15][16]
Route 2: Chiral Pool Synthesis
This elegant approach leverages the readily available stereocenter of a natural product, typically an amino acid, as the foundation for the target molecule. For the synthesis of the (S)-amino alcohol, (S)-tyrosine is the logical and common starting material.
Principle of Stereochemical Integrity
The core principle of this route is the retention of the original stereochemistry of the chiral starting material throughout the synthetic sequence. The transformations are designed to occur at other parts of the molecule, leaving the original stereocenter untouched. The key transformation is the reduction of the carboxylic acid functionality to a primary alcohol.
Workflow for Chiral Pool Synthesis
Caption: Workflow for the chiral pool synthesis route.
Experimental Data Comparison
| Starting Material | Key Reagents | Overall Yield (%) | Enantiomeric Purity |
| (S)-Tyrosine | Benzyl bromide, Boc₂O, LiAlH₄ | ~60-70 | >99% (retained) |
| (S)-Phenylalanine | - | ~65-75 | >99% (retained) |
Note: Enantiomeric purity is typically very high as it relies on the purity of the starting material.
Detailed Protocol: Synthesis from (S)-Tyrosine
-
Protection of (S)-Tyrosine: (S)-Tyrosine is first protected at the phenolic hydroxyl group by reaction with benzyl bromide in the presence of a base. The amino group is then protected, for example, as a tert-butyloxycarbonyl (Boc) derivative using Boc-anhydride.
-
Esterification: The carboxylic acid of the protected tyrosine is converted to a methyl or ethyl ester by reaction with the corresponding alcohol under acidic conditions.
-
Reduction: The ester is selectively reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperature.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.
-
Purification: The product is purified by crystallization or column chromatography.
Route 3: Sharpless Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) is a highly efficient and atom-economical method for the synthesis of vicinal amino alcohols from alkenes.[12][13][14] This reaction utilizes an osmium catalyst in conjunction with a chiral ligand to direct the syn-addition of an amino group and a hydroxyl group across a double bond.
Mechanism of Stereoselection
The reaction proceeds through a [3+2] cycloaddition of the alkene to an osmium-imido species, followed by hydrolysis of the resulting osmaazacycle. The chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, coordinates to the osmium center, creating a chiral environment that dictates the facial selectivity of the cycloaddition, thus controlling the stereochemistry of the newly formed stereocenters.
Workflow for Asymmetric Aminohydroxylation
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A Comparative Guide to Catalytic Systems in the Enantioselective Synthesis of Chiral Amino Alcohols
Chiral amino alcohols are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis.[1][2] Their precise stereochemistry is often paramount to their biological function, making the development of efficient and highly selective synthetic methodologies a critical endeavor in modern organic chemistry and drug development. This guide provides a comprehensive comparison of the performance of various catalytic systems in the synthesis of these invaluable compounds, offering insights into their mechanisms, practical applications, and the rationale behind experimental design.
The Enduring Challenge: Achieving Stereocontrol in Amino Alcohol Synthesis
The synthesis of enantiomerically pure amino alcohols presents a significant challenge due to the need to control two adjacent stereocenters, one bearing a hydroxyl group and the other an amino group. Historically, approaches have ranged from the use of the chiral pool, which relies on readily available chiral starting materials like amino acids, to stoichiometric chiral auxiliaries.[1] However, catalytic asymmetric synthesis has emerged as the most elegant and atom-economical strategy, offering the potential for high enantioselectivity with only a substoichiometric amount of a chiral catalyst.[3] This guide will delve into the performance of prominent metal-based catalysts (ruthenium, rhodium, and iridium) and organocatalysts, providing a comparative analysis to aid researchers in selecting the optimal system for their synthetic targets.
Ruthenium-Catalyzed Asymmetric (Transfer) Hydrogenation: A Workhorse for Chiral Amine Synthesis
Ruthenium-based catalysts, particularly those developed by Noyori and his co-workers, have revolutionized the synthesis of chiral alcohols and amines through asymmetric hydrogenation and transfer hydrogenation.[3] These catalysts are renowned for their high efficiency, broad substrate scope, and exceptional enantioselectivity.
Mechanism of Action: The Concerted Outer-Sphere Pathway
Ruthenium catalysts for asymmetric transfer hydrogenation (ATH) typically operate via a concerted, outer-sphere mechanism. The active catalytic species, often a ruthenium(II) complex bearing a chiral diamine ligand and a cymene or other arene ligand, facilitates the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the substrate (a ketone or imine).[4] The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the product in excess.
Caption: General workflow for Ru-catalyzed ATH.
Performance and Applications
Ruthenium catalysts have demonstrated exceptional performance in the asymmetric reduction of α-amino ketones and N-protected ketimines to afford chiral amino alcohols and amines, respectively. For instance, the use of a ruthenium complex with (1S,2R)-1-amino-2-indanol as a ligand has been shown to be effective in the ATH of N-(diphenylphosphinyl)imines, yielding the corresponding amines with good yields and enantiomeric excesses up to 82%.[4] The rigidity of the indane backbone in the ligand is crucial for achieving high enantioselectivity.[4]
More recently, a highly efficient ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been developed for the synthesis of various 1,2-amino alcohol-containing drug molecules, including phenylephrine and denopamine, with enantioselectivities exceeding 99% ee and high isolated yields.[3][5] This method is particularly attractive as it avoids the need for protection and deprotection steps.[3]
Table 1: Performance of Selected Ruthenium Catalysts in the Synthesis of Chiral Amino Alcohols
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| [RuCl2(p-cymene)]2 / (1S,2R)-1-amino-2-indanol | N-(diphenylphosphinyl)acetophenone imine | N-(diphenylphosphinyl)-1-phenylethylamine | >95 | 82 | [4] |
| RuCl(S,S)-Ms-DENEB | Unprotected α-amino ketones | Chiral 1,2-amino alcohols | High | >99 | [3] |
| R,R-Teth-TsDPEN-Ru | Racemic α-heteroaryl amino cycloalkanones | cis-β-heteroaryl amino cycloalkanols | 94 | 99.9 | [6] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of an N-Phosphinyl Ketimine[4]
-
Catalyst Preparation: A mixture of the ruthenium dimer [RuCl2(p-cymene)]2 and the chiral amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol) is refluxed in isopropyl alcohol to generate the active catalyst in situ.
-
Reaction Setup: The N-(diphenylphosphinyl)ketimine is dissolved in isopropyl alcohol and added to the solution of the ruthenium catalyst.
-
Initiation: A base (e.g., a 0.1 M solution of a suitable base in isopropyl alcohol) is added to the reaction mixture.
-
Reaction: The mixture is stirred at a specified temperature for a designated time.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified by column chromatography.
Iridium Catalysis: Pushing the Boundaries of Efficiency
Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of ketones and imines, often exhibiting exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs). These catalysts are particularly effective for the synthesis of chiral amino alcohols from challenging substrates.
Mechanistic Hallmarks
Iridium-catalyzed asymmetric hydrogenation often proceeds through an inner-sphere mechanism. The active iridium hydride species is generated in situ, and the substrate coordinates directly to the metal center. The chiral ligand, typically a diphosphine, directs the stereochemical outcome of the hydrogenation.
Performance Highlights
A highly efficient iridium-catalyzed asymmetric hydrogenation of α-amino ketones using a chiral spiro iridium catalyst has been reported, affording chiral 1,2-amino alcohols in excellent enantioselectivities (up to 99.9% ee) and with a TON of up to 100,000.[7] This methodology has been successfully applied to the synthesis of chiral drugs like (R)-phenylephrine.[7] Furthermore, iridium catalysts have been developed for the enantioselective synthesis of γ-amino alcohols through the hydrogenation of β-amino ketones, achieving up to 99% yield and >99% ee.[8]
Caption: Simplified catalytic cycle for Ir-catalyzed hydrogenation.
Table 2: Performance of Selected Iridium Catalysts
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | TON | Reference |
| Ir-(R)-1c (chiral spiro catalyst) | α-Amino ketones | Chiral 1,2-amino alcohols | High | up to 99.9 | up to 100,000 | [7] |
| Tridentate ferrocene-based phosphine-Ir | β-Amino ketones | Chiral γ-amino alcohols | up to 99 | >99 | 48,500 | [8] |
Rhodium-Catalyzed Asymmetric Hydrogenation: A Classic and Versatile Tool
Rhodium-based catalysts, particularly those employing chiral phosphine ligands, have a long and successful history in asymmetric hydrogenation. They are highly versatile and have been applied to the synthesis of a wide range of chiral compounds, including amino acids and amino alcohols.
The Inner-Sphere Mechanism
Similar to iridium, rhodium-catalyzed asymmetric hydrogenation typically follows an inner-sphere mechanism where the substrate coordinates to the rhodium center prior to hydrogen transfer. The design of the chiral phosphine ligand is critical for achieving high enantioselectivity.
Performance in Amino Alcohol Synthesis
Rhodium complexes containing P-chiral bisphospholane ligands have been shown to be highly effective for the asymmetric hydrogenation of β-secondary-amino ketone hydrochlorides, providing a practical route to enantiopure N-monosubstituted γ-amino alcohols.[9] These products are key intermediates in the synthesis of important antidepressants.[9]
Table 3: Performance of a Selected Rhodium Catalyst
| Catalyst System | Substrate | Product | ee (%) | Reference |
| Rh complex with P-chiral bisphospholane | β-Secondary-amino ketone hydrochlorides | Enantiopure N-monosubstituted γ-amino alcohols | High | [9] |
Organocatalysis: A Metal-Free Approach to Chirality
Organocatalysis has emerged as a powerful and complementary approach to metal-based catalysis. Chiral small organic molecules are used to catalyze asymmetric transformations, offering advantages such as lower toxicity, air and moisture stability, and often milder reaction conditions.
Diverse Activation Modes
Organocatalysts for the synthesis of chiral amino alcohols operate through various activation modes. Chiral β-amino alcohols themselves can act as organocatalysts, utilizing their amino group as a base and the hydroxyl group for hydrogen bonding to activate the substrate.[10] Other organocatalytic strategies include enamine and iminium ion catalysis.
Applications in Amino Alcohol Synthesis
C2-symmetric chiral amino alcohols have been successfully employed as organocatalysts in the enantioselective ring-opening of epoxides with phenols, affording chiral β-amino alcohol derivatives in good yields and with high enantiomeric excess (up to 97%).[11] Simple primary β-amino alcohols derived from amino acids have also been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, a reaction that can lead to precursors of chiral amino alcohols.[12]
Caption: General scheme of an organocatalytic reaction.
Table 4: Performance of Selected Organocatalysts
| Catalyst | Reaction | Product | Yield (%) | ee (%) | Reference |
| C2-Symmetric Chiral Amino Alcohols | Enantioselective ring opening of racemic glycidol with phenols | Chiral β-amino alcohol derivatives | Good | up to 97 | [11] |
| Simple Primary β-Amino Alcohols | Asymmetric Michael addition of β-keto esters to nitroalkenes | Chiral Michael adducts | High | High | [12] |
Conclusion and Future Perspectives
The synthesis of chiral amino alcohols has been significantly advanced by the development of a diverse array of catalytic systems. Ruthenium, iridium, and rhodium catalysts offer high efficiency and enantioselectivity for asymmetric (transfer) hydrogenation reactions, with iridium catalysts often providing exceptional turnover numbers. Organocatalysis presents a valuable metal-free alternative, with chiral amino alcohols themselves serving as effective catalysts in certain transformations.
The choice of catalyst will ultimately depend on the specific substrate, the desired stereochemical outcome, and practical considerations such as cost and operational simplicity. Future research will likely focus on the development of even more active and selective catalysts, the expansion of substrate scope, and the application of these methodologies to the synthesis of increasingly complex and medicinally relevant chiral amino alcohols. The continued exploration of sustainable and environmentally benign catalytic systems will also be a key driver in this exciting field.
References
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Comparative study of analytical techniques for characterizing O-benzyl-L-tyrosinol
For researchers, scientists, and professionals in drug development, the precise characterization of chiral intermediates like O-benzyl-L-tyrosinol is paramount. This guide provides an in-depth comparative study of the primary analytical techniques for the structural elucidation and purity assessment of O-benzyl-L-tyrosinol. We will delve into the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), with a special focus on chiral purity.
Introduction to O-benzyl-L-tyrosinol and its Analytical Importance
O-benzyl-L-tyrosinol, a derivative of the amino acid L-tyrosine, is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure incorporates a primary alcohol, a primary amine, a chiral center, and two aromatic rings, one of which is a benzyl ether. The unambiguous confirmation of its structure and the quantification of its enantiomeric purity are critical quality attributes that directly impact the efficacy and safety of the final product. This guide will equip the reader with the knowledge to select and apply the most appropriate analytical techniques for a comprehensive characterization of this important molecule.
Structural Elucidation: A Multi-Technique Approach
A combination of spectroscopic techniques is essential for the complete structural confirmation of O-benzyl-L-tyrosinol. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For O-benzyl-L-tyrosinol, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The "Why" Behind the Experiment
We utilize a combination of ¹H NMR, ¹³C NMR, and often 2D NMR techniques (like COSY and HSQC) to build a complete picture of the molecule. ¹H NMR gives us information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms. The chemical shifts are highly sensitive to the electronic environment, allowing us to distinguish between the aromatic protons of the tyrosine and benzyl moieties, for instance.
Experimental Protocol: ¹H and ¹³C NMR of O-benzyl-L-tyrosinol
-
Sample Preparation: Dissolve approximately 5-10 mg of O-benzyl-L-tyrosinol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of labile protons (OH and NH₂).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is a quantitative experiment that will show one peak for each unique carbon atom.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Data Presentation: Expected NMR Data for O-benzyl-L-tyrosinol
Table 1: Predicted ¹H NMR Chemical Shifts for O-benzyl-L-tyrosinol
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic (Benzyl) | 7.2-7.5 | multiplet | - | 5 protons from the benzyl group. |
| Aromatic (Tyrosine) | 6.8-7.2 | multiplet | - | 4 protons from the tyrosine ring, typically appearing as two doublets. |
| -O-CH₂-Ph | ~5.0 | singlet | - | Benzylic protons of the ether linkage. |
| -CH- (chiral center) | ~3.5-3.8 | multiplet | ~4-8 | Proton attached to the chiral carbon. |
| -CH₂-OH | ~3.4-3.6 | multiplet | ~4-8 | Diastereotopic protons adjacent to the chiral center. |
| Ar-CH₂- | ~2.7-2.9 | multiplet | ~6-8 | Protons connecting the tyrosine ring to the chiral center. |
| -NH₂ and -OH | Variable | broad singlet | - | Chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange. |
Table 2: Predicted ¹³C NMR Chemical Shifts for O-benzyl-L-tyrosinol
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Aromatic (ipso, C-O) | ~157-159 | Carbon of the tyrosine ring attached to the benzyloxy group. |
| Aromatic (Benzyl) | ~127-137 | Carbons of the benzyl group. |
| Aromatic (Tyrosine) | ~114-131 | Carbons of the tyrosine ring. |
| -O-CH₂-Ph | ~70 | Benzylic carbon of the ether linkage. |
| -CH₂-OH | ~65 | Carbon of the primary alcohol. |
| -CH- (chiral center) | ~55 | Chiral carbon attached to the nitrogen. |
| Ar-CH₂- | ~38 | Carbon connecting the tyrosine ring to the chiral center. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.
Expertise & Experience: The "Why" Behind the Experiment
We use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion peak ([M+H]⁺), which confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Electron Ionization (EI) can also be used, which induces more fragmentation, providing valuable structural information. The fragmentation pattern is like a puzzle; by piecing together the masses of the fragments, we can confirm the connectivity of the different parts of the molecule.
Experimental Protocol: LC-MS Analysis of O-benzyl-L-tyrosinol
-
Sample Preparation: Prepare a dilute solution of O-benzyl-L-tyrosinol (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS) with an ESI source.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Method:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
Fragmentation (MS/MS): Perform fragmentation of the precursor ion ([M+H]⁺) to obtain a tandem mass spectrum.
-
Data Presentation: Expected Mass Spectrometry Data for O-benzyl-L-tyrosinol
The molecular weight of O-benzyl-L-tyrosinol (C₁₆H₁₉NO₂) is 257.33 g/mol .
Table 3: Expected Key Ions in the Mass Spectrum of O-benzyl-L-tyrosinol
| m/z | Ion | Interpretation |
| 258.14 | [M+H]⁺ | Protonated molecular ion. |
| 241.14 | [M+H - H₂O]⁺ | Loss of water from the primary alcohol. |
| 167.08 | [M+H - C₇H₇]⁺ | Loss of the benzyl group. |
| 91.05 | [C₇H₇]⁺ | Benzyl cation (a very common fragment in benzyl-containing compounds). |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
Expertise & Experience: The "Why" Behind the Experiment
FT-IR provides a quick confirmation of the presence of key functional groups. For O-benzyl-L-tyrosinol, we expect to see characteristic absorption bands for the O-H and N-H stretches of the alcohol and amine, C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic rings, and C-O stretches of the ether and alcohol. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is a key indicator that we have the desired alcohol and not the starting carboxylic acid (O-benzyl-L-tyrosine).
Experimental Protocol: FT-IR Analysis of O-benzyl-L-tyrosinol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
Data Presentation: Expected FT-IR Absorption Bands for O-benzyl-L-tyrosinol
Table 4: Characteristic FT-IR Peaks for O-benzyl-L-tyrosinol
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Alcohol |
| 3100-3400 (medium) | N-H stretch | Primary Amine |
| 3000-3100 (medium) | C-H stretch | Aromatic |
| 2850-2960 (medium) | C-H stretch | Aliphatic |
| 1500-1600 (strong) | C=C stretch | Aromatic rings |
| 1050-1250 (strong) | C-O stretch | Ether and primary alcohol |
Chiral Purity: Ensuring Enantiomeric Excess
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, accurately determining the enantiomeric purity of O-benzyl-L-tyrosinol is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[2]
Expertise & Experience: The "Why" Behind the Experiment
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is crucial for achieving baseline separation. For amino alcohol derivatives like O-benzyl-L-tyrosinol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. The goal is to develop a method that can quantify the desired L-enantiomer and detect even small amounts of the undesired D-enantiomer.
Experimental Protocol: Chiral HPLC Analysis of O-benzyl-L-tyrosinol
-
Sample Preparation: Dissolve a known concentration of O-benzyl-L-tyrosinol in the mobile phase. Prepare a racemic standard if available to confirm the elution order of the enantiomers.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive like diethylamine for basic compounds. A typical starting point is 90:10 hexane:isopropanol.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at a wavelength where the compound absorbs (e.g., 220 nm or 275 nm).
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([L] - [D]) / ([L] + [D])] x 100.
Data Presentation: Expected Chiral HPLC Results
A successful chiral separation will show two baseline-resolved peaks for the L- and D-enantiomers. For a highly pure sample of O-benzyl-L-tyrosinol, a large peak corresponding to the L-enantiomer and a very small or non-existent peak for the D-enantiomer would be expected.
Table 5: Hypothetical Chiral HPLC Data for O-benzyl-L-tyrosinol
| Parameter | Value |
| Retention Time (L-enantiomer) | 8.5 min |
| Retention Time (D-enantiomer) | 10.2 min |
| Resolution | > 2.0 |
| Enantiomeric Excess | > 99.5% |
Comparative Summary of Analytical Techniques
Table 6: Comparison of Analytical Techniques for O-benzyl-L-tyrosinol Characterization
| Technique | Primary Information | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, stereochemistry. | Unambiguous structure determination. | Requires a relatively pure sample, larger sample amount. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, confirms molecular formula. | Isomers may not be distinguishable by mass alone. |
| FT-IR | Presence of functional groups. | Rapid, non-destructive, easy to use. | Provides limited structural detail, not quantitative. |
| Chiral HPLC | Enantiomeric purity, quantification. | Accurate and precise quantification of enantiomers. | Method development can be time-consuming, requires a specific chiral column. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the characterization of O-benzyl-L-tyrosinol.
Caption: Overall workflow for the synthesis and characterization of O-benzyl-L-tyrosinol.
Caption: Interrelation of analytical techniques for a comprehensive characterization report.
Conclusion
The characterization of O-benzyl-L-tyrosinol requires a multifaceted analytical approach. NMR, MS, and FT-IR spectroscopy are complementary techniques that together provide a comprehensive structural elucidation. Chiral HPLC is the definitive method for assessing the critical parameter of enantiomeric purity. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately characterize O-benzyl-L-tyrosinol, ensuring the quality and integrity of this important chiral building block in their research and development endeavors.
References
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Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent. Available at: [Link].
-
Bruker. Guide to FT-IR Spectroscopy. Bruker. Available at: [Link].
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Compound Interest. A Guide to Interpreting Mass Spectra. Compound Interest. Available at: [Link].
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Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link].
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International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. IJIRSET. Available at: [Link].
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Chemistry LibreTexts. Interpreting a Mass Spectrum. Chemistry LibreTexts. Available at: [Link].
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Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link].
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AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link].
-
Chiralpedia. Chiral chromatography. Chiralpedia. Available at: [Link].
-
Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link].
Sources
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Introduction: The Criticality of Stereochemical Purity in Pharmaceutical Intermediates
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, a chiral building block, serves as a quintessential example. As a precursor to advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), its enantiomeric and chemical purity is paramount. The presence of its corresponding (R)-enantiomer or other process-related impurities can lead to reduced efficacy, altered pharmacokinetic properties, or unforeseen toxicological effects.[1]
This guide provides an objective, multi-modal analytical strategy for benchmarking the purity of commercially available this compound. We move beyond simple pass/fail criteria to offer a comprehensive purity profile, empowering researchers and drug development professionals to make informed decisions when sourcing this critical raw material. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and trustworthy data.[2][3][4]
Overall Purity Assessment Workflow
A comprehensive purity analysis cannot rely on a single technique. Instead, we employ a suite of orthogonal methods, each providing a unique piece of the purity puzzle. The results from these techniques, when integrated, provide a high-fidelity profile of the commercial material.
Caption: Overall workflow for comprehensive purity assessment.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Chiral HPLC is the definitive technique for quantifying enantiomeric excess (e.e.).[1][5][6] The separation relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). For an amino alcohol like our analyte, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point.[7][8] Their complex chiral cavities and hydrogen bonding sites provide the necessary selectivity for resolving the (S) and (R) forms. A normal-phase mobile phase is often preferred for these systems as it can enhance the hydrogen bonding interactions critical for separation.[7][9]
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: The hexane/IPA ratio provides the primary eluting strength, while the small amount of diethylamine is crucial for improving the peak shape of basic analytes by masking active sites on the silica support.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Consistent temperature control is vital for reproducible retention times and selectivity.
-
Detection Wavelength: 225 nm. Rationale: This wavelength provides a good response for the phenyl moiety of the analyte.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
System Suitability Solution (Racemic): Prepare a 0.5 mg/mL solution of a racemic standard of 2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol in the mobile phase.
-
Test Sample Solution: Accurately weigh and dissolve the commercial sample in the mobile phase to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
-
System Suitability Test (SST):
-
Inject the racemic solution.
-
Acceptance Criteria:
-
The resolution (Rs) between the (S) and (R) enantiomer peaks must be ≥ 1.5.[10]
-
The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.
-
The relative standard deviation (RSD) for five replicate injections of the (S)-enantiomer peak area must be ≤ 2.0%.
-
-
-
Analysis & Calculation:
-
Inject the test sample solution in duplicate.
-
Identify the peaks based on the retention time from the racemic standard injection.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
-
Comparative Data: Enantiomeric Purity
| Sample ID | Retention Time (S) (min) | Retention Time (R) (min) | Resolution (Rs) | % Area (S) | % Area (R) | Enantiomeric Excess (% e.e.) |
| Racemic Standard | 8.52 | 9.78 | 2.1 | 50.1 | 49.9 | 0.2 |
| Commercial Lot A | 8.51 | 9.75 | 2.1 | 99.95 | 0.05 | 99.90 |
| Commercial Lot B | 8.53 | 9.80 | 2.0 | 99.70 | 0.30 | 99.40 |
| High-Purity Ref. Std. | 8.52 | - | - | >99.99 | <0.01 | >99.98 |
Structural Confirmation and Chemical Purity by ¹H NMR Spectroscopy
Expertise & Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is an indispensable tool for verifying the chemical structure of the primary component and for detecting and quantifying proton-bearing impurities.[11] The chemical shift, integration, and multiplicity of each signal provide a detailed fingerprint of the molecule. For purity assessment, the integral of a well-resolved signal from the main compound can be compared to the integrals of signals arising from impurities to determine their relative molar quantities, often without the need for an impurity standard. While less sensitive than chromatography, it is a powerful quantitative technique (qNMR) for impurities present at levels above ~0.1 mol%.
Chiral solvating or derivatizing agents can also be used in NMR to determine enantiomeric purity by inducing chemical shift non-equivalence between the enantiomers, providing an orthogonal method to chiral HPLC.[12][13][14]
Experimental Protocol: ¹H NMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the commercial sample and dissolve in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Add an internal standard (e.g., dimethyl sulfone) of a known mass if absolute quantification is desired.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time for accurate integration.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Assign all major peaks to the protons of this compound.
-
Integrate all signals. Set the integral of a well-resolved signal from the main compound (e.g., the two protons of the -CH₂-Ph benzyl group) to a fixed value (e.g., 2.00).
-
Analyze any unidentified peaks. Their integration relative to the main compound's signals can provide a molar percentage of the impurity.
-
Expected ¹H NMR Assignments and Impurity Detection
| Chemical Shift (ppm, approx.) | Multiplicity | Integration | Assignment | Purity Indication |
| 7.45 - 7.30 | m | 5H | Phenyl protons of benzyl group | Correct structural feature |
| 7.10 | d | 2H | Aromatic protons (ortho to CH₂) | Correct structural feature |
| 6.90 | d | 2H | Aromatic protons (ortho to OCH₂) | Correct structural feature |
| 5.05 | s | 2H | O-CH₂ -Ph | Correct structural feature |
| 3.65 | dd | 1H | CH -OH (diastereotopic) | Correct structural feature |
| 3.45 | dd | 1H | CH -OH (diastereotopic) | Correct structural feature |
| 3.10 | m | 1H | CH -NH₂ | Correct structural feature |
| 2.75 | dd | 1H | Ar-CH₂ (diastereotopic) | Correct structural feature |
| 2.55 | dd | 1H | Ar-CH₂ (diastereotopic) | Correct structural feature |
| Variable | Variable | <0.01H | Unidentified signals | Presence indicates impurities |
Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: LC-MS is the premier technique for detecting and identifying unknown impurities.[15][16] HPLC provides the separation of components, while the mass spectrometer provides highly sensitive detection and, crucially, the mass-to-charge ratio (m/z) of each component. This information is vital for proposing the elemental composition and structure of unknown impurities, such as starting materials, by-products, or degradation products.[17] High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or TOF, can provide mass accuracy in the low ppm range, significantly increasing confidence in structural assignments.[16]
Workflow for Impurity Identification via LC-MS
Caption: Logical workflow for impurity identification using LC-MS/MS.
Experimental Protocol: LC-MS
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-Phase Column: C18, 100 x 2.1 mm, 1.8 µm.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The primary amine on the analyte is readily protonated.
-
Scan Mode: Full Scan (m/z 100-1000) followed by data-dependent MS/MS on the top 3 most intense ions.
-
Expected [M+H]⁺ for Analyte: 258.1489
-
Hypothetical Impurity Profile
| RT (min) | Detected [M+H]⁺ | Proposed Identity | Potential Source |
| 7.8 | 258.1489 | (S)-Analyte | Main Component |
| 5.2 | 152.0968 | 4-(Phenylmethoxy)phenylalanine | Incomplete reduction of carboxylic acid |
| 9.1 | 242.1540 | Dehydroxylated by-product | Side reaction during synthesis |
| 10.5 | 258.1488 | (R)-Enantiomer | Incomplete stereocontrol in synthesis |
Conclusion: Synthesizing the Data for a Definitive Benchmark
Benchmarking the purity of a critical raw material like this compound requires a rigorous, multi-faceted approach. No single technique can provide a complete picture.
-
Chiral HPLC remains the gold standard for determining enantiomeric purity, a critical quality attribute.
-
¹H NMR provides unambiguous structural confirmation and quantifies major organic impurities.
-
LC-MS offers unparalleled sensitivity for detecting and identifying trace-level unknown impurities.
By integrating the data from these orthogonal methods, a comprehensive purity profile can be constructed. This allows for a direct and objective comparison between different commercial lots or suppliers, ensuring that the material selected meets the stringent quality requirements for pharmaceutical development. This self-validating system of cross-checking results ensures the highest degree of confidence in the final assessment.[3][18][19]
References
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace by Typeset.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. BenchChem.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
- In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Royal Society of Chemistry.
- Analytical Method Validation in Pharmaceutical Quality Assurance. ND Global.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Lambda Therapeutic Research.
- Mass spectrometry in impurity profiling.
- Points to Consider in Quality Control Method Validation and Transfer.
- Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
- Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.
- Assigning the configuration of amino alcohols by NMR: a single derivatiz
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral analysis. Wikipedia.
- Chiral HPLC Separ
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A Senior Scientist's Guide to Cross-Validation of Analytical Results for Beta-Blocker Synthesis
Introduction: The Imperative for Analytical Rigor in Beta-Blocker Synthesis
Beta-blockers, or β-adrenergic blocking agents, are a cornerstone in the management of cardiovascular diseases, modulating the body's response to catecholamines to control hypertension, angina, and arrhythmias.[1] The synthesis of these molecules, from propranolol to metoprolol, involves precise chemical transformations where the final product's purity, identity, and potency are paramount for patient safety and therapeutic efficacy.[1][2] Consequently, the analytical validation of these synthetic products is not merely a quality control checkpoint but a fundamental component of the entire drug development process, mandated by regulatory agencies like the FDA and EMA.[3][4]
This guide moves beyond outlining individual analytical methods. Its core purpose is to detail a framework for cross-validation , a process of comparing results from multiple, distinct analytical techniques to build a comprehensive and unassailable body of evidence for a synthesized active pharmaceutical ingredient (API).[5][6] As defined by the Global Bioanalysis Consortium, cross-validation serves to determine if data obtained from different methods or laboratories are comparable, thereby ensuring the integrity and reliability of the analytical results.[7] By employing orthogonal methods—techniques that rely on different chemical and physical principles—we can be confident that our results are not an artifact of a single analytical platform. This guide provides the causal logic, detailed protocols, and comparative data necessary for researchers and drug development professionals to implement a robust cross-validation strategy.
The Logic of Orthogonal Verification: A Workflow for Confidence
The foundation of trustworthy analytical science is the principle that a claim is strengthened when verified by independent methods. In the context of beta-blocker synthesis, this means a quantitative result from a primary method like HPLC should be corroborated by a secondary method, while structural identity is confirmed by definitive spectroscopic techniques. This multi-faceted approach ensures that every aspect of the synthesized molecule is interrogated.
Below is a logical workflow illustrating how different analytical techniques are integrated into a cohesive cross-validation strategy.
Caption: Workflow for cross-validation of a synthesized beta-blocker.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the preferred technique for the analysis of non-volatile and thermally unstable compounds, a category that includes the vast majority of beta-blocker APIs.[8][9][10] Its versatility and robustness make it the primary tool for determining the potency (assay) and impurity profile of the synthesized product.
Causality Behind the Method: We choose Reversed-Phase (RP) HPLC because beta-blockers possess a moderate degree of polarity, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acidic buffer in the mobile phase is critical; it protonates the secondary amine common to beta-blockers, ensuring a consistent charge state and leading to sharp, symmetrical peaks for accurate quantification.
Experimental Protocol: RP-HPLC-UV Assay of Propranolol
This protocol is designed to be validated according to ICH Q2(R1) guidelines.[11][12]
-
Chromatographic System:
-
Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[13]
-
Mobile Phase: Acetonitrile, Methanol, and 0.01 M Disodium Hydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid) in a ratio of 50:35:15 v/v.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: Ambient (e.g., 25°C).
-
-
Standard Preparation:
-
Accurately weigh ~25 mg of Propranolol HCl reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare a working standard of 100 µg/mL by diluting 5 mL of the stock solution to 50 mL with the mobile phase.
-
-
Sample Preparation (Synthesized Batch):
-
Accurately weigh an amount of the synthesized beta-blocker powder equivalent to ~25 mg of Propranolol HCl and prepare a 100 µg/mL solution following the same procedure as for the standard.
-
Filter the final solution through a 0.45 µm nylon syringe filter before injection.
-
-
Procedure & Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by five replicate injections of the working standard solution. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the assay percentage using the peak areas from the standard and sample chromatograms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Verification and Volatile Impurity Detection
While HPLC is the primary method, GC-MS serves as an excellent orthogonal technique.[8] It is particularly well-suited for identifying and quantifying volatile and semi-volatile compounds, such as residual solvents from the synthesis, which HPLC may not effectively separate or detect.[10]
Causality Behind the Method: Beta-blockers are inherently non-volatile and thermally labile due to their polar functional groups (-OH, -NH). Direct injection into a hot GC inlet would lead to decomposition. Therefore, derivatization is a mandatory step .[16] This process chemically converts the polar functional groups into non-polar, thermally stable analogues (e.g., by silylation or acylation), rendering the molecule suitable for volatilization and GC analysis.[16][17] This requirement, while adding a step, is also a strength; the separation is based on the properties of the derivative, providing a truly orthogonal check on the HPLC results.
Experimental Protocol: GC-MS Assay of Propranolol (via Derivatization)
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[16]
-
Sample and Standard Preparation:
-
Prepare 1 mg/mL stock solutions of both the reference standard and the synthesized sample in a suitable solvent like ethyl acetate.
-
Pipette 100 µL of each solution into separate autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Procedure:
-
GC-MS System:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Initial temperature of 180°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 50-600 m/z or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic fragments of the derivatized beta-blocker.[17][18]
-
-
Analysis:
-
Inject the derivatized standard to determine the retention time and confirm the mass spectrum.
-
Inject the derivatized sample to quantify the beta-blocker and identify any impurities. The assay result should be compared with the value obtained from HPLC.
-
Spectroscopic Confirmation: Unambiguous Structural Identity
While chromatography provides quantitative data, it gives limited information about molecular structure. Spectroscopic methods are essential for confirming that the intended molecule was, in fact, synthesized.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of organic compounds.[19][20] It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of identity. Both 1H and 13C NMR should be employed.[21]
Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, integration (for 1H), and coupling patterns in the resulting spectrum, one can map out the entire molecular structure. For a synthesized beta-blocker, the NMR spectrum serves as a unique fingerprint, confirming the connectivity of the aromatic ring, the propanolamine side chain, and the specific substituent (e.g., the isopropyl group in propranolol).[21][22]
-
Sample Preparation: Dissolve 5-10 mg of the synthesized, purified beta-blocker in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. DMSO-d6 is often useful as it can solubilize both the base and salt forms of the drug.[21]
-
Data Acquisition:
-
Acquire a 1H NMR spectrum.
-
Acquire a 13C NMR spectrum.
-
If the structure is novel or requires further confirmation, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish atom-to-atom connectivity.[21]
-
-
Data Analysis:
-
Compare the acquired spectra with a reference spectrum of the known beta-blocker or with published data.[21][22]
-
Verify that all expected signals are present with the correct chemical shifts, multiplicities, and integrations. For example, in Propranolol's 1H NMR, one should be able to identify the distinct signals for the naphthyl aromatic protons, the protons on the propanolamine chain, and the characteristic doublet for the isopropyl methyl groups.[22]
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[23][24] While not as definitive as NMR for full structure elucidation, it provides a quick and valuable confirmation that key chemical bonds have been formed during synthesis.
Causality Behind the Method: FTIR works by measuring the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the type of bond and functional group (e.g., O-H, N-H, C=O, C-O).[25] For a beta-blocker, an FTIR spectrum should confirm the presence of a hydroxyl group (broad O-H stretch), a secondary amine (N-H stretch), the aromatic ring (C=C stretches), and the ether linkage (C-O stretch).[26]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the synthesized sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Record the IR spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and verify they correspond to the expected functional groups of the target beta-blocker.
-
~3300 cm⁻¹ (broad): O-H stretching from the alcohol.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1250 cm⁻¹: Aryl-O (ether) C-O stretching.
-
Comparative Data Summary and Acceptance Criteria
A core component of cross-validation is the direct comparison of data generated by orthogonal methods. The results should agree within predefined acceptance criteria, which are based on the intended purpose of the analysis and regulatory guidelines.
| Analytical Technique | Purpose in Validation | Key Parameters & Typical Performance | Strengths | Limitations |
| RP-HPLC-UV | Primary Assay, Impurity Profiling, Stability Testing | Accuracy: 98-102% recovery.[14] Precision (RSD): ≤ 1.0% for assay. LOD/LOQ: Typically in the low ng/mL range.[14][27] Linearity (r²): > 0.999.[13][27] | High precision and accuracy; robust; suitable for non-volatile compounds; cornerstone of QC.[8][9] | Limited peak capacity for very complex mixtures; provides no definitive structural information. |
| GC-MS | Orthogonal Assay, Residual Solvent & Volatile Impurity Analysis | Accuracy: 95-105% recovery. Precision (RSD): ≤ 2.0% for assay. LOD/LOQ: Can be very low (pg/mL) in SIM mode.[28] | High separation efficiency; MS provides mass information for identification; gold standard for volatiles.[8][29] | Requires derivatization for non-volatile analytes; not suitable for thermally labile compounds.[16][29] |
| NMR Spectroscopy | Unambiguous Structure Elucidation & Confirmation | Specificity: Absolute structural confirmation. | Provides definitive structural information; "gold standard" for identity.[19][21] | Inherently low sensitivity; not ideal for trace analysis; expensive instrumentation. |
| FTIR Spectroscopy | Rapid Confirmation of Functional Groups | Specificity: Confirms presence/absence of key bonds. | Fast, simple, and non-destructive; excellent for rapid identity screening.[23][25] | Provides limited structural information; not suitable for quantification or complex mixtures. |
Acceptance Criterion for Cross-Validation: When comparing the assay results from HPLC and GC-MS, the values should typically agree within ±2.0%. Any significant discrepancy warrants an investigation into potential issues such as interfering impurities, degradation, or errors in standard preparation for one of the methods.
Conclusion: Building a Defensible Analytical Package
The synthesis of a beta-blocker API is incomplete without a rigorous analytical validation package. Relying on a single analytical technique, no matter how robust, leaves open the possibility of undetected errors or interferences. By implementing a cross-validation strategy that leverages the orthogonal strengths of HPLC, GC-MS, NMR, and FTIR, a scientist can build a multi-layered, self-validating system of evidence.[30] This approach not only ensures the identity, purity, and strength of the synthesized drug substance but also demonstrates the highest level of scientific integrity. The protocols and comparative data in this guide provide a framework for establishing such a system, ensuring that the analytical results are accurate, reliable, and defensible to any scientific or regulatory scrutiny.
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Pauter, K., et al. (2011). 1H and 13C NMR characteristics of β-blockers. PubMed. Retrieved from [Link]
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De la Peña, A. M., et al. (2009). Comparison of the analysis of beta-blockers by different techniques. PubMed. Retrieved from [Link]
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Walas, S., et al. (2011). Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step. PubMed. Retrieved from [Link]
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Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Retrieved from [Link]
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Spadaro, A., et al. (1998). Study of beta-blockers/beta-cyclodextrins inclusion complex by NMR, DSC, X-ray and SEM investigation. PubMed. Retrieved from [Link]
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Kim, S., et al. (n.d.). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. PMC - PubMed Central. Retrieved from [Link]
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Ghanem, R., et al. (1996). Determination of beta-blocker drugs in pharmaceutical preparations by non-suppressed ion chromatography. PubMed. Retrieved from [Link]
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- Zgoła, A., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PubMed Central.
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Patel, B. H., et al. (n.d.). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. PMC - NIH. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol (CAS No. 85803-44-7). The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. As the ultimate disposition of chemical waste is governed by institutional and regional regulations, this document serves as a foundational framework to be integrated with your facility's specific Environmental Health & Safety (EHS) protocols.
Hazard Assessment: The Principle of Assumed Risk
Effective disposal begins with a thorough understanding of the material's hazards. While comprehensive GHS classification data for this compound is not widely published[1], its chemical structure as an amino alcohol and data from closely related analogs, such as L(-)-2-Amino-3-phenyl-1-propanol, strongly indicate that it should be handled as a hazardous substance.[2] Analogs are classified as causing severe skin burns and eye damage.[2][3][4] Therefore, a conservative approach is mandated, treating the compound as corrosive and an irritant.
| Property | Identifier / Assessed Value | Source(s) |
| Chemical Name | This compound | [1][5] |
| CAS Number | 85803-44-7 | [1][5] |
| Molecular Formula | C₁₆H₁₉NO₂ | [1][5] |
| Assessed Hazards | Causes severe skin burns and eye damage (by analogy) | [2][3] |
| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides | [2][6] |
This principle of assumed risk ensures that safety measures are never underestimated, forming a trustworthy basis for all handling and disposal operations.
Personal Protective Equipment (PPE): Your Primary Safety Barrier
Before handling the compound in any form—pure, in solution, or as contaminated waste—the following minimum PPE is required to prevent exposure to a presumed corrosive agent.
-
Hand Protection: Wear chemical-resistant gloves tested according to standards like EN 374. Nitrile gloves are commonly used, but always check the manufacturer's compatibility data for the specific glove type.[3]
-
Eye and Face Protection: Use chemical safety goggles with side shields. If there is a splash hazard, a full-face shield must be worn in addition to goggles.[6]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[6]
Waste Classification and Segregation: Ensuring Chemical Stability
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics"[7][8]. Based on the assessment in Section 1, this compound waste should be classified as a characteristic hazardous waste for corrosivity .
The causality behind waste segregation is to prevent dangerous reactions. This compound is incompatible with acids and strong oxidizing agents.[2][6] Co-mingling these wastes could lead to violent reactions, heat generation, or the release of toxic gases. Therefore, all waste streams containing this compound must be stored separately from incompatible materials.[9][10]
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for managing waste from generation to the point of collection.
Protocol 4.1: Unused or Off-Specification Pure Chemical
-
Do not open the container if it is sealed.
-
Ensure the manufacturer's original label is intact, legible, and clearly identifies the contents.[11]
-
If the original label is damaged, create a new label with the full chemical name: "this compound" and the CAS number "85803-44-7".
-
Attach a "Hazardous Waste" tag, as provided by your institution's EHS department.[12]
-
Place the container in a chemically compatible secondary container (e.g., a polyethylene tray) to contain any potential leaks.[12]
-
Move the container to your designated Satellite Accumulation Area (SAA).[9][10]
Protocol 4.2: Contaminated Solid Waste
This stream includes items such as gloves, absorbent paper, weighing boats, and silica gel contaminated with the compound.
-
Segregation: Collect this waste in a designated container separate from non-hazardous lab trash.
-
Containment: Place the waste in a clear, heavy-duty plastic bag.[12] This allows for visual inspection by waste technicians. The bag must then be placed inside a rigid, leak-proof container with a secure lid (e.g., a labeled 5-gallon pail).[11]
-
Labeling: The outer rigid container must be clearly labeled with "Hazardous Waste" and a list of its chemical contents, including "this compound".
-
Storage: Keep the container closed at all times except when adding waste.[12][13] Store it in your lab's SAA.
Protocol 4.3: Contaminated Liquid Waste (Aqueous & Organic Solutions)
-
Segregation: Dedicate a specific waste container for solutions containing this compound. Do not mix with incompatible waste streams like acids.
-
Containment: Use a chemically compatible, shatter-resistant container with a leak-proof, screw-on cap.[12][13] Glass or polyethylene carboys are common. Do not use corks or parafilm as a primary closure.[12]
-
Headroom: Fill the container to no more than 90% capacity, leaving at least one inch of headroom to allow for vapor expansion.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents by their full name, including solvents, and their approximate percentages.
-
Storage: Place the container in a secondary containment tray large enough to hold 110% of the primary container's volume.[12] Store in the SAA.
Protocol 4.4: Empty Container Decontamination
An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residual compound.
-
Collect Rinsate: Crucially, this first rinsate is considered hazardous waste.[13] It must be collected and added to the appropriate liquid hazardous waste stream (Protocol 4.3).
-
Final Rinse: Perform a second triple rinse with water. This water may be disposed of down the sanitary sewer, pending your local EHS guidelines.
-
Drying: Allow the container to air-dry completely in a ventilated area.[10]
-
Deface Label: Completely remove or obliterate the original chemical label with a permanent marker.[10]
-
Final Disposal: The now-decontaminated container can be disposed of in the regular laboratory trash or recycling, depending on the material.[10][13]
Emergency Procedures: Spill and Exposure Response
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the PPE detailed in Section 2, including a face shield.
-
Containment: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or chemical absorbent pads, working from the outside of the spill inward to prevent spreading.[3][14][15]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[6] Label it as "Spill Debris containing this compound".
-
Decontamination: Wipe the spill area with a towel soaked in a suitable solvent (like ethanol), and then with soap and water. Place all cleanup materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department.
First-Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the comprehensive lifecycle for the proper management and disposal of waste containing this compound.
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A Researcher's Guide to the Safe Handling of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, actionable protocols for the safe handling, use, and disposal of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, a key building block in various synthetic pathways. As your partner in the laboratory, we aim to equip you with the knowledge to navigate the operational and safety challenges associated with this compound, fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound and structurally similar amino alcohols are classified as hazardous materials. The primary risks associated with this compound are severe skin burns and serious eye damage.[1][2][3][4] Inhalation of dust or mist may also cause respiratory tract irritation.[5] A thorough risk assessment is the first line of defense before any handling of this substance. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context in which it will be used.
Key Hazard Information:
-
Skin Corrosion/Irritation: Causes severe skin burns.[1][2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][4]
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory tract irritation.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. PPE serves as the last line of defense against exposure and should be selected based on a comprehensive hazard assessment of the specific tasks to be performed.[6][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][5][6][7] | Protects against splashes of the chemical which can cause irreversible eye damage.[1][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat.[5][9][10][11] Ensure gloves are regularly inspected for tears or degradation and changed frequently.[11] | Prevents skin contact, which can lead to severe burns.[1][2][3][4] A lab coat protects underlying clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a potential for aerosol generation.[5][9] | Minimizes the risk of inhaling airborne particles or mists that can irritate the respiratory system.[5] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. Whenever possible, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[8][12]
Operational Workflow for Safe Handling:
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure you are wearing the appropriate PPE.[6][7] Verify that the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents to avoid leaving the designated work area unnecessarily.
-
Aliquotting and Weighing: Conduct all weighing and aliquotting of the solid compound within the fume hood to contain any dust.[8] Use a spatula for transfers and avoid creating airborne dust.
-
Dissolution and Reaction: When dissolving the compound, add it slowly to the solvent to prevent splashing. If the process is exothermic, ensure the vessel is appropriately cooled. All subsequent reaction steps should also be performed within the fume hood.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water, even if you were wearing gloves.[3][5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.[1][12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1][8][12] |
| Inhalation | Move the individual to fresh air.[1][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting.[3][12] Rinse the mouth with water and give 2-4 cupfuls of milk or water to drink.[5] Seek immediate medical attention.[1][3] |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1][5] Do not allow the material to enter drains.[3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
Storage and Disposal: A Lifecycle Approach
Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental stewardship.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][8][12]
-
Keep it away from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[5][12]
-
The storage area should be secure and accessible only to authorized personnel.[3][8]
Disposal Plan:
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
| Waste Stream | Disposal Protocol |
| Unused Compound | Dispose of as hazardous chemical waste through your institution's EHS department. Do not attempt to dispose of it down the drain.[13] |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13] Once decontaminated, the container can be disposed of according to institutional guidelines, which may allow for disposal in regular solid waste after the label has been defaced.[14] |
Always adhere to your institution's specific waste disposal guidelines and consult with your EHS department for any uncertainties.[13][14]
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- 5. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. usbio.net [usbio.net]
- 16. 2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration [osha.gov]
- 17. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
